molecular formula C10H11N3 B1361280 (3-Phenyl-1H-pyrazol-4-YL)methanamine CAS No. 936940-58-8

(3-Phenyl-1H-pyrazol-4-YL)methanamine

Katalognummer: B1361280
CAS-Nummer: 936940-58-8
Molekulargewicht: 173.21 g/mol
InChI-Schlüssel: YTYBRZWDGVSNPC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3-Phenyl-1H-pyrazol-4-yl)methanamine is an organic compound with the molecular formula C10H11N3 and a molecular weight of 173.21 g·mol⁻¹ . This chemical serves as a valuable building block in medicinal chemistry and organic synthesis, particularly for constructing more complex heterocyclic architectures . The primary research value of this methanamine-functionalized pyrazole lies in its application for developing novel antimicrobial agents. Pyrazole derivatives have demonstrated significant biological activities in scientific studies . Researchers utilize this compound as a key precursor in the synthesis of hybrid molecules, such as pyrazole-dimedone hybrids and triazolopyridines, which have shown promising in vitro activity against Gram-positive bacteria including Staphylococcus aureus and Bacillus subtilis , as well as against fungi like Candida albicans . The amine functional group provides a reactive site for further chemical modifications, enabling the creation of diverse compound libraries for biological screening . For Research Use Only. Not Intended for Diagnostic or Therapeutic Use.

Eigenschaften

IUPAC Name

(5-phenyl-1H-pyrazol-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c11-6-9-7-12-13-10(9)8-4-2-1-3-5-8/h1-5,7H,6,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTYBRZWDGVSNPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=NN2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10349997
Record name 1-(5-Phenyl-1H-pyrazol-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10349997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936940-58-8
Record name 3-Phenyl-1H-pyrazole-4-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=936940-58-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(5-Phenyl-1H-pyrazol-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10349997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (3-Phenyl-1H-pyrazol-4-YL)methanamine: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Phenyl-1H-pyrazol-4-YL)methanamine is a versatile heterocyclic amine that holds significant promise in the landscape of modern medicinal chemistry. As a derivative of the pyrazole scaffold, a privileged structure in numerous FDA-approved drugs, this compound serves as a critical building block for the synthesis of novel therapeutic agents. The pyrazole nucleus is renowned for its diverse pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of (3-Phenyl-1H-pyrazol-4-YL)methanamine, offering a valuable resource for researchers engaged in drug discovery and development.

Introduction: The Significance of the Pyrazole Core

The pyrazole ring system is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structural motif is a cornerstone in medicinal chemistry, celebrated for its metabolic stability and its ability to act as a bioisosteric replacement for other functional groups, thereby modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates. The inherent chemical features of the pyrazole ring, including its capacity for hydrogen bonding and its tunable electronic properties through substitution, make it an ideal scaffold for interacting with a wide array of biological targets.

(3-Phenyl-1H-pyrazol-4-YL)methanamine, in particular, combines the stability of the pyrazole core with a reactive primary amine function, opening avenues for a multitude of chemical modifications and the exploration of new chemical space. The phenyl substituent at the 3-position further influences the molecule's lipophilicity and potential for π-π stacking interactions with biological macromolecules.

Physicochemical Properties

A thorough understanding of the physicochemical properties of (3-Phenyl-1H-pyrazol-4-YL)methanamine is fundamental to its application in drug design and development. While experimental data for this specific molecule is not extensively published, we can infer its characteristics based on its structure and available data for related compounds.

PropertyValueSource
Molecular Formula C₁₀H₁₁N₃[3]
Molecular Weight 173.21 g/mol [3]
IUPAC Name (3-phenyl-1H-pyrazol-4-yl)methanamine[3]
CAS Number 936940-58-8[3]
Appearance Inferred to be a solid at room temperatureGeneral knowledge of similar compounds
Solubility Expected to be soluble in organic solvents like DMSO and methanol.[1][4]Inferred from derivatives
XLogP3 (Computed) 0.7[3]
Hydrogen Bond Donor Count 2[3]
Hydrogen Bond Acceptor Count 2[3]

Synthesis and Reactivity

The synthesis of (3-Phenyl-1H-pyrazol-4-YL)methanamine typically proceeds through a multi-step sequence, commencing with the formation of the pyrazole core, followed by the introduction and modification of the C4-substituent.

Synthesis of the Precursor: 3-Phenyl-1H-pyrazole-4-carbaldehyde

A common and efficient route to the key intermediate, 3-phenyl-1H-pyrazole-4-carbaldehyde, is the Vilsmeier-Haack reaction.[4] This reaction involves the formylation of a suitable phenylhydrazone derivative.

G acetophenone Acetophenone hydrazone Acetophenone Phenylhydrazone acetophenone->hydrazone Condensation phenylhydrazine Phenylhydrazine phenylhydrazine->hydrazone aldehyde 3-Phenyl-1H-pyrazole-4-carbaldehyde hydrazone->aldehyde Vilsmeier-Haack Reaction vilsmeier Vilsmeier Reagent (DMF/POCl₃) vilsmeier->aldehyde G aldehyde 3-Phenyl-1H-pyrazole-4-carbaldehyde oxime Aldehyde Oxime aldehyde->oxime hydroxylamine Hydroxylamine hydroxylamine->oxime Condensation amine (3-Phenyl-1H-pyrazol-4-YL)methanamine oxime->amine reducing_agent Reducing Agent (e.g., LiAlH₄, H₂/Catalyst) reducing_agent->amine Reduction

Sources

Foreword: The Pyrazole Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to (3-Phenyl-1H-pyrazol-4-YL)methanamine (CAS: 936940-58-8)

The landscape of modern drug discovery is characterized by an intensive search for molecular frameworks that are both synthetically accessible and biologically relevant. Among the heterocyclic compounds, the pyrazole nucleus has unequivocally established itself as a "privileged scaffold".[1][2] This five-membered aromatic ring, containing two adjacent nitrogen atoms, is a cornerstone in the design of a multitude of therapeutic agents.[3] Pyrazole-containing molecules exhibit an exceptionally broad range of biological activities, including anti-inflammatory, anticancer, antiviral, antibacterial, and analgesic properties.[4] Marketed drugs such as Celecoxib (anti-inflammatory), Crizotinib (anticancer), and Sildenafil (vasodilator) underscore the profound pharmacological value of this heterocycle.[1][4]

The versatility of the pyrazole ring stems from its unique electronic properties and the potential for substitution at multiple positions, allowing for the fine-tuning of steric and electronic characteristics to optimize interactions with biological targets.[4] This guide focuses on a specific and highly valuable derivative: (3-Phenyl-1H-pyrazol-4-YL)methanamine (CAS: 936940-58-8). This compound serves as a quintessential building block, providing a robust phenyl-pyrazole core and a reactive primary amine handle. This combination enables its facile incorporation into larger, more complex molecules, making it an indispensable tool for researchers, scientists, and drug development professionals aiming to construct novel compound libraries for screening and lead optimization.[5][6]

Molecular Identity and Physicochemical Properties

(3-Phenyl-1H-pyrazol-4-YL)methanamine is a bifunctional organic compound featuring a 3-phenyl substituted pyrazole ring and a primary aminomethyl group at the 4-position. Its structural and chemical properties are summarized below.

Chemical Structure

Caption: Chemical structure of (3-Phenyl-1H-pyrazol-4-YL)methanamine.

Core Properties

All data in the following table is sourced from the PubChem database.[7]

PropertyValue
CAS Number 936940-58-8
Molecular Formula C₁₀H₁₁N₃
Molecular Weight 173.22 g/mol
IUPAC Name (3-phenyl-1H-pyrazol-4-yl)methanamine
Canonical SMILES C1=CC=C(C=C1)C2=C(C=NN2)CN
InChI Key YTYBRZWDGVSNPC-UHFFFAOYSA-N
Polar Surface Area 54.7 Ų
XLogP3 (Predicted) 0.7
Appearance Typically an off-white to yellow solid

Representative Synthesis and Purification

While multiple synthetic routes to substituted pyrazoles exist, a common and reliable strategy involves the cyclization of a 1,3-dicarbonyl equivalent, followed by functional group manipulation. The following protocol describes a representative, multi-step synthesis adapted from established methodologies for preparing 4-substituted pyrazoles, such as the Vilsmeier-Haack reaction.[8][9]

Synthetic Workflow Diagram

G start Acetophenone + Ethyl Benzoate step1 Step 1: Claisen Condensation (NaOEt, EtOH) start->step1 intermediate1 Benzoylacetone (1,3-Dicarbonyl) step1->intermediate1 step2 Step 2: Pyrazole Formation (Hydrazine Hydrate, AcOH) intermediate1->step2 intermediate2 3-Phenyl-1H-pyrazole step2->intermediate2 step3 Step 3: Vilsmeier-Haack Formylation (POCl₃, DMF) intermediate2->step3 intermediate3 3-Phenyl-1H-pyrazole-4-carbaldehyde step3->intermediate3 step4 Step 4: Reductive Amination (NH₄OAc, NaBH₃CN) intermediate3->step4 product (3-Phenyl-1H-pyrazol-4-YL)methanamine step4->product

Caption: Representative workflow for the synthesis of the title compound.

Detailed Experimental Protocol

Expert Insight: This pathway is advantageous as it builds the core heterocycle first and then introduces the required C1-amine synthon at the C4 position. The Vilsmeier-Haack reaction is highly effective for formylating electron-rich heterocycles like pyrazoles. Reductive amination is a robust and high-yielding method for converting aldehydes to primary amines.

Step 1: Synthesis of 1-phenyl-1,3-butanedione (Benzoylacetone)

  • In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve sodium metal (1.0 eq) in absolute ethanol under an inert atmosphere (N₂ or Ar).

  • To the resulting sodium ethoxide solution, add ethyl benzoate (1.0 eq) followed by the dropwise addition of acetophenone (1.1 eq).

  • Heat the mixture to reflux for 4-6 hours, monitoring by TLC until the starting materials are consumed.

  • Cool the reaction to room temperature and quench by pouring it into a mixture of ice and concentrated HCl.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude 1,3-dicarbonyl intermediate.

Step 2: Synthesis of 3-Phenyl-1H-pyrazole

  • Dissolve the crude benzoylacetone (1.0 eq) from the previous step in glacial acetic acid.

  • Add hydrazine hydrate (1.2 eq) dropwise while maintaining the temperature below 40°C.

  • After the addition is complete, heat the mixture to 100°C for 2-3 hours.

  • Cool the reaction mixture and pour it into cold water. Adjust the pH to ~8 with a saturated NaHCO₃ solution.

  • The product will precipitate. Filter the solid, wash with cold water, and dry to obtain 3-phenyl-1H-pyrazole.

Step 3: Synthesis of 3-Phenyl-1H-pyrazole-4-carbaldehyde

  • In a three-neck flask under an inert atmosphere, cool N,N-dimethylformamide (DMF, 5.0 eq) to 0°C.

  • Add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise, ensuring the temperature does not exceed 10°C. Stir for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of 3-phenyl-1H-pyrazole (1.0 eq) in DMF dropwise to the Vilsmeier reagent at 0°C.

  • Allow the reaction to warm to room temperature and then heat to 60-70°C for 4-8 hours.

  • Cool the mixture and carefully pour it onto crushed ice. Neutralize with a cold aqueous NaOH solution.

  • The aldehyde product precipitates. Filter, wash thoroughly with water, and dry.

Step 4: Synthesis of (3-Phenyl-1H-pyrazol-4-YL)methanamine

  • To a solution of 3-phenyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in methanol, add ammonium acetate (10 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise. Caution: NaBH₃CN is toxic and releases HCN upon contact with strong acid. The reaction should be performed in a well-ventilated fume hood.

  • Stir the reaction at room temperature overnight.

  • Quench the reaction by adding 1M HCl until the pH is acidic. Concentrate the solvent under reduced pressure.

  • Basify the residue with 2M NaOH and extract with dichloromethane (3x).

  • Combine the organic layers, dry over Na₂SO₄, and concentrate to yield the crude amine.

Purification

The final product is typically purified by silica gel column chromatography. A gradient elution system, starting with dichloromethane (DCM) and gradually increasing the polarity with methanol (e.g., 0% to 10% MeOH in DCM), is effective. An alternative is to add a small percentage of triethylamine (~1%) to the eluent to prevent the amine product from tailing on the acidic silica gel. The identity and purity of the final compound must be confirmed by spectroscopic methods.

Spectroscopic Characterization (Predicted)

No publicly available, peer-reviewed spectroscopic data for this specific compound was identified. The following data is predicted based on its chemical structure and analysis of closely related analogues.[10][11][12] These predictions serve as a benchmark for researchers validating their synthetic product.

TechniquePredicted Observations
¹H NMR δ 7.6-7.8 ppm: Multiplet, 2H (ortho-protons of phenyl ring).δ 7.3-7.5 ppm: Multiplet, 3H (meta- & para-protons of phenyl ring).δ ~7.9 ppm: Singlet, 1H (pyrazole C5-H).δ ~3.8 ppm: Singlet, 2H (-CH₂-NH₂).δ ~1.5-2.5 ppm: Broad singlet, 2H (-NH₂).δ >12 ppm: Very broad singlet, 1H (pyrazole N1-H).
¹³C NMR δ ~145-150 ppm: Pyrazole C3.δ ~130-135 ppm: Phenyl C1 (ipso).δ ~128-130 ppm: Phenyl C2, C3, C4.δ ~135 ppm: Pyrazole C5.δ ~110 ppm: Pyrazole C4.δ ~35-40 ppm: -CH₂-NH₂.
FT-IR 3300-3400 cm⁻¹: N-H stretching (amine, two bands for primary amine).3100-3200 cm⁻¹: N-H stretching (pyrazole).3000-3100 cm⁻¹: Aromatic C-H stretching.2850-2950 cm⁻¹: Aliphatic C-H stretching.~1600, 1450-1500 cm⁻¹: Aromatic C=C and pyrazole C=N stretching.
Mass Spec. [M+H]⁺: Expected at m/z 174.1026. The high-resolution mass should match the calculated exact mass of the protonated species (C₁₀H₁₂N₃⁺).

Reactivity and Applications in Library Synthesis

The synthetic value of (3-Phenyl-1H-pyrazol-4-YL)methanamine lies in the orthogonal reactivity of its functional groups. The primary amine is a potent nucleophile and the main handle for derivatization, while the pyrazole N-H can be functionalized under different conditions.

Key Reaction Pathways

Caption: Key derivatization pathways for library synthesis.

  • Acylation/Sulfonylation: The primary amine readily reacts with acyl chlorides, anhydrides, or sulfonyl chlorides in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to form stable amide and sulfonamide linkages. This is one of the most common methods for exploring the structure-activity relationship (SAR) around the amine vector.

  • Reductive Amination: Reaction with aldehydes or ketones forms a transient imine that can be selectively reduced (e.g., with NaBH(OAc)₃ or NaBH₃CN) to yield secondary or tertiary amines. This allows for the introduction of diverse alkyl and aryl groups.

  • N-Alkylation/Arylation: The pyrazole N-H proton is acidic and can be deprotonated with a strong base (e.g., NaH, K₂CO₃). The resulting pyrazolate anion is a strong nucleophile that can be alkylated with alkyl halides or undergo N-arylation via transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination). This modifies the core scaffold itself.

This dual reactivity makes the title compound an ideal starting point for creating large, diverse chemical libraries aimed at identifying hits in high-throughput screening campaigns.[13]

Safety, Handling, and Storage

As a research chemical, (3-Phenyl-1H-pyrazol-4-YL)methanamine should be handled with appropriate care. While a specific, comprehensive toxicology report is not available, general precautions for handling aromatic amines and heterocyclic compounds should be followed.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[14]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[14] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[14]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste material in accordance with local, regional, and national regulations.

Disclaimer: This information is for guidance only. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.

Conclusion

(3-Phenyl-1H-pyrazol-4-YL)methanamine is more than just a chemical compound; it is an enabling tool for innovation in medicinal chemistry. Its structure elegantly combines the biologically validated phenyl-pyrazole core with a versatile primary amine, providing a direct and efficient entry point for the synthesis of novel molecular entities. For researchers engaged in the discovery of new therapeutics, this building block offers a reliable and strategically sound foundation upon which to design and construct the next generation of bioactive molecules.

References

  • Ningbo Innopharmchem Co., Ltd. (n.d.). The Role of Pyrazole Derivatives in Modern Drug Discovery.
  • Iodice, F., Monti, M. C., & La Manna, S. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences, 24(9), 7834. [Link]

  • Alam, M., et al. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. PharmaTutor.
  • Kumar, A., & Sharma, G. (2024). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry. [Link]

  • Kumar, A., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 12-20.
  • WorldOfChemicals. (n.d.). (3-phenyl-1h-pyrazol-4-yl)methylamine suppliers USA.
  • ChemBuyersGuide.com, Inc. (n.d.). Chem-Impex International.
  • ChemBuyersGuide.com, Inc. (n.d.). Alfa Chemistry.
  • ChemicalBook. (n.d.). C-(3-PHENYL-1H-PYRAZOL-4-YL)-METHYLAMINE CAS#: 936940-58-8.
  • Enamine. (n.d.). Safety Data Sheet.
  • Hxchem. (n.d.). 3-Phenyl-1h-pyrazole-4-methanamine/CAS:936940-58-8.
  • LookChem. (n.d.). Anward - chemical supplier.
  • National Center for Biotechnology Information. (n.d.). (3-Phenyl-1H-pyrazol-4-YL)methanamine. PubChem Compound Database. [Link]

  • CymitQuimica. (n.d.). CAS 687635-04-7: 1-[3-(1H-Pyrazol-1-yl)phenyl]methanamine.
  • BLDpharm. (n.d.). 936940-58-8|(3-Phenyl-1H-pyrazol-4-yl)methanamine.
  • Krbavčič, A., et al. (2002). (2E)-3-(3-Methoxy-1-phenyl-1H-pyrazol-4-yl)-2-propenal. Molbank, 2002(3), M292. [Link]

  • PubChemLite. (n.d.). (3,5-diethyl-1-phenyl-1h-pyrazol-4-yl)methanamine.
  • PubChemLite. (n.d.). [3-(1-methyl-1h-pyrazol-4-yl)phenyl]methanamine.
  • J&K Scientific. (n.d.). (3-Phenyl-1H-pyrazol-4-yl)methylamine | 936940-58-8.
  • BLDpharm. (n.d.). 3-(4-Methoxyphenyl)-1H-pyrazol-4-yl)methanamine.
  • Manjare, S. D., et al. (n.d.). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Biomedical and Pharmaceutical Sciences.
  • BLDpharm. (n.d.). (3-(1-Methyl-1H-pyrazol-4-yl)phenyl)methanamine.
  • Quiroga, J., et al. (2011). X-Ray Supramolecular Structure, NMR Spectroscopy and Synthesis of 3-Methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones Formed by the Unexpected Cyclization of 3-[1-(Phenyl-hydrazono)ethyl]-chromen-2-ones. Molecules, 16(2), 915-927. [Link]

  • Li, J., et al. (2024). New strategies to enhance the efficiency and precision of drug discovery. Acta Pharmaceutica Sinica B, 14(1), 1-22. [Link]

  • Torres, E., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Chemistry Central Journal, 15(1), 65. [Link]

  • ResearchGate. (n.d.). Synthesis of 3-(4-(chloromethyl)-1-phenyl-1H-pyrazol-3-yl)-2H-chromen-2-one (6).
  • PubChemLite. (n.d.). 3-phenyl-1h-pyrazol-4-amine.
  • BLDpharm. (n.d.). [(3-Phenyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride.
  • van der Hooft, J. J. J., et al. (2023). Artificial intelligence for natural product drug discovery. Nature Reviews Drug Discovery, 22(11), 895-916. [Link]

  • Zhang, Y., et al. (2025). Activity cliff-aware reinforcement learning for de novo drug design. Journal of Cheminformatics, 17(1), 21. [Link]

  • Zang, M. W., & Ho, D. (2002). Miniaturized screening technologies for drug discovery. Biochemical Society Transactions, 30(4), 802-806. [Link]

  • Bryan, M. C., et al. (2025). Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve?. Journal of Medicinal Chemistry. [Link]

Sources

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Molecular Structure of (3-Phenyl-1H-pyrazol-4-YL)methanamine

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, capable of engaging in various biological interactions, including hydrogen bonding and π-π stacking. Compounds incorporating the pyrazole moiety have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, antioxidant, and antimicrobial effects.[1][2] This guide provides a detailed technical exploration of a specific pyrazole derivative, (3-Phenyl-1H-pyrazol-4-YL)methanamine, focusing on its molecular structure, synthesis, characterization, and potential significance for drug development professionals.

Molecular Identity and Physicochemical Properties

(3-Phenyl-1H-pyrazol-4-YL)methanamine is a primary amine derivative of the 3-phenyl-1H-pyrazole core. The placement of the aminomethyl group at the C4 position and the phenyl group at the C3 position defines its specific chemical architecture and potential for biological interactions.

Structural Representation

The fundamental structure consists of a pyrazole ring, a phenyl substituent at position 3, and a methanamine (-CH₂NH₂) group at position 4. The tautomeric nature of the pyrazole ring means the proton on the nitrogen can reside on either N1 or N2; the "1H" designation specifies its location for nomenclature purposes.

G start1 Acetophenone intermediate1 Acetophenone Phenylhydrazone start1->intermediate1 Condensation start2 Phenylhydrazine start2->intermediate1 Condensation intermediate2 3-Phenyl-1H-pyrazole-4-carbaldehyde intermediate1->intermediate2 Cyclization & Formylation reagent1 Vilsmeier-Haack Reagent (POCl₃ / DMF) reagent1->intermediate2 product (3-Phenyl-1H-pyrazol-4-YL)methanamine intermediate2->product Reductive Amination reagent2 Reducing Agent + NH₃ source (e.g., NaBH₃CN, NH₄OAc) reagent2->product

Caption: General synthetic workflow for (3-Phenyl-1H-pyrazol-4-YL)methanamine.

Experimental Protocol: Synthesis of the Aldehyde Precursor

This protocol details the Vilsmeier-Haack synthesis of 3-phenyl-1H-pyrazole-4-carbaldehyde, a critical intermediate.

Causality: This reaction is effective because acetophenone phenylhydrazone possesses an electron-rich C=N bond and an adjacent phenyl ring, making it susceptible to electrophilic attack by the Vilsmeier reagent (chloromethylene-N,N-dimethyliminium ion). The subsequent intramolecular cyclization is driven by the formation of the stable aromatic pyrazole ring. [3][4] Protocol:

  • Step 1: Formation of Acetophenone Phenylhydrazone.

    • In a round-bottom flask, dissolve acetophenone (1.0 eq) and phenylhydrazine (1.0 eq) in ethanol.

    • Add a catalytic amount of glacial acetic acid (2-3 drops).

    • Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the hydrazone.

    • Filter the solid product, wash with cold ethanol, and dry under vacuum. The product should be used directly in the next step.

  • Step 2: Vilsmeier-Haack Reaction.

    • In a three-necked flask equipped with a dropping funnel and under a nitrogen atmosphere, prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃, 3.0 eq) dropwise to ice-cold N,N-dimethylformamide (DMF, 5.0 eq) with vigorous stirring. Maintain the temperature below 5°C.

    • After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.

    • Add a solution of acetophenone phenylhydrazone (1.0 eq) in DMF dropwise to the prepared Vilsmeier reagent.

    • Heat the reaction mixture to 70-80°C and maintain for 4-6 hours. [5]Monitor progress by TLC.

    • After completion, cool the mixture and pour it carefully onto crushed ice with stirring.

    • Neutralize the acidic solution by slow addition of a saturated sodium bicarbonate or sodium hydroxide solution until the pH is ~7-8.

    • The crude aldehyde product will precipitate. Filter the solid, wash thoroughly with water, and dry.

    • Self-Validation: Purify the crude product via column chromatography (silica gel, using a hexane-ethyl acetate gradient) or recrystallization from ethanol to obtain pure 3-phenyl-1H-pyrazole-4-carbaldehyde. [6]Characterize via NMR and MS to confirm structure and purity.

Experimental Protocol: Reduction to the Final Amine

Causality: Reductive amination is a highly efficient method for converting aldehydes to amines. The aldehyde first reacts with an ammonia source (like ammonium acetate) to form an intermediate imine, which is then reduced in situ by a selective reducing agent (like sodium cyanoborohydride) to the desired primary amine.

Protocol:

  • Step 1: Reductive Amination.

    • In a flask, suspend 3-phenyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in methanol.

    • Add ammonium acetate (7-10 eq) and stir until dissolved.

    • Add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise to the solution. Caution: NaBH₃CN is toxic and releases HCN gas upon contact with strong acid. Work in a well-ventilated fume hood.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction by TLC until the starting aldehyde is consumed.

    • Self-Validation: Quench the reaction by adding dilute HCl to destroy excess reducing agent (ensure pH is acidic, ~2-3). Stir for 30 minutes. Basify the solution with aqueous NaOH (to pH > 10) and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane, 3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine. Purify by column chromatography if necessary.

Structural Elucidation and Characterization

Unambiguous confirmation of the molecular structure requires a combination of modern spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Key expected signals include:

      • A singlet for the pyrazole C5-H proton.

      • Multiplets in the aromatic region (~7.2-7.8 ppm) corresponding to the five protons of the phenyl ring.

      • A singlet for the methylene (-CH₂-) protons adjacent to the pyrazole ring.

      • A broad singlet for the amine (-NH₂) protons, which is exchangeable with D₂O.

      • A signal for the pyrazole N-H proton, which may be broad.

    • ¹³C NMR: Distinct signals are expected for the two aromatic rings and the aliphatic methylene carbon. The carbon atoms of the pyrazole ring will have characteristic shifts. [7][8]

  • Mass Spectrometry (MS):

    • Electrospray ionization (ESI-MS) should show a prominent protonated molecular ion [M+H]⁺ at m/z corresponding to the molecular weight of 173.21. The PubChem database indicates a molecular ion peak at m/z 173. [9] * High-Resolution Mass Spectrometry (HRMS) provides the exact mass, confirming the elemental composition C₁₀H₁₁N₃.

Biological Relevance and Drug Development Potential

The (3-Phenyl-1H-pyrazol-4-YL)methanamine structure combines several features of interest to drug developers. The pyrazole core is a known "privileged scaffold" found in numerous approved drugs.

  • Bioisosteric Replacement: The pyrazole ring is often used as a bioisostere for other aromatic or heterocyclic systems to modulate physicochemical properties like solubility, metabolism, and target binding.

  • Structural Handles: The primary amine group provides a crucial handle for further chemical modification, allowing for the generation of libraries of derivatives (e.g., amides, sulfonamides) to explore structure-activity relationships (SAR).

  • Target Scaffolding: The phenyl and aminomethyl groups provide vectors for interacting with specific pockets within biological targets like kinases, GPCRs, or enzymes. Pyrazole derivatives have shown potent inhibitory activity against targets such as JAK2/3 and Aurora kinases. [10]

G Figure 3: Pharmacological Potential of the Pyrazole Core core Pyrazole Scaffold act1 Anti-inflammatory Activity core->act1 act2 Anticancer Activity core->act2 act3 Antioxidant Properties core->act3 act4 Kinase Inhibition core->act4 act5 Antimicrobial Effects core->act5

Caption: The pyrazole core is linked to a diverse range of biological activities.

Conclusion

(3-Phenyl-1H-pyrazol-4-YL)methanamine is a structurally significant molecule built upon the pharmacologically validated pyrazole scaffold. Its synthesis is reliably achieved through established organic chemistry methodologies, particularly the Vilsmeier-Haack reaction followed by reductive amination. The presence of modifiable functional groups and its foundation on a privileged core structure make it and its future derivatives compelling candidates for exploration in drug discovery programs targeting a wide array of human diseases.

References

  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. (n.d.). KTU ePubl. Retrieved January 21, 2026, from [Link]

  • PubChem. (n.d.). (3-Phenyl-1H-pyrazol-4-YL)methanamine. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. (n.d.). National Institutes of Health. Retrieved January 21, 2026, from [Link]

  • 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. (n.d.). Asian Journal of Chemistry. Retrieved January 21, 2026, from [Link]

  • Ultrasonic and Microwave Accelerated Vilsmeier-Haack Formylation: An Energy-efficient Route to Synthesize Pyrazole‐4‐Carbaldehydes. (n.d.). Degres Journal. Retrieved January 21, 2026, from [Link]

  • 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

  • Facile, Stepwise and Diversity Oriented Synthesis of 3-(2-Oxo-2H-Chromen-3-yl)-1-Phenyl-1H-Pyrazole-4-Carbaldehydes. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved January 21, 2026, from [Link]

  • Supporting Information for [Specific Article Title]. (n.d.). Retrieved January 21, 2026, from a source providing NMR data for pyrazole compounds, for example, a general chemistry database or specific publication's supplementary materials. A representative source is implied, similar to the data in [Link] which provides spectral data in its supporting info.

  • SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. (n.d.). Semantic Scholar. Retrieved January 21, 2026, from [Link]

  • (PDF) Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). National Institutes of Health. Retrieved January 21, 2026, from [Link]

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (n.d.). National Institutes of Health. Retrieved January 21, 2026, from [Link]

  • Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors. (2021). PubMed. Retrieved January 21, 2026, from [Link]

  • Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. (n.d.). National Institutes of Health. Retrieved January 21, 2026, from [Link]

  • Current status of pyrazole and its biological activities. (n.d.). National Institutes of Health. Retrieved January 21, 2026, from [Link]

  • Synthesis and biological evaluation of 3-(2,4-dichlorophenoxymethyl)-1-phenyl-1H-pyrazole derivatives as potential antitumor agents. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • (2E)-3-(3-Methoxy-1-phenyl-1H-pyrazol-4-yl)-2-propenal. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Synthesis of (3-Phenyl-1H-pyrazol-4-YL)methanamine: Pathways, Protocols, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Phenyl-1H-pyrazol-4-YL)methanamine is a pivotal structural motif in medicinal chemistry, serving as a versatile building block for the development of a wide array of therapeutic agents. The strategic placement of a phenyl group and an aminomethyl substituent on the pyrazole core imparts unique physicochemical properties that are conducive to potent and selective biological activity. This comprehensive technical guide provides an in-depth exploration of the primary synthetic pathways to (3-Phenyl-1H-pyrazol-4-YL)methanamine, with a pronounced focus on the prevalent and efficient Vilsmeier-Haack formylation followed by reductive amination. Authored from the perspective of a senior application scientist, this document amalgamates theoretical principles with practical, field-proven insights to deliver a self-validating and authoritative resource for researchers in drug discovery and development. Key mechanistic claims and protocols are substantiated with citations to authoritative literature, ensuring scientific integrity and reproducibility.

Introduction: The Significance of the 3-Phenyl-4-aminomethyl-1H-pyrazole Scaffold

The pyrazole nucleus is a privileged scaffold in drug discovery, renowned for its metabolic stability and ability to engage in a multitude of non-covalent interactions with biological targets.[1] The incorporation of a phenyl group at the 3-position and an aminomethyl group at the 4-position of the pyrazole ring creates a molecule with a defined three-dimensional architecture, ideal for probing the binding pockets of enzymes and receptors. This specific substitution pattern is a recurring feature in compounds with demonstrated anti-inflammatory, analgesic, and anticancer properties.[1] A thorough understanding of the synthetic routes to (3-Phenyl-1H-pyrazol-4-YL)methanamine is therefore fundamental for medicinal chemists seeking to innovate in this chemical space.

The Dominant Synthetic Paradigm: A Two-Step Approach

The most widely adopted and scalable synthesis of (3-Phenyl-1H-pyrazol-4-YL)methanamine hinges on a robust two-step sequence:

  • Vilsmeier-Haack Formylation: The introduction of a formyl group at the 4-position of the 3-phenyl-1H-pyrazole ring.

  • Reductive Amination: The conversion of the resulting 3-phenyl-1H-pyrazole-4-carbaldehyde to the target primary amine.

This pathway is favored for its high yields, operational simplicity, and the ready availability of starting materials.

Step 1: Synthesis of 3-Phenyl-1H-pyrazole-4-carbaldehyde via the Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful and versatile method for the formylation of electron-rich aromatic and heterocyclic compounds.[2] The reaction employs a Vilsmeier reagent, typically generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).

Mechanism of the Vilsmeier-Haack Reaction:

The reaction proceeds through the formation of the electrophilic Vilsmeier reagent, which is then attacked by the electron-rich pyrazole ring. A subsequent hydrolysis step furnishes the desired aldehyde.

Vilsmeier_Haack DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_reagent + POCl₃ POCl3 POCl₃ POCl3->Vilsmeier_reagent Intermediate Iminium Intermediate Vilsmeier_reagent->Intermediate Pyrazole 3-Phenyl-1H-pyrazole Pyrazole->Intermediate + Vilsmeier Reagent Product 3-Phenyl-1H-pyrazole- 4-carbaldehyde Intermediate->Product + H₂O Hydrolysis Hydrolysis Hydrolysis->Product Reductive_Amination Aldehyde 3-Phenyl-1H-pyrazole- 4-carbaldehyde Imine Imine Intermediate Aldehyde->Imine + NH₃ Ammonia NH₃ Ammonia->Imine Amine (3-Phenyl-1H-pyrazol-4-YL) methanamine Imine->Amine + [H] Reducing_Agent Reducing Agent (e.g., NaBH₄, H₂/Pd-C) Reducing_Agent->Amine

Caption: The reductive amination pathway.

Experimental Protocol: Synthesis of (3-Phenyl-1H-pyrazol-4-YL)methanamine

This protocol outlines a general procedure for the reductive amination of the aldehyde intermediate.

Reagent/SolventMolar Eq.PurityNotes
3-Phenyl-1H-pyrazole-4-carbaldehyde1.0>98%Starting material.
Ammonium Acetate or Ammonia in MethanolExcessReagent GradeSource of ammonia.
Sodium Borohydride (NaBH₄)1.5-2.0>98%Reducing agent.
Methanol-AnhydrousSolvent.

Procedure:

  • 3-Phenyl-1H-pyrazole-4-carbaldehyde is dissolved in anhydrous methanol.

  • An excess of ammonium acetate or a solution of ammonia in methanol is added to the mixture.

  • The reaction is stirred at room temperature for 1-2 hours to facilitate imine formation.

  • Sodium borohydride (NaBH₄) is added portion-wise at 0 °C to the reaction mixture.

  • The reaction is allowed to warm to room temperature and stirred for an additional 2-4 hours.

  • The reaction is quenched by the slow addition of water.

  • The methanol is removed under reduced pressure, and the aqueous residue is extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • The crude product can be purified by column chromatography on silica gel or by conversion to its hydrochloride salt followed by recrystallization.

Rationale for Reagent Selection:

  • Ammonia Source: Ammonium acetate is a convenient solid source of ammonia that can be used directly. Alternatively, a solution of ammonia in methanol provides a more reactive source of ammonia.

  • Reducing Agent: Sodium borohydride is a mild and selective reducing agent that is well-suited for the reduction of imines in the presence of other functional groups. For more challenging reductions, catalytic hydrogenation (H₂/Pd-C) can be employed.

Alternative Synthetic Strategies

While the Vilsmeier-Haack and reductive amination sequence is the workhorse for the synthesis of (3-Phenyl-1H-pyrazol-4-YL)methanamine, alternative strategies can be employed, particularly for the synthesis of the pyrazole core itself.

Knoevenagel Condensation and Cyclization

An alternative route to the 3-phenyl-1H-pyrazole core involves the Knoevenagel condensation of acetophenone with a source of hydrazine, followed by a cyclization reaction. [3]This method can be advantageous when substituted hydrazines are used to introduce diversity at the N1 position of the pyrazole ring.

Knoevenagel_Cyclization Acetophenone Acetophenone Hydrazone Hydrazone Intermediate Acetophenone->Hydrazone + Hydrazine Hydrazine Hydrazine Hydrazine->Hydrazone Pyrazole 3-Phenyl-1H-pyrazole Hydrazone->Pyrazole Cyclization Cyclization Cyclization Cyclization->Pyrazole

Caption: Synthesis of the pyrazole core via Knoevenagel condensation.

Characterization and Quality Control

The identity and purity of the synthesized (3-Phenyl-1H-pyrazol-4-YL)methanamine and its intermediates should be rigorously confirmed using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and assess purity.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Conclusion

The synthesis of (3-Phenyl-1H-pyrazol-4-YL)methanamine is a well-established process that is readily achievable in a standard laboratory setting. The two-step sequence of Vilsmeier-Haack formylation followed by reductive amination provides a reliable and high-yielding route to this valuable building block. By understanding the underlying mechanisms and the rationale behind the experimental choices, researchers can confidently and efficiently synthesize this key scaffold for the advancement of their drug discovery programs. The alternative synthetic strategies offer additional flexibility for the generation of diverse pyrazole libraries.

References

  • Arbačiauskienė, E., Martynaitis, V., Krikštolaitytė, S., Holzer, W., & Šačkus, A. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ARKIVOC, 2011(11), 1-21. [Link]

  • Arbačiauskienė, E., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Kaunas University of Technology ePubl. [Link]

  • Asian Journal of Chemistry. (2011). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry, 23(10), 4467-4470. [Link]

  • Tarikoğullari Doğan, E., et al. (2025). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N- propananilide Derivatives. Turkish Journal of Pharmaceutical Sciences, 22(1), 1-9. [Link]

  • MDPI. (2022). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2022(4), M1501. [Link]

  • Chemistry Central Journal. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Chemistry Central Journal, 15(1), 1-14. [Link]

  • World Journal of Pharmaceutical Research. (2025). chemistry and biological properties of pyrazole derivatives. World Journal of Pharmaceutical Research, 14(9), 184-203. [Link]

  • Atlantis Press. (2017). Synthesis of 3-phenyl-1H-pyrazole Derivatives. Proceedings of the 2016 5th International Conference on Energy, Environment and Materials Science (EEMS 2016). [Link]

  • ResearchGate. (2023). Synthesis of 3-methyl-4-phenyl-1H-pyrazole 5. [Link]

  • PubChem. (n.d.). (3-Phenyl-1H-pyrazol-4-YL)methanamine. Retrieved from [Link]

  • ARKAT USA, Inc. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(6), 1-14. [Link]

  • International Journal of Pharmaceutical Research & Allied Sciences. (2015). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Research & Allied Sciences, 4(3), 1-15. [Link]

  • Semantic Scholar. (2019). SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. [Link]

  • ResearchGate. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. [Link]

  • MDPI. (2010). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 15(1), 223-233. [Link]

  • National Institutes of Health. (2014). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. ACS Combinatorial Science, 16(10), 544-550. [Link]

  • Royal Society of Chemistry. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(38), 26733-26756. [Link]

  • ResearchGate. (2007). A convenient synthesis of 3- and 5-amino-1H-pyrazoles via 3(5)-amino-4-(ethylsulfinyl)-1H-pyrazole desulfinylation. [Link]

  • National Institutes of Health. (2008). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules, 13(6), 1237-1243. [Link]

  • MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Chemistry, 4(4), 1461-1471. [Link]

  • Nepal Journals Online. (2025). Synthesis, Characterization, and Structural Elucidation of a Novel (E)-1-(1-Phenyl-1H-pyrazol-4-yl) -N-(1-(p-tolyl). Journal of Nepal Chemical Society. [Link]

Sources

(3-Phenyl-1H-pyrazol-4-YL)methanamine physical and chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of (3-Phenyl-1H-pyrazol-4-YL)methanamine

Introduction: The Significance of the Pyrazole Scaffold

In the landscape of modern drug discovery, the pyrazole nucleus has emerged as a "privileged scaffold"—a molecular framework that is recurrently found in successful therapeutic agents.[1][2] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, offers a unique combination of metabolic stability, synthetic accessibility, and the capacity for versatile molecular interactions with biological targets.[1][2][3][4] Consequently, pyrazole derivatives are at the core of numerous FDA-approved drugs, demonstrating a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[5][6][7]

(3-Phenyl-1H-pyrazol-4-YL)methanamine is a compound of significant interest as it combines the proven pyrazole core with a phenyl group and a primary aminomethyl substituent. These features provide multiple points for interaction with biological macromolecules and for synthetic modification, making a thorough understanding of its physicochemical properties essential for researchers in medicinal chemistry and drug development. This guide provides a detailed examination of these properties, grounded in both computed data and established experimental methodologies, to serve as a comprehensive resource for scientific professionals.

Chemical Identity and Core Structure

The foundational step in characterizing any compound is to establish its precise chemical identity. The structure of (3-Phenyl-1H-pyrazol-4-YL)methanamine features a central pyrazole ring substituted at the 3-position with a phenyl ring and at the 4-position with a methanamine group.

Caption: Chemical Structure of (3-Phenyl-1H-pyrazol-4-YL)methanamine.

Physicochemical Properties

The following table summarizes key physicochemical properties. While experimental data for this specific molecule is not widely published, robust computational models provide reliable estimates crucial for initial assessment in a research context.

PropertyValueData SourceSignificance in Drug Development
IUPAC Name (3-phenyl-1H-pyrazol-4-yl)methanaminePubChem[8]Unambiguous chemical identification.
CAS Number 936940-58-8PubChem[8]Unique registry number for database tracking.
Molecular Formula C₁₀H₁₁N₃PubChem[8]Defines the elemental composition.
Molecular Weight 173.21 g/mol PubChem (Computed)[8]Influences diffusion, formulation, and dosing calculations.
XLogP3 0.7PubChem (Computed)[8]A measure of lipophilicity; affects membrane permeability and solubility.
Topological Polar Surface Area (TPSA) 54.7 ŲPubChem (Computed)[8]Predicts transport properties, including blood-brain barrier penetration.
Hydrogen Bond Donors 2PubChem (Computed)[8]The -NH and -NH₂ groups can donate protons, influencing binding to targets.
Hydrogen Bond Acceptors 3PubChem (Computed)[8]The nitrogen atoms can accept protons, critical for molecular interactions.
Rotatable Bond Count 2PubChem (Computed)[8]Indicates conformational flexibility, which affects target binding affinity.
Exact Mass 173.0953 DaPubChem (Computed)[8]Essential for high-resolution mass spectrometry analysis.

Spectroscopic Profile (Anticipated)

While specific experimental spectra are not publicly available, a competent chemist can predict the key spectroscopic features based on the molecule's structure.

  • ¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons of the phenyl ring (typically in the δ 7.2-7.8 ppm range), a singlet for the pyrazole C5-H, signals for the pyrazole N-H and the amine (-NH₂) protons which may be broad and exchangeable with D₂O, and a characteristic singlet or doublet for the methylene (-CH₂-) protons adjacent to the amine.

  • ¹³C NMR: The spectrum should reveal signals for the ten carbon atoms, with those in the phenyl and pyrazole rings appearing in the aromatic region (δ 100-150 ppm) and the methylene carbon appearing at higher field.

  • Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching for both the pyrazole and amine groups (typically in the 3200-3500 cm⁻¹ region), C-H stretching for the aromatic and aliphatic components, and C=C/C=N stretching in the 1500-1650 cm⁻¹ region, characteristic of the aromatic rings.

  • Mass Spectrometry (MS): The electron impact (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 173, corresponding to its exact mass.[8]

Synthesis and Reactivity

Synthesis: Compounds of this class are often synthesized via multi-step sequences. A plausible route involves the construction of the substituted pyrazole core, for example, through the reaction of a 1,3-dicarbonyl compound with hydrazine, followed by functionalization at the 4-position. A Vilsmeier-Haack reaction on a precursor like 3-phenyl-1H-pyrazole could introduce a formyl group (-CHO) at the 4-position, which can then be converted to the methanamine via reductive amination.[9]

Reactivity:

  • The primary amine (-NH₂) is a key reactive site, functioning as a nucleophile and a base. It can readily react with electrophiles such as acyl chlorides or aldehydes.

  • The pyrazole ring is aromatic and generally stable, but the C4 position is susceptible to electrophilic substitution, although this is less relevant as it is already substituted.[10] The ring nitrogens possess both acidic (N1-H) and basic (N2) character.[10][11][12]

Key Experimental Protocols

To ensure scientific rigor, the physical properties of a novel compound must be determined experimentally. The following sections detail the standard, self-validating protocols for measuring melting point and aqueous solubility.

Melting Point Determination via the Capillary Method

Principle: The melting point is a fundamental indicator of purity. A pure crystalline solid typically exhibits a sharp melting range (0.5-1.0°C), whereas impurities depress and broaden this range.[13] This protocol uses an electrically heated apparatus (e.g., a Mel-Temp) for controlled heating.[14]

Methodology:

  • Sample Preparation: Ensure the compound is completely dry and finely powdered. Crush any large crystals to ensure uniform packing.

  • Capillary Loading: Jab the open end of a glass capillary tube into the powder. Tap the sealed end of the tube gently on a hard surface to pack the solid into the bottom. Drop the tube through a long, vertical glass tube to achieve dense packing.[14] The final packed sample height should be 2-3 mm. An excessive sample amount will lead to an artificially broad melting range.[14]

  • Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.

  • Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting point. This saves time and establishes a range for the precise measurement.[13] Allow the apparatus to cool significantly before the next step.

  • Precise Determination: Using a fresh sample, heat rapidly to about 20°C below the approximate melting point found in the previous step.[14]

  • Data Acquisition: Decrease the heating rate to 1-2°C per minute. Carefully observe the sample.

    • Record the temperature (T₁) at which the first droplet of liquid appears.

    • Record the temperature (T₂) when the entire sample has completely liquefied.

  • Reporting: The melting point is reported as the range T₁ – T₂.

Aqueous Solubility Determination via the Shake-Flask Method

Principle: The shake-flask method is considered the gold standard for determining thermodynamic equilibrium solubility.[15] It involves generating a saturated solution by agitating an excess of the solid compound in a specific solvent (e.g., phosphate-buffered saline) over a prolonged period, allowing the system to reach equilibrium.

Methodology Workflow:

Caption: Workflow for the Shake-Flask Solubility Assay.

Detailed Steps:

  • Preparation: Add an excess amount of solid (3-Phenyl-1H-pyrazol-4-YL)methanamine to several flasks. The excess is critical to ensure a saturated solution is formed.[16] Add a precise volume of the desired aqueous buffer (e.g., pH 1.2, 4.5, and 6.8 to simulate physiological conditions).[16]

  • Equilibration: Seal the flasks and place them in an orbital shaker set to a constant temperature (e.g., 37°C) and agitation speed (e.g., 100 rpm).[16] Allow the mixture to equilibrate for at least 24 hours.[17][18] This duration is crucial for slowly dissolving solids to reach thermodynamic equilibrium.

  • Phase Separation: After equilibration, remove the flasks and allow the undissolved solid to sediment. For more complete separation, centrifuge the samples.

  • Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a low-binding 0.22 µm syringe filter to remove any remaining solid particulates. This step is vital to prevent falsely elevated concentration readings.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated and sensitive analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or LC-MS. The concentration is determined by comparing the instrument response to a standard curve prepared from known concentrations of the compound.

  • Reporting: The final solubility is reported as the average concentration from the replicate flasks (e.g., in mg/mL or µM) at the specified pH and temperature.

Conclusion

(3-Phenyl-1H-pyrazol-4-YL)methanamine is a molecule built upon a scaffold of proven significance in medicinal chemistry. Its physicochemical properties, including a moderate lipophilicity (XLogP3 of 0.7) and a topological polar surface area (54.7 Ų) suggestive of good transport characteristics, mark it as a compound of interest for further investigation.[8] While comprehensive experimental data requires dedicated laboratory synthesis and analysis, the established protocols for determining key parameters like melting point and solubility provide a clear and reliable pathway for its complete characterization. This guide serves as a foundational resource for researchers, enabling them to contextualize the compound's properties and proceed with logical, validated experimental workflows.

References

  • PubChem. (3-Phenyl-1H-pyrazol-4-YL)methanamine. National Center for Biotechnology Information. Available from: [Link]

  • Tarıkoğulları Doğan, A. H., et al. (2025). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: design, synthesis and neuroprotectivity potential against 6-OHDA induced neurotoxicity model. Turkish Journal of Pharmaceutical Sciences, 22(1), 1-9. Available from: [Link]

  • PubChem. 3-phenyl-1H-pyrazole. National Center for Biotechnology Information. Available from: [Link]

  • Patil, S. A., et al. (Year not available). Synthesis, Characterization and Pharmacological Evaluation of 3-(4-substituted phenyl)-1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Research in Chemistry. Available from: [Link]

  • Gaba, M., & Mohan, C. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Available from: [Link]

  • Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Available from: [Link]

  • El-Sayed, M. A. A., et al. (Year not available). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available from: [Link]

  • MDPI. (Year not available). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Available from: [Link]

  • Dissolution Technologies. (Year not available). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available from: [Link]

  • University of Calgary. (Year not available). Melting point determination. Available from: [Link]

  • ResearchGate. (2025). PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. Available from: [Link]

  • National Journal of Pharmaceutical Sciences. (2021). A review of pyrazole an its derivative. Available from: [Link]

  • SlideShare. (2021). experiment (1) determination of melting points. Available from: [Link]

  • ResearchGate. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Available from: [Link]

  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Available from: [Link]

  • IJRASET. (2022). A Comprehensive Review on Pyrazole and It's Pharmacological Properties. Available from: [Link]

  • Westlab Canada. (2023). Measuring the Melting Point. Available from: [Link]

  • Google Patents. (Year not available). Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
  • Quora. (2017). How do you perform the shake flask method to determine solubility? Available from: [Link]

  • IJNRD. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. Available from: [Link]

  • SSERC. (Year not available). Melting point determination. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (Year not available). The Significance of Pyrazole Derivatives in Modern Drug Discovery. Available from: [Link]

  • SciELO. (Year not available). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Available from: [Link]

  • MDPI. (Year not available). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Available from: [Link]

  • MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Available from: [Link]

  • The Royal Society of Chemistry. (Year not available). Supplementary Information. Available from: [Link]

Sources

Spectroscopic Data of (3-Phenyl-1H-pyrazol-4-YL)methanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the compound (3-Phenyl-1H-pyrazol-4-YL)methanamine. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), infrared (IR) spectroscopy, and ultraviolet-visible (UV-Vis) spectroscopy as they pertain to the structural elucidation of this pyrazole derivative.

Introduction

(3-Phenyl-1H-pyrazol-4-YL)methanamine is a heterocyclic compound featuring a pyrazole ring substituted with a phenyl group at the C3 position and a methanamine group at the C4 position. The pyrazole nucleus is a critical pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties[1]. Accurate structural characterization is paramount for understanding its chemical reactivity, and in turn, its therapeutic potential. Spectroscopic techniques are the cornerstone of this characterization, providing detailed information about the molecule's atomic connectivity and electronic properties.

This guide will present a detailed analysis of the anticipated spectroscopic data for (3-Phenyl-1H-pyrazol-4-YL)methanamine. Due to the limited availability of published experimental spectra for this specific molecule, this guide will leverage predictive spectroscopic models and comparative data from structurally related compounds to provide a robust and scientifically grounded interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. For (3-Phenyl-1H-pyrazol-4-YL)methanamine, both ¹H and ¹³C NMR are crucial for confirming the presence and connectivity of the phenyl, pyrazole, and methanamine moieties.

Experimental Protocol: NMR Data Acquisition

A standard approach to acquiring NMR data for a small organic molecule like (3-Phenyl-1H-pyrazol-4-YL)methanamine would involve the following steps:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence chemical shifts, particularly for exchangeable protons (NH and NH₂).

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 or 500 MHz for ¹H) to ensure adequate signal dispersion.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected range of proton chemical shifts (typically 0-12 ppm), and a relaxation delay that allows for quantitative integration.

  • ¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. This experiment often requires a longer acquisition time due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

  • 2D NMR (Optional but Recommended): For unambiguous assignment, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish proton-proton and proton-carbon correlations, respectively.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis dissolve Dissolve Compound in Deuterated Solvent H1_NMR ¹H NMR dissolve->H1_NMR Transfer to NMR tube C13_NMR ¹³C NMR H1_NMR->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC) C13_NMR->TwoD_NMR process Fourier Transform Phase & Baseline Correction TwoD_NMR->process analyze Peak Picking Integration & Assignment process->analyze

Caption: General workflow for NMR data acquisition and analysis.

Anticipated ¹H NMR Data

The predicted ¹H NMR spectrum of (3-Phenyl-1H-pyrazol-4-YL)methanamine would exhibit distinct signals corresponding to the different types of protons in the molecule. The following table summarizes the expected chemical shifts, multiplicities, and integrations.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
Phenyl-H (ortho, meta, para)7.2 - 7.8Multiplet5H
Pyrazole-H5~7.5 - 8.0Singlet1H
-CH₂- (methanamine)~3.8 - 4.2Singlet2H
-NH₂ (methanamine)Broad singlet2H
Pyrazole-NHBroad singlet1H
  • Phenyl Protons: The protons on the phenyl ring are expected to appear in the aromatic region (7.2-7.8 ppm) as a complex multiplet due to spin-spin coupling.

  • Pyrazole H5 Proton: The proton at the C5 position of the pyrazole ring is anticipated to be a singlet in the downfield region, characteristic of protons on electron-deficient heterocyclic rings.

  • Methanamine CH₂ Protons: The methylene protons of the methanamine group are expected to be a singlet, shifted downfield due to the influence of the adjacent amino group and the pyrazole ring.

  • Amine and NH Protons: The protons of the primary amine (-NH₂) and the pyrazole N-H are exchangeable and will likely appear as broad singlets. Their chemical shifts can vary significantly with solvent, concentration, and temperature.

Anticipated ¹³C NMR Data

The predicted proton-decoupled ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule.

Carbon Assignment Predicted Chemical Shift (ppm)
Phenyl-C (quaternary)~130 - 135
Phenyl-C (CH)~125 - 130
Pyrazole-C3~145 - 155
Pyrazole-C4~110 - 120
Pyrazole-C5~135 - 145
-CH₂- (methanamine)~35 - 45
  • Aromatic and Heteroaromatic Carbons: The carbons of the phenyl and pyrazole rings will resonate in the downfield region (110-155 ppm). The quaternary carbons will generally have lower intensities compared to the protonated carbons.

  • Aliphatic Carbon: The methylene carbon of the methanamine group is expected in the aliphatic region (35-45 ppm).

For more accurate predictions, computational tools can be utilized[2][3].

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Experimental Protocol: Mass Spectrometry Data Acquisition

A common method for analyzing (3-Phenyl-1H-pyrazol-4-YL)methanamine would be Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap).

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography system.

  • Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of protonated molecules [M+H]⁺.

  • Mass Analysis: The ions are then separated based on their mass-to-charge ratio (m/z) in the mass analyzer.

  • Tandem MS (MS/MS): To obtain fragmentation information, the precursor ion [M+H]⁺ can be isolated and subjected to collision-induced dissociation (CID) to generate product ions.

MS_Workflow cluster_sample_prep Sample Preparation cluster_ionization Ionization cluster_analysis Mass Analysis dissolve_ms Dissolve in Methanol/Acetonitrile esi Electrospray Ionization (ESI) dissolve_ms->esi ms1 Full Scan MS (m/z) esi->ms1 ms2 Tandem MS (MS/MS) ms1->ms2 Isolate [M+H]⁺

Caption: A typical workflow for ESI-MS and MS/MS analysis.

Anticipated Mass Spectrum

The molecular formula of (3-Phenyl-1H-pyrazol-4-YL)methanamine is C₁₀H₁₁N₃, with a monoisotopic mass of 173.0953 Da.

  • Full Scan MS: In positive ion mode ESI-MS, the most prominent peak is expected to be the protonated molecule [M+H]⁺ at an m/z of approximately 174.1031.

  • Fragmentation (MS/MS): The fragmentation of the [M+H]⁺ ion would likely involve cleavages at the weakest bonds. Key predicted fragmentation pathways include:

    • Loss of ammonia (NH₃) from the methanamine group, resulting in a fragment at m/z ~157.

    • Cleavage of the C-C bond between the pyrazole ring and the methylene group, leading to a fragment corresponding to the aminomethyl cation (CH₂NH₂⁺) at m/z ~30 and a phenylpyrazole radical cation.

    • Fragmentation of the pyrazole or phenyl ring, leading to characteristic smaller fragments.

Online fragmentation prediction tools can provide more detailed theoretical fragmentation patterns[4][5].

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies.

Experimental Protocol: IR Data Acquisition

A common and convenient method for obtaining an IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the empty ATR crystal should be recorded and subtracted from the sample spectrum.

Anticipated IR Spectrum

The IR spectrum of (3-Phenyl-1H-pyrazol-4-YL)methanamine is expected to show characteristic absorption bands for the N-H, C-H, C=C, and C=N bonds.

Vibrational Mode Anticipated Wavenumber (cm⁻¹) Intensity
N-H stretch (amine and pyrazole)3200 - 3500Medium, Broad
Aromatic C-H stretch3000 - 3100Medium
Aliphatic C-H stretch2850 - 2960Medium
C=C and C=N stretch (aromatic/heteroaromatic)1450 - 1650Medium to Strong
N-H bend (amine)1550 - 1650Medium
C-N stretch1000 - 1350Medium
  • N-H Stretching: The presence of both a primary amine and a pyrazole N-H will result in broad absorption bands in the 3200-3500 cm⁻¹ region.

  • C-H Stretching: Sharp peaks just above 3000 cm⁻¹ are characteristic of aromatic C-H stretches, while those just below 3000 cm⁻¹ correspond to aliphatic C-H stretches.

  • Ring Vibrations: The absorptions in the 1450-1650 cm⁻¹ region are due to the stretching vibrations of the C=C bonds in the phenyl ring and the C=C and C=N bonds in the pyrazole ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing conjugated systems.

Experimental Protocol: UV-Vis Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

  • Data Acquisition: Record the absorption spectrum over a range of wavelengths, typically from 200 to 400 nm, using a dual-beam UV-Vis spectrophotometer.

  • Blank Correction: Use the pure solvent as a blank to correct for any solvent absorption.

Anticipated UV-Vis Spectrum

The UV-Vis spectrum of (3-Phenyl-1H-pyrazol-4-YL)methanamine is expected to show absorption bands characteristic of the conjugated system formed by the phenyl and pyrazole rings.

  • π → π* Transitions: Strong absorption bands are expected in the range of 220-280 nm, corresponding to π → π* electronic transitions within the aromatic and heteroaromatic rings. The conjugation between the phenyl and pyrazole rings will likely result in a red shift (shift to longer wavelengths) compared to the individual chromophores.

  • n → π* Transitions: Weaker absorption bands at longer wavelengths (above 280 nm) may be observed due to n → π* transitions involving the non-bonding electrons on the nitrogen atoms.

The exact position and intensity of the absorption maxima can be influenced by the solvent polarity.

Conclusion

This technical guide has provided a detailed overview of the anticipated spectroscopic data for (3-Phenyl-1H-pyrazol-4-YL)methanamine. By combining theoretical principles, predictive methodologies, and comparative analysis with related compounds, a comprehensive spectroscopic profile has been constructed. This information serves as a valuable resource for the identification, characterization, and quality control of this important pyrazole derivative in research and development settings. The experimental protocols and data interpretations presented herein provide a solid foundation for any scientist working with this or structurally similar molecules.

References

  • NIST Chemistry WebBook. (n.d.). Retrieved from [Link][6][7][8][9][10]

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link][11]

  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link][12]

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link][3]

  • ACD/Labs. (n.d.). Mass Spec Fragment Prediction Software. Retrieved from [Link][5]

  • MS Tools - EPFL. (n.d.). Web-based application for in silico fragmentation. Retrieved from [Link][4]

  • MDPI. (2021). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules.[13]

  • MDPI. (2018). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Molecules.[1]

Sources

The Phenyl-pyrazole Core: A Journey from Synthesis to Blockbuster Drugs and Beyond

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Discovery, History, and Application of a Privileged Scaffold

Abstract

The phenyl-pyrazole scaffold is a quintessential example of a "privileged structure" in medicinal and agricultural chemistry. First synthesized in the late 19th century, this five-membered aromatic heterocycle has become the foundation for a remarkably diverse array of high-impact compounds. This guide traces the historical arc of phenyl-pyrazole discovery, from its academic origins to its revolutionary impact on pest control with the advent of Fipronil, and its subsequent rise in pharmaceuticals with the blockbuster anti-inflammatory drug Celecoxib. We will delve into the core synthetic methodologies, explore the distinct mechanisms of action that confer its broad utility, and examine the structure-activity relationships that have guided its evolution. This document provides researchers, scientists, and drug development professionals with a comprehensive technical overview, detailing the causality behind key discoveries and providing field-proven insights into the development of this versatile chemical core.

The Genesis: Discovery of the Pyrazole Ring

The story of phenyl-pyrazoles begins not with a targeted drug discovery program, but with a foundational piece of organic chemistry. In 1883, the German chemist Ludwig Knorr accomplished the first synthesis of a substituted pyrazole.[1] His work, involving the condensation of a β-ketoester (ethyl acetoacetate) with a hydrazine derivative (phenylhydrazine), established a versatile and enduring method for creating the pyrazole ring system.[1] This reaction, now known as the Knorr Pyrazole Synthesis, laid the chemical groundwork from which all subsequent discoveries in this class would be built.[1][2] For nearly a century, pyrazole chemistry remained largely in the academic domain, a testament to the fundamental research that often precedes transformative applications.

Foundational Experimental Protocol: The Knorr Pyrazole Synthesis (1883)

This protocol is based on the original 1883 publication by Ludwig Knorr, which describes the synthesis of 1-phenyl-3-methyl-5-pyrazolone.[1] It demonstrates the fundamental cyclocondensation reaction that forms the pyrazole core.

Objective: To synthesize 1-phenyl-3-methyl-5-pyrazolone via the condensation of phenylhydrazine and ethyl acetoacetate.

Materials:

  • Phenylhydrazine (100 g)

  • Ethyl acetoacetate (125 g)

  • Reaction vessel with heating capability (e.g., round-bottom flask)

  • Water bath

  • Separatory funnel

  • Crystallization dish

  • Melting point apparatus

Methodology:

  • Reactant Combination: In a suitable reaction vessel, combine 100 g of phenylhydrazine with 125 g of ethyl acetoacetate.

  • Initial Condensation: Allow the mixture to stand at ambient temperature. A spontaneous condensation reaction occurs, forming an oily product and a separate aqueous layer.

  • Water Separation: Carefully separate and remove the water formed during the initial condensation using a separatory funnel.

  • Cyclization: Heat the remaining oily product on a water bath. This provides the energy required for the intramolecular cyclization, which forms the pyrazole ring.

  • Crystallization and Isolation: Upon cooling, the product solidifies. The resulting crystalline mass is the crude 1-phenyl-3-methyl-5-pyrazolone.

  • Purification (Optional): The crude product can be recrystallized from a suitable solvent, such as hot ethanol, to achieve higher purity.

  • Characterization: The identity and purity of the final product are confirmed by melting point determination and comparison to literature values.

G cluster_reactants Reactants cluster_process Process cluster_product Product P Phenylhydrazine Mix 1. Combine at Ambient Temp P->Mix E Ethyl Acetoacetate E->Mix Condense 2. Initial Condensation (Forms Oily Product + Water) Mix->Condense Separate 3. Separate Aqueous Layer Condense->Separate Heat 4. Heat Oily Product (Cyclization) Separate->Heat Cool 5. Cool & Crystallize Heat->Cool Product 1-Phenyl-3-methyl-5-pyrazolone Cool->Product

Workflow of the Knorr Pyrazole Synthesis (1883).

The Agrochemical Revolution: Fipronil and the Phenyl-pyrazole Insecticides

For a century after Knorr's discovery, the phenyl-pyrazole scaffold remained a chemical curiosity. Its true potential was unleashed in the 1980s, driven by a pressing need in agriculture: widespread insect resistance to existing classes of pesticides like organophosphates and carbamates.[3][4]

Researchers at Rhône-Poulenc embarked on a mission to find novel modes of action. Their work, conducted between 1985 and 1987, culminated in the discovery of Fipronil .[5] This molecule, characterized by a central pyrazole ring with a phenyl group attached to a nitrogen atom, represented a new class of insecticides.[3] Marketed in 1993, Fipronil quickly became a broad-spectrum insecticide used to control a vast range of pests in crops, as well as for termite, ant, and flea control in veterinary and domestic settings.[4][5][6]

Mechanism of Action: A Novel Neurological Target

The success of Fipronil lies in its unique mechanism of action. It functions as a potent antagonist of the γ-aminobutyric acid (GABA)-gated chloride channel (GABAA receptor) in the insect central nervous system.[5][6][7]

  • Normal Insect Nerve Function: GABA is the primary inhibitory neurotransmitter in insects. When it binds to its receptor, it opens a chloride ion channel, allowing negatively charged chloride ions to enter the neuron. This hyperpolarizes the cell, making it less likely to fire, thus inhibiting nerve impulses and maintaining normal neurological control.

  • Fipronil's Disruptive Action: Fipronil acts as a non-competitive blocker of this channel.[4] It binds to a site within the channel pore, physically obstructing the passage of chloride ions.[7] This prevents GABA from exerting its inhibitory effect.

  • Result: The blockage leads to uncontrolled neuronal firing and hyperexcitation of the insect's central nervous system, resulting in paralysis and death.[5][7]

Crucially, Fipronil exhibits a high degree of selective toxicity. Its binding affinity for insect GABA receptors is significantly greater than for mammalian receptors.[4][7] Furthermore, it also acts on glutamate-gated chloride (GluCl) channels, which are prevalent in invertebrates but absent in mammals, further contributing to its safety profile for non-target species when used correctly.[5]

G cluster_insect Insect Neuron GABA GABA Neurotransmitter Receptor GABA Receptor Chloride (Cl⁻) Channel GABA->Receptor:port Binds & Opens Channel Fipronil Fipronil Fipronil->Receptor:port Binds & Blocks Channel Neuron Postsynaptic Neuron Receptor->Neuron Cl⁻ Influx (Inhibition) Receptor:port->Block Block->Neuron No Cl⁻ Influx (Hyperexcitation)

Fipronil's mechanism as a GABA receptor antagonist.

The Pharmaceutical Breakthrough: Celecoxib and Selective COX-2 Inhibition

Just as Fipronil was revolutionizing pest control, a parallel discovery in pharmacology was setting the stage for the phenyl-pyrazole core's entry into human medicine. The major challenge with traditional nonsteroidal anti-inflammatory drugs (NSAIDs) was their significant risk of gastrointestinal side effects.[8]

The breakthrough came in the early 1990s with the discovery of two distinct cyclooxygenase (COX) enzyme isoforms:[8]

  • COX-1: A constitutively expressed enzyme responsible for producing prostaglandins that protect the stomach lining and maintain platelet function.[8]

  • COX-2: An inducible enzyme, primarily expressed at sites of inflammation, responsible for producing the prostaglandins that mediate pain and swelling.[8]

This dichotomy presented a clear therapeutic hypothesis: a drug that could selectively inhibit COX-2 while sparing COX-1 could offer potent anti-inflammatory relief without the gastrointestinal toxicity of non-selective NSAIDs.[8]

A team at the Searle division of Monsanto, led by John Talley, pursued this hypothesis and discovered Celecoxib .[8][9] Approved by the FDA on December 31, 1998, and marketed as Celebrex, it was the first selective COX-2 inhibitor to reach the market.[8][9][10]

Structure-Activity Relationship (SAR) and Selectivity

The design of Celecoxib is a landmark case of rational drug design. The key structural difference between the COX-1 and COX-2 active sites is a single amino acid substitution: isoleucine in COX-1 is replaced by a smaller valine in COX-2.[9] This creates a small side pocket in the COX-2 enzyme that is absent in COX-1.

The Searle team designed the Celecoxib molecule to exploit this difference. The key features are:

  • A central pyrazole ring.

  • A trifluoromethyl group on the pyrazole ring, which enhances potency and selectivity.[9]

  • A p-sulfonamide phenyl group, which is crucial for COX-2 inhibition. This bulky group can fit into the side pocket of the COX-2 active site but is sterically hindered from entering the narrower COX-1 active site.[9]

This structural feature is the causal basis for Celecoxib's selectivity, allowing it to effectively block the inflammatory pathway while minimizing impact on the gastroprotective functions of COX-1.

FeatureCOX-1 EnzymeCOX-2 Enzyme
Key Active Site Residue Isoleucine 523Valine 523
Active Site Structure Narrow channelWider channel with a side pocket
Celecoxib Binding Sterically hinderedSulfonamide group fits into side pocket
Result Low InhibitionHigh-affinity, selective inhibition

Diversification and Challenges: Rimonabant and the Endocannabinoid System

The success of Fipronil and Celecoxib demonstrated the versatility of the phenyl-pyrazole scaffold, encouraging researchers to explore its potential against other biological targets. Sanofi-Aventis developed Rimonabant , a phenyl-pyrazole derivative designed as a selective CB1 cannabinoid receptor antagonist.[11][12]

The rationale was based on the known effects of cannabinoids to increase appetite.[13][14] By blocking the CB1 receptor, Rimonabant was intended to serve as an anti-obesity medication.[11] It was approved in Europe in 2006 and showed efficacy in reducing weight and improving metabolic profiles in clinical trials.[11][13]

However, the CB1 receptor is also deeply involved in mood and psychiatric regulation. Post-marketing surveillance revealed that Rimonabant was associated with a significant risk of serious psychiatric side effects, including severe depression and suicidal ideation.[13][14] Consequently, the drug was withdrawn from the market worldwide in 2008 and was never approved in the United States.[11][14] The story of Rimonabant serves as a critical case study in drug development, highlighting that even a successful chemical scaffold targeting a validated mechanism can fail if off-target effects in complex biological systems are not fully understood.

CompoundDiscoverer/DeveloperYear of Market LaunchPrimary ApplicationMechanism of Action
Fipronil Rhône-Poulenc1993InsecticideGABA-gated chloride channel antagonist[3][5]
Celecoxib Searle (Monsanto/Pfizer)1998Anti-inflammatory (NSAID)Selective COX-2 inhibitor[8][9]
Rimonabant Sanofi-Aventis2006 (Withdrawn 2008)Anti-obesitySelective CB1 receptor inverse agonist[11][13]

Modern Developments and Future Perspectives

The phenyl-pyrazole story is far from over. The scaffold's favorable chemical properties and proven success continue to make it an attractive starting point for new therapeutic and agricultural agents. Current research is exploring phenyl-pyrazole derivatives in a variety of new contexts:

  • Oncology: Researchers are designing novel phenyl-pyrazole compounds as inhibitors of anti-apoptotic proteins like MCL-1 and BCL-2, which are overexpressed in many cancers.[15] Other derivatives are being investigated as histone deacetylase (HDAC) inhibitors, another promising target in cancer therapy.[16]

  • Infectious Diseases: The pyrazole nucleus is being incorporated into new potential antibacterial and antifungal agents, with some derivatives showing potent activity against drug-resistant strains like MRSA.[17]

  • Next-Generation Agrochemicals: New phenyl-pyrazole insecticides are being developed to overcome emerging resistance to Fipronil and to target multiple insect receptors simultaneously for enhanced efficacy.[18][19]

Conclusion

From its humble beginnings in a 19th-century German laboratory, the phenyl-pyrazole core has evolved into one of the most impactful scaffolds in applied chemistry. Its journey illustrates the profound synergy between fundamental synthetic chemistry and targeted biological application. The discoveries of Fipronil and Celecoxib were not accidents but the result of rational design, driven by a deep understanding of the target pathophysiology—be it insect neuro-transmission or human inflammation. While the withdrawal of Rimonabant underscores the inherent challenges of drug development, the continued exploration of phenyl-pyrazoles in oncology and infectious disease demonstrates the enduring power and versatility of this privileged structure. For scientists in the field, the history of the phenyl-pyrazole is a compelling narrative of how a simple heterocyclic ring can be masterfully decorated to solve complex biological problems, a story that will undoubtedly continue with new chapters of discovery.

References

  • Title: Phenylpyrazole insecticides - Wikipedia. Source: Wikipedia. URL: [Link]

  • Title: Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia. Source: Wikipedia. URL: [Link]

  • Title: The Phenylpyrazole Insecticide Mechanism: How Fipronil Achieves Pest Control. Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

  • Title: Fipronil - Wikipedia. Source: Wikipedia. URL: [Link]

  • Title: Celecoxib - Wikipedia. Source: Wikipedia. URL: [Link]

  • Title: Phenylpyrazole insecticides - Grokipedia. Source: Grokipedia. URL: [Link]

  • Title: Rimonabant - Wikipedia. Source: Wikipedia. URL: [Link]

  • Title: Fipronil- A Phenylpyrazole Pesticides | Solvent Toxicity- Diethylene Glycol. Source: U.OSU. URL: [Link]

  • Title: Celecoxib History. Source: News-Medical.Net. URL: [Link]

  • Title: Discovery of a Novel Series of Phenyl Pyrazole Inner Salts Based on Fipronil as Potential Dual-Target Insecticides. Source: ACS Publications. URL: [Link]

  • Title: Discovery of a novel series of phenyl pyrazole inner salts based on fipronil as potential dual-target insecticides. Source: PubMed. URL: [Link]

  • Title: Rimonabant: a novel selective cannabinoid-1 receptor antagonist for treatment of obesity. Source: PubMed. URL: [Link]

  • Title: Phenylpyrazole derivatives - Google Patents. Source: Google Patents.
  • Title: Process for the preparation of phenyl pyrazole compounds - Google Patents. Source: Google Patents.
  • Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Source: PMC - NIH. URL: [Link]

  • Title: Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1 with Antitumor Activity. Source: ACS Omega. URL: [Link]

  • Title: Phenylpyrazole compound and application thereof - Google Patents. Source: Google Patents.
  • Title: Phenylpyrazole compound and method for controlling plant disease - Patent US-12225904-B2. Source: PubChem. URL: [Link]

  • Title: N-phenyl pyrazole derivative pesticide - Google Patents. Source: Google Patents.
  • Title: Rimonabant: From RIO to Ban. Source: PMC - PubMed Central - NIH. URL: [Link]

  • Title: Discovery of sulfoxide-containing phenylpyrazole insecticides Fipronil 147, Ethiprole 148. Source: ResearchGate. URL: [Link]

  • Title: Discovery of a Novel Series of Phenyl Pyrazole Inner Salts Based on Fipronil as Potential Dual-Target Insecticides | Request PDF. Source: ResearchGate. URL: [Link]

  • Title: Pyrazole: an emerging privileged scaffold in drug discovery. Source: PMC. URL: [Link]

  • Title: Developments in Synthesis of the Anti-inflammatory Drug, Celecoxib: A Review. Source: Recent Patents on Inflammation & Allergy Drug Discovery. URL: [Link]

  • Title: Rimonabant : Drugs in R & D. Source: Ovid. URL: [Link]

  • Title: Synthesis of Pyrazole Derivatives A Review. Source: IJFMR. URL: [Link]

  • Title: (PDF) Fipronil: uses, pharmacological and toxicological features. Source: ResearchGate. URL: [Link]

  • Title: Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Source: Oriental Journal of Chemistry. URL: [Link]

  • Title: Rimonabant – Knowledge and References. Source: Taylor & Francis. URL: [Link]

  • Title: What is Fipronil? [Non-Repelling Insecticides]. Source: YouTube. URL: [Link]

  • Title: Fipronil (Ref: BAS 350l). Source: AERU - University of Hertfordshire. URL: [Link]

  • Title: Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Source: Slideshare. URL: [Link]

  • Title: The insecticide fipronil and its metabolite fipronil sulphone inhibit the rat α1β2γ2L GABAA receptor. Source: PMC - NIH. URL: [Link]

Sources

Methodological & Application

Synthesis of (3-Phenyl-1H-pyrazol-4-YL)methanamine: A Detailed Experimental Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive application note provides a detailed, field-proven experimental protocol for the synthesis of (3-Phenyl-1H-pyrazol-4-YL)methanamine, a valuable building block in medicinal chemistry and drug discovery. The synthesis is presented in a two-stage process commencing with the well-established Vilsmeier-Haack reaction to yield the key intermediate, 3-phenyl-1H-pyrazole-4-carbaldehyde. This is followed by a robust, protecting-group-free reductive amination protocol to afford the target primary amine. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the chemical principles, step-by-step procedures, and critical considerations for successful synthesis and characterization.

Introduction

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1] Specifically, (3-Phenyl-1H-pyrazol-4-YL)methanamine serves as a crucial intermediate for the synthesis of more complex molecules with potential therapeutic applications. Its structural motif, featuring a primary amine tethered to a substituted pyrazole ring, allows for diverse functionalization, making it a versatile synthon in the development of novel pharmaceutical agents.

This document outlines a reliable and scalable synthetic route to this important compound, beginning with the synthesis of the aldehyde precursor followed by its conversion to the desired primary amine. The causality behind experimental choices and self-validating system designs are emphasized to ensure reproducibility and high-yield synthesis.

Overall Synthetic Scheme

The synthesis of (3-Phenyl-1H-pyrazol-4-YL)methanamine is achieved through a two-step process, as depicted below. The initial step involves the formation of the pyrazole ring and introduction of the formyl group via a Vilsmeier-Haack reaction. The subsequent step is a direct reductive amination of the aldehyde to the primary amine.

Synthesis_Scheme Acetophenone Acetophenone Phenylhydrazone Vilsmeier Vilsmeier-Haack Reagent (POCl3, DMF) Acetophenone->Vilsmeier Step 1 Aldehyde 3-Phenyl-1H-pyrazole-4-carbaldehyde Vilsmeier->Aldehyde ReductiveAmination Reductive Amination (NH3, NaBH3CN) Aldehyde->ReductiveAmination Step 2 FinalProduct (3-Phenyl-1H-pyrazol-4-YL)methanamine ReductiveAmination->FinalProduct

Caption: Overall synthetic route.

Part 1: Synthesis of 3-Phenyl-1H-pyrazole-4-carbaldehyde

The synthesis of the key aldehyde intermediate is reliably achieved through the Vilsmeier-Haack reaction of acetophenone phenylhydrazone.[1][2][3] This reaction involves the formylation and cyclization of the hydrazone in a one-pot procedure.

Mechanism Insight

The Vilsmeier-Haack reagent, a chloroiminium ion, is generated in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). This electrophilic species attacks the electron-rich enamine tautomer of the hydrazone, leading to formylation at the α-carbon. Subsequent intramolecular cyclization and elimination of water and dimethylamine afford the aromatic pyrazole-4-carbaldehyde.

Vilsmeier_Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_reaction Vilsmeier-Haack Cyclization DMF DMF POCl3 POCl3 VilsmeierReagent [ClCH=N(CH3)2]+Cl- POCl3->VilsmeierReagent Reaction Hydrazone Acetophenone Phenylhydrazone Enamine Enamine Tautomer Hydrazone->Enamine Tautomerization Formylation Electrophilic Attack Enamine->Formylation Reaction with Vilsmeier Reagent Cyclization Intramolecular Cyclization Formylation->Cyclization Aldehyde 3-Phenyl-1H-pyrazole- 4-carbaldehyde Cyclization->Aldehyde Elimination

Caption: Vilsmeier-Haack reaction workflow.

Experimental Protocol

Materials and Reagents:

ReagentPuritySupplier
Acetophenone≥98%Sigma-Aldrich
Phenylhydrazine≥97%Sigma-Aldrich
Ethanol (Absolute)≥99.5%Fisher Scientific
Glacial Acetic Acid≥99.7%VWR Chemicals
Phosphorus Oxychloride (POCl₃)≥99%Acros Organics
N,N-Dimethylformamide (DMF), anhydrous≥99.8%Sigma-Aldrich
Potassium Carbonate (K₂CO₃)≥99%J.T. Baker
Crushed Ice--
Deionized Water--

Procedure:

Step 1a: Synthesis of Acetophenone Phenylhydrazone

  • To a solution of acetophenone (0.1 mol) in absolute ethanol (100 mL), add phenylhydrazine (0.1 mol).

  • Add a catalytic amount of glacial acetic acid (0.5 mL) to the mixture.

  • Reflux the reaction mixture for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Filter the precipitate, wash with a small amount of cold ethanol, and dry under vacuum to obtain acetophenone phenylhydrazone.

Step 1b: Vilsmeier-Haack Reaction

  • In a three-necked round-bottom flask equipped with a dropping funnel and a calcium chloride guard tube, place anhydrous N,N-Dimethylformamide (DMF) (50 mL) and cool it in an ice bath to 0-5 °C.

  • Slowly add phosphorus oxychloride (POCl₃) (0.3 mol) dropwise to the cooled DMF with constant stirring, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the mixture for an additional 30 minutes at the same temperature to ensure the formation of the Vilsmeier reagent.

  • Dissolve the previously prepared acetophenone phenylhydrazone (0.1 mol) in DMF (20 mL) and add it dropwise to the Vilsmeier reagent.

  • After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture in a water bath at 60-70 °C for 6-8 hours.[2]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated solution of potassium carbonate (K₂CO₃) until the pH is approximately 7-8.

  • The solid product, 3-phenyl-1H-pyrazole-4-carbaldehyde, will precipitate.

  • Filter the solid, wash thoroughly with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure 3-phenyl-1H-pyrazole-4-carbaldehyde.

Characterization of 3-Phenyl-1H-pyrazole-4-carbaldehyde:

  • Appearance: Pale yellow solid.

  • Expected Yield: 75-85%.

  • ¹H NMR (CDCl₃, 400 MHz): δ 10.11 (s, 1H, CHO), 8.22 (s, 1H, pyrazole-H), 7.83-7.79 (m, 4H, Ar-H), 7.54-7.27 (m, 3H, Ar-H).[4]

  • ¹³C NMR (CDCl₃, 101 MHz): δ 182.4, 153.8, 137.8, 135.0, 129.0, 126.1, 125.8, 125.3, 124.6, 123.7, 122.6.[4]

Part 2: Synthesis of (3-Phenyl-1H-pyrazol-4-YL)methanamine

The conversion of the aldehyde to the primary amine is accomplished via a direct reductive amination. This method avoids the need for protecting groups and offers a more atom-economical and efficient route.[5][6]

Mechanism Insight

The reaction proceeds through the in situ formation of an imine intermediate from the aldehyde and ammonia. The imine is then selectively reduced by a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN), to the corresponding primary amine. The use of an excess of ammonia and careful pH control are crucial to favor the formation of the primary amine over secondary and tertiary amine byproducts.[6]

Reductive_Amination_Mechanism Aldehyde 3-Phenyl-1H-pyrazole- 4-carbaldehyde Ammonia Ammonia (NH3) Aldehyde->Ammonia Imine Formation Imine Imine Intermediate Ammonia->Imine Reduction Reduction (NaBH3CN) Imine->Reduction Amine (3-Phenyl-1H-pyrazol-4-YL)methanamine Reduction->Amine

Caption: Reductive amination workflow.

Experimental Protocol

Materials and Reagents:

ReagentPuritySupplier
3-Phenyl-1H-pyrazole-4-carbaldehyde-Synthesized in Part 1
Ammonium Acetate≥98%Sigma-Aldrich
Methanol (Anhydrous)≥99.8%Sigma-Aldrich
Sodium Cyanoborohydride (NaBH₃CN)95%Acros Organics
Hydrochloric Acid (HCl), concentrated37%Fisher Scientific
Sodium Hydroxide (NaOH)≥97%VWR Chemicals
Dichloromethane (DCM)≥99.8%Fisher Scientific
Anhydrous Sodium Sulfate (Na₂SO₄)≥99%J.T. Baker

Procedure:

  • In a round-bottom flask, dissolve 3-phenyl-1H-pyrazole-4-carbaldehyde (10 mmol) in anhydrous methanol (100 mL).

  • Add a large excess of ammonium acetate (100 mmol, 10 equivalents).

  • Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.

  • Cool the reaction mixture in an ice bath and slowly add sodium cyanoborohydride (15 mmol, 1.5 equivalents) in small portions.

  • Allow the reaction to stir at room temperature overnight.

  • Monitor the reaction by TLC to confirm the consumption of the aldehyde.

  • After completion, carefully acidify the reaction mixture to pH ~2 with concentrated HCl to decompose the excess reducing agent (Caution: Hydrogen cyanide gas may be evolved. Perform in a well-ventilated fume hood).

  • Stir for 30 minutes, then basify the mixture to pH > 10 with a 2M NaOH solution.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (3-Phenyl-1H-pyrazol-4-YL)methanamine.

  • The crude product can be purified by column chromatography on silica gel using a gradient of dichloromethane and methanol as the eluent.

Characterization of (3-Phenyl-1H-pyrazol-4-YL)methanamine:

  • Appearance: Off-white to pale yellow solid.

  • Molecular Formula: C₁₀H₁₁N₃[7]

  • Molecular Weight: 173.21 g/mol [7]

  • ¹H NMR (CDCl₃, 400 MHz): Expected peaks for aromatic protons, pyrazole proton, methylene protons (CH₂), and amine protons (NH₂). The exact shifts may vary depending on the solvent and concentration.

  • Mass Spectrometry (ESI-MS): Expected [M+H]⁺ at m/z 174.1.

Safety and Handling

  • All experimental procedures should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle with extreme care.

  • Sodium cyanoborohydride is toxic and can release hydrogen cyanide gas upon contact with acid. All workup procedures involving acidification must be performed with caution in a fume hood.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

This application note provides a robust and detailed protocol for the synthesis of (3-Phenyl-1H-pyrazol-4-YL)methanamine. By following the outlined procedures for the Vilsmeier-Haack reaction and the subsequent protecting-group-free reductive amination, researchers can reliably produce this valuable building block in good yields. The mechanistic insights and detailed experimental steps are intended to empower scientists in their synthetic endeavors and facilitate the development of novel pyrazole-based compounds for various applications in drug discovery and materials science.

References

  • Srikrishna, D., & Dubey, P. K. (2016). Facile, Stepwise and Diversity Oriented Synthesis of 3-(2-Oxo-2H-Chromen-3-yl)-1-Phenyl-1H-Pyrazole-4-Carbaldehydes. Journal of Chemical and Pharmaceutical Research, 8(8), 637-642. [Link]

  • Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc, 2011(i), 196-245. [Link]

  • PubChem. (n.d.). (3-Phenyl-1H-pyrazol-4-YL)methanamine. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 2023,13, 27694-27725. [Link]

  • Li, Z., et al. (2013). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules, 18(1), 778-788. [Link]

  • Simenel, A. A., et al. (2021). SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. INEOS OPEN, 4, 1-7. [Link]

  • Dangerfield, E. M., Plunkett, C. H., Win-Mason, A. L., Stocker, B. L., & Timmer, M. S. (2010). Protecting-group-free synthesis of amines: synthesis of primary amines from aldehydes via reductive amination. The Journal of organic chemistry, 75(16), 5470–5477. [Link]

  • Shetty, P., et al. (2011). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry, 23(11), 5037-5040. [Link]

  • Dangerfield, E. M., et al. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. Organic Chemistry Portal. [Link]

Sources

Application Notes and Protocols for the Purification of (3-Phenyl-1H-pyrazol-4-YL)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(3-Phenyl-1H-pyrazol-4-YL)methanamine is a versatile heterocyclic amine that serves as a crucial building block in medicinal chemistry and drug discovery. Its pyrazole core and primary amine functionality make it a valuable synthon for the development of a wide range of biologically active compounds. The purity of this intermediate is paramount, as impurities can lead to undesirable side reactions, compromise the integrity of downstream products, and complicate the interpretation of biological data. This guide provides a comprehensive overview of robust purification methods for (3-Phenyl-1H-pyrazol-4-YL)methanamine, tailored for researchers, scientists, and professionals in drug development. The protocols herein are designed to be both effective and adaptable, ensuring high-purity material suitable for the most demanding applications.

The molecular structure of (3-Phenyl-1H-pyrazol-4-YL)methanamine, featuring both a basic aminomethyl group and a weakly acidic pyrazole N-H proton, dictates the strategic approaches to its purification. This document will detail three primary purification strategies: acid-base extraction, crystallization of an acid addition salt, and column chromatography. Each method will be presented with a detailed protocol, the underlying chemical principles, and expert insights to guide the user in selecting the most appropriate technique for their specific needs.

Physicochemical Properties

A thorough understanding of the physicochemical properties of (3-Phenyl-1H-pyrazol-4-YL)methanamine is fundamental to designing effective purification strategies.

PropertyValueSource
Molecular FormulaC₁₀H₁₁N₃[1]
Molecular Weight173.21 g/mol [1]
AppearanceOff-white to yellow solid (typical)General knowledge
Key Functional GroupsPrimary amine (-CH₂NH₂), Pyrazole ring, Phenyl group[1]
BasicityThe primary amine is the most basic site.General chemical principles
AcidityThe pyrazole N-H is weakly acidic.General chemical principles

Purification Strategy Overview

The choice of purification method will depend on the nature and quantity of impurities present in the crude material. The following diagram illustrates a decision-making workflow for selecting the optimal purification strategy.

Purification_Workflow start Crude (3-Phenyl-1H-pyrazol-4-YL)methanamine decision1 Major Impurities? start->decision1 acidic_impurities Acidic/Neutral Impurities decision1->acidic_impurities Yes basic_impurities Basic/Neutral Impurities decision1->basic_impurities Yes complex_mixture Complex Mixture or Isomers decision1->complex_mixture Uncertain method1 Protocol 1: Acid-Base Extraction acidic_impurities->method1 method2 Protocol 2: Crystallization of Hydrochloride Salt basic_impurities->method2 method3 Protocol 3: Column Chromatography complex_mixture->method3 final_product Pure (3-Phenyl-1H-pyrazol-4-YL)methanamine method1->final_product method2->final_product method3->final_product

Caption: Decision workflow for selecting a purification method.

Protocol 1: Purification by Acid-Base Extraction

This technique leverages the basicity of the primary amine to separate the target compound from acidic and neutral impurities. The amine is protonated with an acid to form a water-soluble salt, which is then extracted into an aqueous phase.

Principle

The basic aminomethyl group of (3-Phenyl-1H-pyrazol-4-YL)methanamine readily reacts with dilute acid (e.g., HCl) to form the corresponding ammonium salt. This salt is ionic and therefore highly soluble in water, while non-basic organic impurities remain in the organic phase. After separation, the aqueous layer is basified to regenerate the free amine, which can then be extracted back into an organic solvent.[2]

Experimental Protocol
  • Dissolution: Dissolve the crude (3-Phenyl-1H-pyrazol-4-YL)methanamine in a suitable water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Acidic Extraction: Transfer the solution to a separatory funnel and add an equal volume of 1 M hydrochloric acid (HCl). Shake the funnel vigorously for 1-2 minutes, periodically venting to release any pressure.

  • Phase Separation: Allow the layers to separate. The aqueous layer (bottom layer for DCM, top for ethyl acetate) now contains the protonated amine salt. Drain the organic layer.

  • Washing (Optional): To remove any residual neutral impurities, wash the aqueous layer with a fresh portion of the organic solvent.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base, such as 2 M sodium hydroxide (NaOH) or a saturated sodium bicarbonate solution, with stirring until the pH is >10. This will deprotonate the ammonium salt and precipitate the free amine.

  • Back Extraction: Extract the free amine from the aqueous layer with several portions of fresh organic solvent (e.g., ethyl acetate or DCM).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the purified (3-Phenyl-1H-pyrazol-4-YL)methanamine.

Acid_Base_Extraction cluster_0 Step 1: Acidification & Extraction cluster_1 Step 2: Basification & Back-Extraction organic1 Organic Phase Crude Amine + Neutral/Acidic Impurities in EtOAc aqueous2 Aqueous Phase Protonated Amine Salt organic1->aqueous2 Amine moves to aq. phase aqueous1 Aqueous Phase 1 M HCl organic2 Organic Phase Neutral/Acidic Impurities aqueous3 Aqueous Phase Protonated Amine Salt base { Add 2M NaOH} aqueous3->base aqueous4 Aqueous Phase Free Amine base->aqueous4 organic3 Organic Phase Pure Amine in EtOAc aqueous4->organic3 Amine moves to organic phase

Caption: Workflow for acid-base extraction purification.

Protocol 2: Purification by Crystallization of the Hydrochloride Salt

Formation of a crystalline salt is an excellent method for purifying basic compounds. This process often results in a significant increase in purity, as the crystal lattice selectively incorporates the desired salt, excluding impurities.

Principle

The basic amine can be converted into a stable, crystalline acid addition salt, most commonly the hydrochloride (HCl) salt.[3][4] This salt will have different solubility properties compared to the free base and impurities, allowing for its selective crystallization from a suitable solvent system. The pure free base can be recovered by neutralizing the salt.

Experimental Protocol
  • Dissolution: Dissolve the crude (3-Phenyl-1H-pyrazol-4-YL)methanamine in a minimal amount of a suitable solvent. Anhydrous ethanol or isopropanol are good starting points.

  • Salt Formation: To the stirred solution, slowly add a solution of hydrochloric acid in a solvent (e.g., HCl in diethyl ether or isopropanol). Add the acid dropwise until the precipitation of the salt is complete. The pH of the solution should be acidic.

  • Crystallization: The hydrochloride salt may precipitate immediately. To improve crystal formation and yield, the mixture can be heated to redissolve the precipitate and then allowed to cool slowly to room temperature, followed by further cooling in an ice bath.

  • Isolation: Collect the crystalline salt by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent (the same solvent used for crystallization) to remove any adhering impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

  • Liberation of Free Base (Optional): To recover the free amine, dissolve the hydrochloride salt in water and basify with a suitable base (e.g., NaOH or K₂CO₃) to a pH >10. Extract the free amine with an organic solvent as described in Protocol 1.

Protocol 3: Purification by Column Chromatography

For complex mixtures containing impurities with similar properties to the target compound, column chromatography is the most powerful purification technique.

Principle

Column chromatography separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase.[5] For basic compounds like (3-Phenyl-1H-pyrazol-4-YL)methanamine, the acidic nature of silica gel can lead to strong adsorption and poor peak shape (tailing). This can be mitigated by adding a small amount of a basic modifier, such as triethylamine or ammonia, to the mobile phase.[6]

Experimental Protocol
  • TLC Analysis: First, determine an appropriate mobile phase using Thin Layer Chromatography (TLC). A good starting solvent system is a mixture of dichloromethane (DCM) and methanol (MeOH). To prevent streaking, add a small amount (0.5-1%) of triethylamine (TEA) or ammonium hydroxide to the mobile phase. The ideal mobile phase should provide a retention factor (Rf) of 0.2-0.4 for the target compound.[7]

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and pack it into a glass column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the silica gel column.

  • Elution: Elute the column with the mobile phase, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Chromatography_Workflow start Crude Product tlc 1. TLC Analysis (e.g., DCM:MeOH:TEA) start->tlc packing 2. Column Packing (Silica Gel) tlc->packing loading 3. Sample Loading packing->loading elution 4. Elution & Fraction Collection loading->elution analysis 5. Fraction Analysis (TLC) elution->analysis pooling 6. Combine Pure Fractions analysis->pooling end Pure Product pooling->end

Caption: Step-by-step workflow for column chromatography.

Summary of Purification Methods

MethodPrincipleAdvantagesDisadvantagesBest For
Acid-Base Extraction Differential solubility of the amine and its protonated salt.Fast, scalable, removes acidic and neutral impurities effectively.Does not remove basic impurities.Crude mixtures containing primarily acidic or neutral impurities.
Salt Crystallization Formation of a crystalline salt with different solubility from impurities.Can provide very high purity, yields a stable solid.May have lower recovery; requires an additional step to liberate the free base.Removing impurities that are structurally similar to the product.
Column Chromatography Differential adsorption on a stationary phase.High resolving power, can separate complex mixtures.More time-consuming, requires larger volumes of solvent, can have lower recovery.Complex mixtures with multiple components or isomeric impurities.

References

  • Wikipedia. (n.d.). Acid-base extraction. Retrieved from [Link]

  • PubChem. (n.d.). (3-Phenyl-1H-pyrazol-4-YL)methanamine. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Rochester. (n.d.). Workup: Amines. Department of Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). Method for purifying pyrazoles.
  • Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link]

  • Columbia University. (n.d.). Column chromatography. Department of Chemistry. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC). Organic Chemistry at CU Boulder. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 4-aminopyrazole derivatives.
  • ResearchGate. (2014, March 9). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? Retrieved from [Link]

  • Asian Journal of Chemistry. (2012). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3(5)-aminopyrazole. Retrieved from [Link]

Sources

Quantitative Analysis of (3-Phenyl-1H-pyrazol-4-YL)methanamine in Biological Matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the quantitative analysis of (3-Phenyl-1H-pyrazol-4-YL)methanamine, a critical building block in the synthesis of novel therapeutic agents and agrochemicals.[1] Given its role in drug discovery, a robust, sensitive, and selective analytical method is paramount for pharmacokinetic, toxicokinetic, and metabolic studies. This application note details a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, offering detailed protocols from sample preparation to data analysis. The methodology is designed to be implemented by researchers in pharmaceutical development, contract research organizations, and academic laboratories.

Introduction and Scientific Background

(3-Phenyl-1H-pyrazol-4-YL)methanamine is a heterocyclic amine featuring a pyrazole core substituted with a phenyl group and a methanamine side chain. Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide range of commercial drugs.[2][3] The specific structure of this compound makes it a valuable intermediate for synthesizing molecules targeting various biological pathways, including neurological disorders.[1]

The accurate quantification of such small molecules in complex biological matrices like plasma or whole blood presents unique analytical challenges, including potential interference from endogenous components and the need for high sensitivity to characterize its pharmacokinetic profile.[4] LC-MS/MS has become the gold standard for bioanalysis due to its unparalleled sensitivity, specificity, and wide dynamic range.[5][6] This guide leverages the power of LC-MS/MS to establish a reliable analytical workflow for (3-Phenyl-1H-pyrazol-4-YL)methanamine.

Analyte Properties

A thorough understanding of the analyte's physicochemical properties is the foundation of method development.

PropertyValueSource
IUPAC Name (3-Phenyl-1H-pyrazol-4-yl)methanaminePubChem[7]
Synonyms C-(3-Phenyl-1H-pyrazol-4-yl)-methylamineChemicalBook[8]
CAS Number 936940-58-8PubChem[7]
Molecular Formula C₁₀H₁₁N₃PubChem[7]
Molecular Weight 173.22 g/mol Chem-Impex[1]
Monoisotopic Mass 173.0953 DaPubChem[7]
Appearance White to light yellow solidChem-Impex[1]

Analytical Strategy: The LC-MS/MS Approach

The core of this method is the coupling of High-Performance Liquid Chromatography (HPLC) for physical separation with tandem mass spectrometry for detection. An analyte is first separated from matrix components on an HPLC column. The column effluent is then ionized, and the mass spectrometer selectively monitors a specific precursor-to-product ion transition in Multiple Reaction Monitoring (MRM) mode. This two-tiered selectivity (chromatographic retention time and mass-to-charge ratio fragmentation) ensures accurate quantification, even at very low concentrations.[9][10]

To account for variations during sample processing and ionization, a stable isotope-labeled internal standard (SIL-IS), such as (3-Phenyl-1H-pyrazol-4-YL)methanamine-d₅, is the ideal choice. If a SIL-IS is unavailable, a structurally similar analog with close chromatographic behavior and distinct mass can be used.

Overall Analytical Workflow

The entire process, from sample receipt to final concentration determination, follows a systematic and validated sequence.

Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Receive Biological Sample (e.g., Plasma) Thaw Thaw, Vortex Sample->Thaw Spike Spike with Internal Standard (IS) Thaw->Spike Precipitate Protein Precipitation (e.g., with Acetonitrile) Spike->Precipitate Centrifuge Centrifuge to Pellet Protein Precipitate->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Evaporate Evaporate to Dryness (Nitrogen Blowdown) Transfer->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject onto LC-MS/MS System Reconstitute->Inject LC Chromatographic Separation (C18 Column) Inject->LC MS ESI+ Ionization & MS/MS Detection (MRM Mode) LC->MS Integrate Peak Integration MS->Integrate Ratio Calculate Peak Area Ratio (Analyte / IS) Integrate->Ratio Calibrate Construct Calibration Curve Ratio->Calibrate Quantify Quantify Unknown Samples Calibrate->Quantify

Caption: High-level workflow for the LC-MS/MS analysis.

Detailed Experimental Protocols

A. Materials and Reagents

  • Analyte: (3-Phenyl-1H-pyrazol-4-YL)methanamine reference standard (≥95% purity).[1]

  • Internal Standard (IS): (3-Phenyl-1H-pyrazol-4-YL)methanamine-d₅ or a suitable analog (e.g., (3-(p-tolyl)-1H-pyrazol-4-yl)methanamine).

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (all LC-MS or HPLC grade).

  • Additives: Formic acid (FA, LC-MS grade).

  • Biological Matrix: Blank human or animal plasma (K₂EDTA as anticoagulant).

  • Reagents: Nitrogen gas (high purity).

B. Preparation of Standards and Samples

  • Stock Solutions (1 mg/mL):

    • Accurately weigh ~1 mg of the analyte and internal standard into separate 1 mL volumetric flasks.

    • Dissolve in methanol to the mark. This yields primary stock solutions. Store at -20°C.

  • Working Solutions:

    • Prepare intermediate stock solutions by diluting the primary stocks with 50:50 (v/v) ACN:Water.

    • Create a series of calibration curve (CC) working solutions by serially diluting the intermediate analyte stock to cover the desired concentration range (e.g., 1 ng/mL to 1000 ng/mL).

    • Prepare Quality Control (QC) working solutions at low, medium, and high concentrations from a separate primary stock weighing.

    • Prepare an IS working solution (e.g., 100 ng/mL).

  • Sample Preparation Protocol (Protein Precipitation): [4][11][12]

    • Step 1: Aliquot 50 µL of study sample, CC standard, or QC sample into a 1.5 mL microcentrifuge tube.

    • Step 2: Add 10 µL of the IS working solution to all tubes (except double blanks) and vortex briefly.

    • Step 3: Add 200 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.

    • Step 4: Vortex vigorously for 1 minute.

    • Step 5: Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Step 6: Carefully transfer 150 µL of the clear supernatant to a new tube or 96-well plate.

    • Step 7: Evaporate the solvent to dryness under a stream of nitrogen at 40°C.[13]

    • Step 8: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95% Water / 5% ACN with 0.1% FA). Vortex to ensure complete dissolution.

    • Step 9: The sample is now ready for injection into the LC-MS/MS system.

C. Instrumentation and Conditions

Optimal instrument parameters must be determined empirically but the following provide a robust starting point.

LC Parameters
HPLC System Agilent 1290 Infinity II, Waters Acquity UPLC, or equivalent
Column Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm, or equivalent
Column Temp. 40 °C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Autosampler Temp. 10 °C
Gradient 5% B to 95% B over 3 min, hold at 95% B for 1 min, return to 5% B and equilibrate for 1 min
MS Parameters
MS System Sciex 6500+, Waters Xevo TQ-S, or equivalent Triple Quadrupole
Ionization Mode Electrospray Ionization, Positive (ESI+)
Capillary Voltage 3.5 kV
Source Temp. 150 °C
Desolvation Temp. 500 °C
Desolvation Gas Nitrogen, 1000 L/hr
Acquisition Mode Multiple Reaction Monitoring (MRM)

Data Analysis and Expected Results

A. MRM Transitions and Fragmentation

The primary amine and pyrazole nitrogen atoms are readily protonated in ESI+, yielding a strong protonated molecular ion [M+H]⁺ at m/z 174.1. Collision-induced dissociation (CID) in the second quadrupole will produce characteristic product ions. The fragmentation of pyrazole rings typically involves cleavage of the N-N bond and subsequent losses.[14][15]

  • Analyte: (3-Phenyl-1H-pyrazol-4-YL)methanamine

    • Precursor Ion (Q1): m/z 174.1

    • Potential Product Ions (Q2): m/z 157.1 (loss of NH₃), m/z 117.1 (loss of the pyrazole-methanamine portion), m/z 77.1 (phenyl group). The transition 174.1 → 157.1 is often a robust choice for quantification.

  • Internal Standard (IS, -d₅):

    • Precursor Ion (Q1): m/z 179.1 (assuming deuteration on the phenyl ring)

    • Product Ion (Q2): m/z 162.1

Fragmentation Parent [M+H]⁺ m/z 174.1 Frag1 [M+H - NH₃]⁺ m/z 157.1 (Quantifier) Parent->Frag1 -NH₃ Frag2 [C₇H₅N₂]⁺ m/z 117.1 (Qualifier) Parent->Frag2 -C₃H₄N Frag3 [C₆H₅]⁺ m/z 77.1 Frag2->Frag3 -C₂H₂N₂

Sources

(3-Phenyl-1H-pyrazol-4-YL)methanamine as a Kinase Inhibitor: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved and investigational drugs.[1] This document provides a comprehensive technical guide for researchers exploring the potential of (3-Phenyl-1H-pyrazol-4-YL)methanamine and its analogues as kinase inhibitors. We present detailed protocols for the synthesis of the parent compound, in vitro kinase activity assessment with a focus on Cyclin-Dependent Kinases (CDKs), and a suite of cell-based assays to determine its biological effects, including cell viability, cell cycle progression, and target engagement. This guide is designed to provide both the practical "how-to" and the scientific "why," enabling robust and reproducible research in the discovery and development of novel kinase inhibitors.

Introduction: The Pyrazole Scaffold in Kinase Inhibition

Protein kinases are a large family of enzymes that play a critical role in regulating a vast array of cellular processes, including cell growth, differentiation, and apoptosis. Their dysregulation is a hallmark of many diseases, most notably cancer, making them prime targets for therapeutic intervention. The pyrazole ring system has emerged as a key pharmacophore in the design of potent and selective kinase inhibitors. Marketed drugs such as Crizotinib and Ruxolitinib feature a pyrazole core and have demonstrated significant clinical benefit.

The (3-Phenyl-1H-pyrazol-4-YL)methanamine scaffold represents a versatile template for the development of novel kinase inhibitors. The phenyl group at the 3-position and the aminomethyl group at the 4-position provide key points for structural modification to optimize potency, selectivity, and pharmacokinetic properties. This guide will focus on the synthesis and biological evaluation of this core structure, with a particular emphasis on its potential as a CDK inhibitor, a class of kinases central to cell cycle control.

Synthesis of (3-Phenyl-1H-pyrazol-4-YL)methanamine

A common and effective route for the synthesis of (3-Phenyl-1H-pyrazol-4-YL)methanamine involves a two-step process: the formation of a pyrazole-4-carbaldehyde intermediate followed by reductive amination. The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich heterocycles like pyrazoles.[2]

Synthesis Workflow

Synthesis_Workflow Acetophenone Acetophenone Intermediate 3-Phenyl-1H-pyrazole-4-carbaldehyde Acetophenone->Intermediate Step 1: Pyrazole Formation & Formylation Phenylhydrazine Phenylhydrazine Phenylhydrazine->Intermediate Step 1: Pyrazole Formation & Formylation Step1_reagents Vilsmeier-Haack Reagent (POCl3, DMF) Step2_reagents Reductive Amination (e.g., NaBH4, NH4OAc) Final_Product (3-Phenyl-1H-pyrazol-4-YL)methanamine Intermediate->Final_Product Step 2: Reductive Amination

Caption: Synthetic route to (3-Phenyl-1H-pyrazol-4-YL)methanamine.

Detailed Synthesis Protocol

Step 1: Synthesis of 3-Phenyl-1H-pyrazole-4-carbaldehyde

This step utilizes the Vilsmeier-Haack reaction on an acetophenone phenylhydrazone precursor.[2]

  • Preparation of Acetophenone Phenylhydrazone: To a solution of acetophenone (1 equivalent) in ethanol, add phenylhydrazine (1 equivalent) and a catalytic amount of acetic acid. Reflux the mixture for 1-2 hours. Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, cool the reaction mixture to room temperature and collect the precipitated product by filtration. Wash the solid with cold ethanol and dry under vacuum.

  • Vilsmeier-Haack Reaction: In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, prepare the Vilsmeier-Haack reagent by adding phosphorus oxychloride (POCl3, 3 equivalents) dropwise to ice-cold N,N-dimethylformamide (DMF, 5 equivalents) with stirring. After the addition is complete, allow the mixture to warm to room temperature.

  • Formylation: Add the acetophenone phenylhydrazone (1 equivalent) portion-wise to the Vilsmeier-Haack reagent. Heat the reaction mixture to 60-70°C and stir for 4-6 hours.

  • Work-up: Cool the reaction mixture to room temperature and pour it onto crushed ice. Neutralize the solution with a saturated sodium bicarbonate solution. The crude product will precipitate out. Collect the solid by filtration, wash with water, and dry.

  • Purification: Purify the crude 3-Phenyl-1H-pyrazole-4-carbaldehyde by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Step 2: Synthesis of (3-Phenyl-1H-pyrazol-4-YL)methanamine

This step involves the reductive amination of the aldehyde intermediate.

  • Reaction Setup: Dissolve 3-Phenyl-1H-pyrazole-4-carbaldehyde (1 equivalent) in methanol. Add ammonium acetate (10 equivalents) and stir until dissolved.

  • Reduction: Cool the solution in an ice bath and add sodium borohydride (NaBH4, 1.5 equivalents) portion-wise.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by TLC.

  • Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield (3-Phenyl-1H-pyrazol-4-YL)methanamine. The final product can be converted to its hydrochloride salt for better stability and solubility in aqueous buffers.

In Vitro Kinase Inhibition Assays

The following protocol is a general guideline for assessing the inhibitory activity of (3-Phenyl-1H-pyrazol-4-YL)methanamine against a specific kinase, using CDK2/Cyclin A2 as an example. Commercial kits are available for many kinases and provide optimized reagents and protocols.[3]

CDK2/Cyclin A2 Inhibition Assay Protocol

This protocol is based on a luminescent assay that measures the amount of ATP remaining after the kinase reaction.

Materials:

  • Recombinant human CDK2/Cyclin A2 enzyme

  • CDK substrate peptide (e.g., a peptide derived from Histone H1)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • (3-Phenyl-1H-pyrazol-4-YL)methanamine (dissolved in DMSO)

  • Luminescent kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 96-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of (3-Phenyl-1H-pyrazol-4-YL)methanamine in DMSO. Further dilute the compound in the kinase assay buffer to the desired final concentrations.

  • Kinase Reaction:

    • Add 5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 96-well plate.

    • Add 10 µL of a solution containing the CDK2/Cyclin A2 enzyme and the substrate peptide in kinase assay buffer.

    • Initiate the reaction by adding 10 µL of ATP solution in kinase assay buffer.

    • Incubate the plate at 30°C for 60 minutes.

  • Detection:

    • Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

Data Analysis
  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration.

  • Determine the IC50 value (the concentration of inhibitor required to reduce the kinase activity by 50%) by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Kinase Target(3-Phenyl-1H-pyrazol-4-YL)methanamine AnalogueIC50 (nM)Reference
CDK2/Cyclin AAnalogue A50Fictional Data
CDK1/Cyclin BAnalogue A250Fictional Data
Aurora AAnalogue A>10000Fictional Data
JAK2Analogue A>10000Fictional Data

Cell-Based Assays

Cell-based assays are crucial for evaluating the biological effects of a kinase inhibitor in a more physiologically relevant context.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[4][5]

Procedure:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of (3-Phenyl-1H-pyrazol-4-YL)methanamine for 48-72 hours.

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]

Cell Cycle Analysis by Propidium Iodide Staining

This method uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle based on their DNA content.[6][7]

Procedure:

  • Cell Treatment: Treat cells with the inhibitor at various concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently.[6]

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

Western Blot Analysis of Phosphorylated Substrates

Western blotting can be used to assess the inhibitor's effect on the phosphorylation of specific downstream targets of the inhibited kinase. For CDK2, a key substrate is the Retinoblastoma protein (pRb).

Procedure:

  • Cell Lysis: Treat cells with the inhibitor for the desired time, then lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST and then incubate with primary antibodies against phospho-pRb and total pRb. Follow this with incubation with an HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Expected Results and Interpretation

Kinase Inhibition and Cellular Effects Workflow

logical_flow cluster_invitro In Vitro Analysis cluster_cellular Cell-Based Analysis inhibitor (3-Phenyl-1H-pyrazol-4-YL)methanamine kinase_assay Kinase Assay (e.g., CDK2/Cyclin A) inhibitor->kinase_assay Inhibits cell_culture Treat Cancer Cell Lines inhibitor->cell_culture Treats ic50 Determine IC50 Value kinase_assay->ic50 Leads to viability_assay MTT Assay cell_culture->viability_assay cell_cycle_assay Cell Cycle Analysis (PI Staining) cell_culture->cell_cycle_assay western_blot Western Blot (pRb phosphorylation) cell_culture->western_blot viability_result Decreased Cell Viability viability_assay->viability_result cell_cycle_result G1/S Phase Arrest cell_cycle_assay->cell_cycle_result western_result Reduced pRb Phosphorylation western_blot->western_result

Caption: Logical flow from in vitro kinase inhibition to cellular effects.

Interpreting the Data

A potent and selective inhibitor of CDK2 would be expected to exhibit a low nanomolar IC50 value against CDK2 with significantly higher IC50 values for other kinases. In cell-based assays, this should translate to a dose-dependent decrease in cell viability, an accumulation of cells in the G1 phase of the cell cycle, and a reduction in the phosphorylation of pRb at CDK-specific sites.

Structure-Activity Relationship (SAR) Insights

The (3-Phenyl-1H-pyrazol-4-YL)methanamine scaffold offers several positions for chemical modification to explore the SAR and optimize inhibitor properties.

  • N1 of the Pyrazole Ring: Substitution at this position can influence the hydrogen bonding interactions with the kinase hinge region and modulate pharmacokinetic properties.

  • Phenyl Ring at C3: Substitution on the phenyl ring can explore additional binding pockets and improve potency and selectivity.

  • Aminomethyl Group at C4: The amine can be further derivatized to form amides or ureas, which can form additional hydrogen bonds within the ATP-binding pocket.

Systematic modification of these positions and subsequent biological evaluation will enable the development of more potent and selective kinase inhibitors.

Conclusion

The (3-Phenyl-1H-pyrazol-4-YL)methanamine scaffold is a promising starting point for the development of novel kinase inhibitors. The protocols and insights provided in this document offer a robust framework for the synthesis, in vitro characterization, and cellular evaluation of compounds based on this core structure. A systematic approach, combining chemical synthesis with rigorous biological testing, will be essential for advancing these compounds toward potential therapeutic applications.

References

  • University of Padua. Cell Cycle Analysis by Propidium Iodide Staining. Available from: [Link]

  • University of Rochester Medical Center. DNA Cell Cycle Analysis with PI. Available from: [Link]

  • UCL. Cell Cycle Analysis by Propidium Iodide Staining. Available from: [Link]

  • Fichez, J., Busca, P., & Prestat, G. RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Available from: [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(23), 7192. Available from: [Link]

  • 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Available from: [Link]

  • Protocols.io. MTT (Assay protocol). Available from: [Link]

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. Available from: [Link]

  • BPS Bioscience. CDK2 Assay Kit. Available from: [Link]

  • ResearchGate. WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. Available from: [Link]

  • National Center for Biotechnology Information. Method for identifying phosphorylated substrates of specific cyclin/cyclin-dependent kinase complexes. Available from: [Link]

  • National Center for Biotechnology Information. Protocols for Characterization of Cdk5 Kinase Activity. Available from: [Link]

  • Gani, O., & Engh, R. A. (2010). Covalent inhibitors of protein kinases. Current opinion in chemical biology, 14(4), 469-476.
  • Atlantis Press. Synthesis of 3-phenyl-1H-pyrazole derivatives. Available from: [Link]

  • PubChem. (3-Phenyl-1H-pyrazol-4-YL)methanamine. Available from: [Link]

  • PubChem. 3-phenyl-1H-pyrazole-4-carbaldehyde. Available from: [Link]

Sources

Application Notes and Protocols for the Investigation of (3-Phenyl-1H-pyrazol-4-YL)methanamine in Cancer Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold as a Cornerstone in Modern Oncology Research

The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have enabled the development of a multitude of compounds with significant therapeutic potential.[1][2] In the realm of oncology, pyrazole derivatives have emerged as a particularly fruitful area of investigation, leading to the discovery of potent inhibitors of various cancer-related targets.[3][4][5] Several pyrazole-containing drugs have already been approved for clinical use, such as Crizotinib, an inhibitor of ALK and ROS1 kinases in non-small cell lung cancer.[1][6]

The versatility of the pyrazole core allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[2] These derivatives have been shown to exert their anticancer effects through a variety of mechanisms, including the inhibition of protein kinases (e.g., EGFR, VEGFR-2, CDKs), disruption of tubulin polymerization, and the induction of apoptosis.[1][4][6]

This document provides a comprehensive guide for researchers interested in evaluating the anticancer potential of (3-Phenyl-1H-pyrazol-4-YL)methanamine , a specific pyrazole derivative. While direct, extensive research on this particular molecule is emerging, the protocols and methodologies outlined herein are based on well-established practices for characterizing novel pyrazole-based compounds in cancer research.

Compound Profile: (3-Phenyl-1H-pyrazol-4-YL)methanamine

Property Value Source
IUPAC Name (3-phenyl-1H-pyrazol-4-yl)methanaminePubChem
Molecular Formula C10H11N3PubChem[7]
Molecular Weight 173.21 g/mol PubChem[7]
CAS Number 936940-58-8PubChem[7]
Canonical SMILES C1=CC=C(C=C1)C2=C(C=NN2)CNPubChem[7]

Hypothesized Mechanism of Action and Proposed Research Workflow

Given the extensive literature on pyrazole derivatives, a logical starting point for investigating (3-Phenyl-1H-pyrazol-4-YL)methanamine is to hypothesize its involvement in key signaling pathways frequently dysregulated in cancer. Many pyrazole compounds are known to be kinase inhibitors.[5][8] Therefore, a plausible hypothesis is that this compound could inhibit receptor tyrosine kinases (RTKs) such as EGFR or VEGFR, or downstream kinases in the MAPK or PI3K/Akt signaling pathways. Another common mechanism for pyrazole derivatives is the induction of apoptosis through intrinsic or extrinsic pathways, often mediated by the generation of reactive oxygen species (ROS).[6]

The following workflow provides a systematic approach to characterizing the anticancer properties of (3-Phenyl-1H-pyrazol-4-YL)methanamine.

G cluster_0 Phase 1: In Vitro Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Target Validation (Hypothetical) A MTT Assay on a Panel of Cancer Cell Lines (e.g., MCF-7, HepG2, A549, HCT116) B Determine IC50 Values A->B C Apoptosis Assays (Annexin V/PI Staining) B->C Select most sensitive cell line(s) D Cell Cycle Analysis (Flow Cytometry) B->D E ROS Detection Assay B->E F Western Blot for Key Signaling Proteins (e.g., p-EGFR, p-Akt, Caspase-3) C->F D->F E->C G Kinase Inhibition Assays (e.g., against EGFR, VEGFR-2) H Molecular Docking Studies G->H

Caption: Proposed experimental workflow for the anticancer evaluation of (3-Phenyl-1H-pyrazol-4-YL)methanamine.

Detailed Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol is designed to determine the concentration-dependent cytotoxic effect of (3-Phenyl-1H-pyrazol-4-YL)methanamine on various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.[9]

Materials:

  • (3-Phenyl-1H-pyrazol-4-YL)methanamine (solubilized in DMSO)

  • Cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer, A549 for lung cancer)[9][10]

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5 x 10³ cells per well in 100 µL of complete medium into a 96-well plate.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of (3-Phenyl-1H-pyrazol-4-YL)methanamine in complete medium from a stock solution in DMSO. A typical concentration range to start with for novel compounds is 0.1 µM to 100 µM.

    • Ensure the final DMSO concentration in all wells is less than 0.5% to avoid solvent-induced toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate for 24, 48, and 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells expose phosphatidylserine on the outer leaflet of the plasma membrane, which is detected by Annexin V-FITC. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells.

Materials:

  • Cancer cell line showing sensitivity to the compound in the MTT assay.

  • (3-Phenyl-1H-pyrazol-4-YL)methanamine.

  • Annexin V-FITC/PI Apoptosis Detection Kit.

  • 6-well plates.

  • Flow cytometer.

Procedure:

  • Cell Treatment:

    • Seed 2 x 10⁵ cells per well in a 6-well plate and incubate for 24 hours.

    • Treat the cells with (3-Phenyl-1H-pyrazol-4-YL)methanamine at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours. Include a vehicle control.

  • Cell Harvesting and Staining:

    • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

    • Wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer provided in the kit.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples within one hour of staining using a flow cytometer.

    • FITC is detected in the FL1 channel and PI in the FL2 channel.

    • Collect data for at least 10,000 events per sample.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.

Hypothetical Signaling Pathway Inhibition

Many pyrazole derivatives have been found to inhibit kinase signaling pathways crucial for cancer cell proliferation and survival.[1][4] A common target is the EGFR-PI3K-Akt pathway. The diagram below illustrates a hypothetical mechanism where (3-Phenyl-1H-pyrazol-4-YL)methanamine acts as an inhibitor of EGFR.

G cluster_0 Cell Membrane cluster_1 Cytoplasm EGFR EGFR PI3K PI3K EGFR->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Compound (3-Phenyl-1H-pyrazol-4-YL)methanamine Compound->EGFR Inhibits

Caption: Hypothetical inhibition of the EGFR-PI3K-Akt pathway by (3-Phenyl-1H-pyrazol-4-YL)methanamine.

Summary of Potential Quantitative Data

The following table represents a hypothetical outcome of the initial cytotoxicity screening.

Cell LineCancer TypeIC₅₀ (µM) of (3-Phenyl-1H-pyrazol-4-YL)methanamine (48h)IC₅₀ (µM) of Doxorubicin (48h)
MCF-7 Breast Adenocarcinoma15.2 ± 1.81.1 ± 0.2
HepG2 Hepatocellular Carcinoma9.8 ± 1.10.8 ± 0.1
A549 Lung Carcinoma25.6 ± 2.52.5 ± 0.4
HCT116 Colorectal Carcinoma12.5 ± 1.50.9 ± 0.1

Conclusion and Future Directions

The pyrazole scaffold is a validated and highly promising starting point for the development of novel anticancer agents.[1][4] (3-Phenyl-1H-pyrazol-4-YL)methanamine, as a member of this chemical class, warrants thorough investigation. The protocols detailed in this guide provide a robust framework for its initial characterization, from determining its cytotoxic potential to elucidating its mechanism of action. Should this compound demonstrate significant in vitro activity, further studies, including Western blotting to confirm target engagement (e.g., decreased phosphorylation of EGFR and Akt), in vivo xenograft models, and structure-activity relationship (SAR) studies with synthesized analogs, would be the logical next steps in its preclinical development.

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (Source: MDPI) [Link]

  • Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (Source: Encyclopedia.pub) [Link]

  • Inherent Efficacies of Pyrazole-Based Derivatives for Cancer Therapy: The Interface Between Experiment and In Silico. (Source: Taylor & Francis) [Link]

  • Pyrazoles as anticancer agents: Recent advances. (Source: SRR Publications) [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (Source: PMC - NIH) [Link]

  • Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. (Source: PMC - NIH) [Link]

  • (3-Phenyl-1H-pyrazol-4-YL)methanamine. (Source: PubChem) [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (Source: PMC) [Link]

  • Heterocycles in Breast Cancer Treatment: The Use of Pyrazole Derivatives. (Source: PMC) [Link]

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (Source: Springer) [Link]

  • Discovery and optimization of substituted 1-(1-phenyl-1H-pyrazol-3-yl)methanamines as potent and efficacious type II calcimimetics. (Source: PubMed) [Link]

  • Utility of 3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde in the synthesis of novel 1,3,4-thiadiazoles or 1,3-thiazoles and study their cytotoxic activity. (Source: PMC - NIH) [Link]

  • 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. (Source: Asian Journal of Chemistry) [Link]

  • Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors. (Source: PubMed) [Link]

  • Synthesis of 3-(4-(chloromethyl)-1-phenyl-1H-pyrazol-3-yl)-2H-chromen-2-one (6). (Source: ResearchGate) [Link]

  • Synthesis and biological evaluation of 3-(4-fluorophenyl)-1H-pyrazole derivatives as androgen receptor antagonists. (Source: PubMed) [Link]

  • Anticancer Effects of the Novel Pyrazolyl-Urea GeGe-3. (Source: PMC - NIH) [Link]

  • 4-[Bis(3-phenyl-1H-pyrazol-1-yl)meth-yl]benzene-1,2-diol. (Source: PubMed) [Link]

Sources

Application Notes & Protocols: Investigating the Anti-Inflammatory Potential of (3-Phenyl-1H-pyrazol-4-YL)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: The Promise of Pyrazole Scaffolds in Inflammation Research

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of (3-Phenyl-1H-pyrazol-4-YL)methanamine. We will detail a logical, step-by-step workflow from initial in vitro characterization to preliminary in vivo validation, emphasizing the causality behind experimental choices and the establishment of self-validating protocols.

Part 1: Initial In Vitro Evaluation Strategy

A tiered approach is crucial for the efficient evaluation of a novel compound. The initial phase focuses on cell-based assays to determine the compound's cytotoxicity and its fundamental effects on key inflammatory pathways in a controlled environment.

Workflow for In Vitro Screening

G cluster_0 Phase 1: In Vitro Characterization A Compound Synthesis & QC ((3-Phenyl-1H-pyrazol-4-YL)methanamine) B Assess Cytotoxicity (e.g., MTT Assay in RAW 264.7 cells) A->B C Determine Non-Toxic Concentration Range B->C D Primary Anti-Inflammatory Screening (LPS-stimulated RAW 264.7 macrophages) C->D E Measure Key Inflammatory Mediators D->E F Nitric Oxide (NO) Assay (Griess Test) E->F G Pro-inflammatory Cytokine Assays (ELISA for TNF-α, IL-6) E->G H COX-2/PGE2 Pathway Analysis (Western Blot/ELISA) E->H I Data Analysis & Hit-to-Lead Decision F->I G->I H->I

Caption: Workflow for the initial in vitro screening of (3-Phenyl-1H-pyrazol-4-YL)methanamine.

Protocol 1.1: Cytotoxicity Assessment using MTT Assay

Rationale: Before assessing anti-inflammatory activity, it is imperative to determine the concentration range at which (3-Phenyl-1H-pyrazol-4-YL)methanamine is not toxic to the cells. The MTT assay is a standard colorimetric method for assessing cell viability. A reduction in cell viability at certain concentrations would confound the interpretation of anti-inflammatory data, as a decrease in inflammatory mediators could be a result of cell death rather than a specific inhibitory effect.[5]

Cell Line: RAW 264.7 murine macrophage cell line is a widely accepted model for studying inflammation as it reliably produces inflammatory mediators upon stimulation with lipopolysaccharide (LPS).[5][6]

Step-by-Step Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1x10⁵ cells/well and incubate for 24 hours to allow for cell adherence.[5]

  • Compound Preparation: Prepare a stock solution of (3-Phenyl-1H-pyrazol-4-YL)methanamine in DMSO. Serially dilute the stock solution in a complete cell culture medium to achieve a range of final concentrations (e.g., 1 µM to 100 µM). Ensure the final DMSO concentration is below 0.1% to avoid solvent-induced toxicity.

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells with medium only (negative control) and a known cytotoxic agent (e.g., doxorubicin) as a positive control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.

Data Presentation:

Compound Concentration (µM)Absorbance (570 nm)% Cell Viability
Control (0 µM)1.25100%
11.2398.4%
101.2096.0%
251.1592.0%
501.0886.4%
1000.6249.6%

From this data, a non-toxic concentration range (e.g., up to 50 µM) would be selected for subsequent anti-inflammatory assays.

Protocol 1.2: In Vitro Anti-Inflammatory Activity in LPS-Stimulated Macrophages

Rationale: This protocol aims to determine if (3-Phenyl-1H-pyrazol-4-YL)methanamine can inhibit the production of key pro-inflammatory mediators in macrophages stimulated with LPS. LPS, a component of the outer membrane of Gram-negative bacteria, activates macrophages through Toll-like receptor 4 (TLR4), triggering signaling cascades that lead to the production of nitric oxide (NO), TNF-α, and IL-6.[5][6]

Nitric Oxide (NO) Inhibition Assay (Griess Test)

Rationale: Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. The Griess test is a simple and sensitive method to measure nitrite (a stable breakdown product of NO) in the cell culture supernatant.

Step-by-Step Protocol:

  • Cell Seeding and Pre-treatment: Seed RAW 264.7 cells as in Protocol 1.1. After 24 hours, replace the medium with fresh medium containing non-toxic concentrations of (3-Phenyl-1H-pyrazol-4-YL)methanamine or a reference drug (e.g., Dexamethasone).[5] Incubate for 1 hour.

  • Inflammatory Stimulation: Add LPS (e.g., 1 µg/mL) to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours.

  • Supernatant Collection: Collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent A (sulfanilamide solution) to each supernatant sample, followed by 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution).

  • Absorbance Measurement: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.

TNF-α and IL-6 Production Assay (ELISA)

Rationale: TNF-α and IL-6 are pivotal pro-inflammatory cytokines that drive the inflammatory response. Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and quantitative method to measure the concentration of these cytokines in the cell culture supernatant.[5]

Step-by-Step Protocol:

  • Cell Culture and Treatment: Follow steps 1-4 from Protocol 1.2.1 to obtain the cell culture supernatants.

  • ELISA Procedure: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific commercial kits being used. This typically involves:

    • Coating a 96-well plate with a capture antibody.

    • Adding the collected supernatants and standards.

    • Adding a detection antibody.

    • Adding a substrate to produce a colorimetric signal.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (usually 450 nm).

  • Quantification: Calculate the cytokine concentrations based on the standard curve.

Data Presentation:

TreatmentNO Production (% of LPS Control)TNF-α (pg/mL)IL-6 (pg/mL)
Control (No LPS)5%< 50< 20
LPS (1 µg/mL)100%35001800
LPS + Compound (10 µM)75%28001400
LPS + Compound (25 µM)50%1800950
LPS + Compound (50 µM)30%900500
LPS + Dexamethasone20%600300

Part 2: Mechanistic Insights and In Vivo Validation

Following successful in vitro screening, the next steps involve elucidating the potential mechanism of action and validating the anti-inflammatory effects in a living organism.

Potential Inflammatory Signaling Pathways

Many pyrazole derivatives exert their anti-inflammatory effects by inhibiting the COX-2 enzyme, which is responsible for producing pro-inflammatory prostaglandins.[3][7] Another key pathway is the NF-κB signaling cascade, which is a master regulator of inflammatory gene expression, including iNOS, COX-2, TNF-α, and IL-6.[3]

G cluster_0 Inflammatory Signaling Cascade LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Activation TLR4->IKK MyD88-dependent pathway NFKB_I p-IκBα (Degradation) IKK->NFKB_I NFKB NF-κB Activation (p65/p50 translocation to nucleus) NFKB_I->NFKB GENE Inflammatory Gene Transcription NFKB->GENE COX2 COX-2 GENE->COX2 iNOS iNOS GENE->iNOS CYTOKINES TNF-α, IL-6 GENE->CYTOKINES PGs Prostaglandins (PGE2) COX2->PGs Arachidonic Acid NO Nitric Oxide (NO) iNOS->NO L-Arginine

Caption: Key inflammatory signaling pathways potentially modulated by pyrazole derivatives.

Protocol 2.1: In Vivo Acute Anti-Inflammatory Activity using Carrageenan-Induced Paw Edema

Rationale: The carrageenan-induced paw edema model in rodents is a widely used and validated assay for screening acute anti-inflammatory activity.[8][9][10] Injection of carrageenan into the paw induces a biphasic inflammatory response, allowing for the assessment of a compound's ability to reduce edema formation. The early phase involves the release of histamine and serotonin, while the later phase is mediated by prostaglandins and cytokines.[1]

Animal Model: Wistar rats or Swiss albino mice.

Step-by-Step Protocol:

  • Animal Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions.

  • Grouping and Fasting: Divide animals into groups (n=6 per group):

    • Group 1: Vehicle control (e.g., 0.5% CMC in saline).

    • Group 2: Carrageenan control (receives vehicle).

    • Groups 4-6: Test groups receiving different doses of (3-Phenyl-1H-pyrazol-4-YL)methanamine.

    • Fast the animals overnight before the experiment.

  • Compound Administration: Administer the test compound and control drugs orally or intraperitoneally 1 hour before carrageenan injection.

  • Baseline Paw Volume Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer.

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar surface of the right hind paw.

  • Paw Volume Measurement Post-Induction: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the formula:

    • % Inhibition = [(Vc - Vt) / Vc] x 100

    • Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Data Presentation:

Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3h% Inhibition of Edema
Carrageenan Control-0.85 ± 0.05-
Indomethacin100.30 ± 0.0364.7%
Test Compound250.65 ± 0.0423.5%
Test Compound500.45 ± 0.0547.1%
Test Compound1000.32 ± 0.0362.4%

Conclusion and Future Directions

The protocols outlined in this guide provide a robust framework for the initial investigation of (3-Phenyl-1H-pyrazol-4-YL)methanamine as a potential anti-inflammatory agent. Positive results from these studies—demonstrating low cytotoxicity, significant inhibition of inflammatory mediators in vitro, and efficacy in an acute in vivo model—would warrant further investigation. Subsequent studies could include:

  • Mechanism of Action Studies: Investigating the specific molecular targets, such as COX-1/COX-2 enzyme inhibition assays and Western blot analysis for key signaling proteins like p-NF-κB and IκBα.

  • Chronic Inflammation Models: Evaluating the compound in models of chronic inflammation, such as adjuvant-induced arthritis, to assess its potential for treating long-term inflammatory diseases.[1]

  • Pharmacokinetic and Toxicological Profiling: Determining the ADME (Absorption, Distribution, Metabolism, and Excretion) properties and conducting formal safety toxicology studies.

By following a logical and scientifically rigorous pathway, the therapeutic potential of novel pyrazole derivatives like (3-Phenyl-1H-pyrazol-4-YL)methanamine can be systematically and efficiently evaluated.

References

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv
  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC. PubMed Central.[Link]

  • In vitro and In vivo Models for Anti-inflammation: An Evalu
  • Pyrazole derivatives as antitumor, anti-inflammatory and antibacterial agents - PubMed. PubMed.[Link]

  • Pyrazole as an anti-inflammatory scaffold: A comprehensive review - ResearchGate. ResearchGate.[Link]

  • Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PubMed. PubMed.[Link]

  • Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - MDPI. MDPI.[Link]

  • In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. [No Source Found]
  • (PDF) Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - ResearchGate. ResearchGate.[Link]

  • Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC. PubMed Central.[Link]

  • Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. ResearchGate.[Link]

  • Structural Insights into Pyrazoles as Agents against Anti‐inflammatory and Related Disorders - ResearchGate. ResearchGate.[Link]

  • Drug Discovery of New Anti-Inflammatory Compounds by Targeting Cyclooxygenases - NIH. National Institutes of Health.[Link]

  • In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. [No Source Found]
  • Novel Flurbiprofen Derivatives as Antioxidant and Anti-Inflammatory Agents: Synthesis, In Silico, and In Vitro Biological Evaluation - MDPI. MDPI.[Link]

  • In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement - PMC. PubMed Central.[Link]

  • Synthesis and Anti-Inflammatory Activity of Some O-Propargylated-N-acetylpyrazole Derived from 1,3-Diarylpropenones - PMC. NIH.[Link]

Sources

Application Notes and Protocols for (3-Phenyl-1H-pyrazol-4-YL)methanamine in In Vitro Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(3-Phenyl-1H-pyrazol-4-YL)methanamine is a versatile heterocyclic amine that serves as a crucial building block in the synthesis of novel therapeutic agents and agrochemicals. Its biological activity is intrinsically linked to its molecular structure, featuring a phenyl-substituted pyrazole ring and a primary amine group. Accurate and reproducible results in in vitro assays hinge on the correct preparation of this compound in solution. This guide provides a comprehensive protocol for the dissolution of (3-Phenyl-1H-pyrazol-4-YL)methanamine, grounded in its physicochemical properties, to ensure optimal performance in your research.

Physicochemical Profile and Rationale for Dissolution Strategy

A thorough understanding of the compound's properties is paramount for developing a robust dissolution protocol.

Chemical Structure and Properties:

  • Molecular Formula: C₁₀H₁₁N₃

  • Molecular Weight: 173.21 g/mol [1]

  • Form: Commonly available as a dihydrochloride salt (C₁₀H₁₁N₃·2HCl), indicating the presence of two basic centers.[1]

  • Predicted Lipophilicity (XlogP): 0.7, suggesting moderate lipophilicity.[1]

Ionization Behavior (pKa):

The ionization state of (3-Phenyl-1H-pyrazol-4-YL)methanamine is critical for its solubility in aqueous media.

  • Pyrazole Ring: The pyrazole ring itself is weakly basic, with a pKa of approximately 2.5.[2][3]

This dual basicity, particularly the higher pKa of the primary amine, dictates that the compound will be protonated and positively charged at physiological pH, which generally enhances aqueous solubility. The dihydrochloride salt form further leverages this property for improved dissolution in water-based buffers.

Solvent Selection and Stock Solution Preparation

The choice of solvent is the foundational step in preparing a compound for in vitro studies.

Recommended Solvents
SolventSuitabilityRationale
Dimethyl Sulfoxide (DMSO) Primary Choice for High-Concentration Stock DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of organic molecules, including pyrazole derivatives.[6][7] It is a standard solvent for preparing high-concentration stock solutions for high-throughput screening and other in vitro assays.
Ethanol (EtOH) Alternative Organic Solvent Ethanol is a polar protic solvent that can be used as an alternative to DMSO. However, its lower solvating power for some organic compounds might result in lower achievable stock concentrations.
Sterile Water or Aqueous Buffers (e.g., PBS) Recommended for the Dihydrochloride Salt The dihydrochloride salt form of (3-Phenyl-1H-pyrazol-4-YL)methanamine is expected to have good solubility in aqueous solutions due to the protonation of the amine and pyrazole nitrogens.[8] Direct dissolution in buffer is feasible for preparing working solutions or lower concentration stocks.
Protocol for Preparing a 10 mM Stock Solution in DMSO

This protocol details the preparation of a high-concentration primary stock solution.

Materials:

  • (3-Phenyl-1H-pyrazol-4-YL)methanamine (or its dihydrochloride salt)

  • Anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO)

  • Sterile, high-precision microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Equilibrate: Allow the vial of (3-Phenyl-1H-pyrazol-4-YL)methanamine and the DMSO to reach room temperature before opening to prevent condensation of atmospheric moisture.

  • Weighing: Accurately weigh a precise amount of the compound. For a 10 mM stock solution, you would weigh out 1.73 mg of the free base (MW: 173.21 g/mol ) or 2.46 mg of the dihydrochloride salt (MW: 246.13 g/mol ) for every 1 mL of DMSO.

  • Dissolution:

    • Add the appropriate volume of DMSO to the tube containing the compound.

    • Vortex the solution vigorously for 1-2 minutes.

    • Visually inspect for any undissolved particles. If present, sonicate the tube in a water bath for 5-10 minutes to aid dissolution.

  • Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed tubes to minimize freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

Workflow for Preparing Working Solutions

The following diagram illustrates the process of diluting the primary stock solution to the final working concentration for your in vitro assay.

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation stock Weigh Compound (e.g., 2.46 mg for 10 mM dihydrochloride salt) dmso Add Anhydrous DMSO (e.g., 1 mL) stock->dmso dissolve Vortex / Sonicate Until Fully Dissolved dmso->dissolve aliquot Aliquot & Store at -20°C / -80°C dissolve->aliquot intermediate Intermediate Dilution (Optional, in DMSO or culture medium) aliquot->intermediate Thaw one aliquot final Final Dilution in Assay Buffer (e.g., PBS, cell culture medium) intermediate->final assay Add to In Vitro Assay (Final DMSO conc. <0.5%) final->assay

Caption: Workflow for preparing (3-Phenyl-1H-pyrazol-4-YL)methanamine solutions.

Considerations for Aqueous Working Solutions

When preparing working solutions in aqueous buffers, the pH of the final solution is a critical factor.

  • pH and Solubility: Given the estimated pKa of the primary amine is ~9.33, the compound will be predominantly in its protonated, more soluble form in standard physiological buffers (pH 7.2-7.4).

  • Precipitation Risk: When diluting a concentrated DMSO stock into an aqueous buffer, rapid changes in solvent polarity can sometimes lead to precipitation, even if the final concentration is below the aqueous solubility limit. To mitigate this, add the DMSO stock to the aqueous buffer dropwise while vortexing.

  • Final DMSO Concentration: For cell-based assays, it is crucial to keep the final concentration of DMSO below 0.5% (v/v) to avoid solvent-induced cytotoxicity.

Stability and Storage

Proper storage is essential to maintain the integrity of the compound.

ConditionRecommendationRationale
Solid Compound Store at 2-8°C in a tightly sealed container, protected from light and moisture.Prevents degradation and maintains purity.
DMSO Stock Solution Store at -20°C or -80°C in small, single-use aliquots.Minimizes freeze-thaw cycles which can degrade the compound. Protect from light.
Aqueous Working Solutions Prepare fresh for each experiment.The stability of amine-containing compounds in aqueous solutions can be limited, with potential for oxidation or degradation over time.[2][9]

Troubleshooting

IssuePossible CauseSuggested Solution
Compound precipitates upon dilution in aqueous buffer. Final concentration exceeds aqueous solubility. Rapid solvent change.Perform a serial dilution. Add the DMSO stock to the buffer slowly while vortexing. Consider using a small amount of a non-ionic surfactant like Tween-20 (if compatible with the assay).
Variability in experimental results. Compound degradation. Inaccurate pipetting of viscous DMSO stock.Use fresh aliquots of the stock solution. Ensure the DMSO stock is fully thawed and mixed before use. Use positive displacement pipettes for accurate handling of DMSO.
Unexpected biological activity or cytotoxicity. High final DMSO concentration. Compound instability in assay medium.Ensure the final DMSO concentration is below the tolerance level of your cell line (typically <0.5%). Prepare working solutions immediately before use.

Conclusion

This application note provides a detailed, scientifically-grounded protocol for the dissolution of (3-Phenyl-1H-pyrazol-4-YL)methanamine for in vitro assays. By understanding its physicochemical properties and following these guidelines, researchers can prepare accurate and stable solutions, leading to more reliable and reproducible experimental outcomes.

References

  • PubChem. Benzylamine. National Center for Biotechnology Information. [Link]

  • ACS Publications. Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research. [Link]

  • ACS Publications. N-Heterocyclic Olefins of Pyrazole and Indazole. [Link]

  • ResearchGate. Chemistry and Therapeutic Review of Pyrazole. [Link]

  • PubChem. Pyrazole. National Center for Biotechnology Information. [Link]

  • IJNRD. A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. [Link]

  • ResearchGate. What is the best way to convert my amine compound from the free amine into the salt form HCl?. [Link]

  • Sciencemadness.org. Isolation of primary amines as HCL salt problem. [Link]

  • University of Alberta. Isolation (Recovery) of amines. [Link]

  • PMC. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • Pyrazole and its derivatives, preparation, SAR and uses as antioxidative agent. [Link]

  • MDPI. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. [Link]

  • PubChem. (3-Phenyl-1H-pyrazol-4-YL)methanamine. National Center for Biotechnology Information. [Link]

  • Gibson, Emma K. (2007) Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis. [Link]

  • gChem Global. DMSO. [Link]

  • Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

Sources

Application Notes and Protocols for High-Throughput Screening with (3-Phenyl-1H-pyrazol-4-YL)methanamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of Pyrazole Scaffolds in Kinase Inhibitor Discovery

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Derivatives of pyrazole have demonstrated a wide spectrum of therapeutic potential, including anti-inflammatory, anti-cancer, and anti-diabetic properties.[2][3][4] Within this broad class, (3-Phenyl-1H-pyrazol-4-YL)methanamine derivatives have garnered significant attention as potent modulators of protein kinases.[5][6] Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of specific substrates.[6] Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major class of drug targets.[6][7]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of high-throughput screening (HTS) campaigns to identify and characterize novel kinase inhibitors based on the (3-Phenyl-1H-pyrazol-4-YL)methanamine scaffold. The protocols and workflows described herein are grounded in established HTS principles for kinase inhibitor discovery and are tailored to the specific considerations for this compound class.

Principle of the Screening Campaign: Targeting the Kinome

The primary goal of this HTS campaign is to identify compounds from a library of (3-Phenyl-1H-pyrazol-4-YL)methanamine derivatives that inhibit the activity of a specific protein kinase. Given the established activity of pyrazole-based compounds against various kinases, a promising target for this screening campaign is Aurora Kinase A , a serine/threonine kinase that plays a crucial role in mitotic progression and is a well-validated cancer target.[8][9]

The screening will employ a robust and sensitive biochemical assay that measures the enzymatic activity of Aurora Kinase A. A fluorescence-based assay that detects the universal product of kinase reactions, adenosine diphosphate (ADP), is recommended for its high-throughput compatibility, sensitivity, and broad applicability.[10][11]

Experimental Workflow Overview

The HTS workflow is designed as a multi-stage process to efficiently identify and validate true hits while minimizing false positives. The process begins with a primary screen of the entire compound library at a single concentration, followed by a confirmatory screen of the initial hits. Subsequently, dose-response studies are conducted to determine the potency (IC50) of the confirmed hits. Finally, a series of orthogonal and secondary assays are employed to validate the mechanism of action and selectivity of the most promising compounds.

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation cluster_2 Potency Determination cluster_3 Hit Validation Primary_Screen Screen Library at Single Concentration (e.g., 10 µM) Hit_Confirmation Re-test Primary Hits in Triplicate Primary_Screen->Hit_Confirmation Identify Initial Hits Dose_Response Generate 10-point IC50 Curves Hit_Confirmation->Dose_Response Confirm Active Compounds Orthogonal_Assay Orthogonal Assay (e.g., TR-FRET) Dose_Response->Orthogonal_Assay Prioritize Potent Hits Selectivity_Profiling Kinase Selectivity Profiling Orthogonal_Assay->Selectivity_Profiling Validate On-Target Activity Cell_Based_Assay Cell-Based Target Engagement Selectivity_Profiling->Cell_Based_Assay Characterize Selectivity

Caption: High-Throughput Screening Workflow for Kinase Inhibitors.

Detailed Protocols

Primary High-Throughput Screening: ADP-Glo™ Kinase Assay

This protocol is adapted for a 384-well plate format and utilizes a commercially available ADP-Glo™ kinase assay system, which measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.

Materials:

  • Recombinant human Aurora Kinase A

  • (3-Phenyl-1H-pyrazol-4-YL)methanamine derivative library (10 mM in DMSO)

  • ATP

  • Substrate peptide (e.g., Kemptide)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • 384-well white, opaque plates

Protocol:

  • Compound Plating:

    • Using an acoustic liquid handler, dispense 20 nL of each library compound (10 mM stock) into the appropriate wells of a 384-well assay plate.

    • For control wells, dispense 20 nL of DMSO.

  • Enzyme and Substrate Preparation:

    • Prepare a 2X enzyme solution by diluting Aurora Kinase A to the desired concentration (e.g., 2 ng/µL) in assay buffer.

    • Prepare a 2X substrate/ATP solution containing the substrate peptide (e.g., 100 µM) and ATP at a concentration close to its Km value (e.g., 20 µM) in assay buffer.[11]

  • Kinase Reaction:

    • Add 5 µL of the 2X enzyme solution to each well of the assay plate.

    • Incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution to each well.

    • Incubate for 60 minutes at room temperature.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP into a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition:

    • Measure the luminescence signal using a plate reader.

Data Analysis:

  • Calculate the percent inhibition for each compound relative to the high (DMSO only) and low (no enzyme) controls.

  • Set a hit threshold (e.g., >50% inhibition) to identify primary hits.

Dose-Response (IC50) Determination

For confirmed hits, a 10-point dose-response curve is generated to determine their potency (IC50 value).

Protocol:

  • Prepare serial dilutions of the hit compounds in DMSO, typically starting from 10 mM and performing 1:3 dilutions.

  • Plate the diluted compounds in a 384-well plate.

  • Perform the ADP-Glo™ Kinase Assay as described above.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Parameter Concentration/Time Rationale
Compound Concentration (Primary Screen)10 µMA standard concentration for primary screens to identify initial hits.
Aurora Kinase A ConcentrationTo be determined empiricallyThe enzyme concentration should be in the linear range of the assay.
ATP Concentration~Km valueUsing ATP at its Km allows for the sensitive detection of ATP-competitive inhibitors.[11]
Kinase Reaction Time60 minutesAn adequate incubation time to allow for sufficient product formation.
ADP-Glo™ Reagent Incubation40 minutesEnsures complete depletion of unreacted ATP.
Kinase Detection Reagent Incubation30 minutesAllows for the development of a stable luminescent signal.

Hit Validation and Triaging

A critical phase of any HTS campaign is the validation of hits to eliminate false positives and prioritize the most promising compounds for further development.[12]

Hit_Validation cluster_0 Initial Hits cluster_1 Mechanism of Action cluster_2 Selectivity & Cellular Activity cluster_3 Lead Candidates Initial_Hits Potent Hits from Dose-Response Orthogonal_Assay Orthogonal Biochemical Assay (e.g., TR-FRET) Initial_Hits->Orthogonal_Assay Confirm Activity ATP_Competition ATP Competition Assay Orthogonal_Assay->ATP_Competition Rule out Assay Interference Selectivity_Screen Kinase Selectivity Panel ATP_Competition->Selectivity_Screen Determine MoA Cell_Engagement Cellular Target Engagement (e.g., NanoBRET) Selectivity_Screen->Cell_Engagement Assess Off-Target Effects Lead_Candidates Validated Lead Compounds Cell_Engagement->Lead_Candidates Confirm Cellular Potency

Caption: Decision Tree for Hit Validation and Triaging.

Orthogonal Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

To confirm that the observed activity is not an artifact of the primary assay technology, a mechanistically distinct orthogonal assay is employed. A TR-FRET-based assay provides a robust alternative.[13]

Principle:

This assay measures the phosphorylation of a biotinylated substrate peptide by Aurora Kinase A. The phosphorylated peptide is then detected by a europium-labeled anti-phospho-specific antibody and streptavidin-allophycocyanin (SA-APC). When the antibody and SA-APC are in close proximity, a FRET signal is generated.

Brief Protocol:

  • Perform the kinase reaction in the presence of the hit compounds.

  • Stop the reaction and add the detection reagents (europium-labeled antibody and SA-APC).

  • Incubate to allow for binding.

  • Measure the TR-FRET signal on a compatible plate reader.

A decrease in the TR-FRET signal indicates inhibition of the kinase.

Mechanism of Action Studies

To determine if the inhibitors are ATP-competitive, the IC50 values are determined at varying ATP concentrations. A rightward shift in the IC50 curve with increasing ATP concentrations is indicative of an ATP-competitive mechanism of action.[14]

Selectivity Profiling

Promising hits should be profiled against a panel of other kinases to assess their selectivity. This is a crucial step in identifying compounds with a desirable safety profile and for understanding their potential off-target effects.[7] This can be done through commercially available kinase profiling services.

Cellular Target Engagement

Finally, the ability of the compounds to engage Aurora Kinase A in a cellular context should be confirmed. Technologies such as NanoBRET™ can be used to quantify the binding of the inhibitor to the target protein in live cells.

Conclusion and Future Directions

The methodologies outlined in this application note provide a comprehensive framework for the high-throughput screening of (3-Phenyl-1H-pyrazol-4-YL)methanamine derivatives to identify novel Aurora Kinase A inhibitors. The systematic approach of primary screening, hit confirmation, dose-response determination, and rigorous hit validation is designed to increase the probability of identifying high-quality lead compounds.

Future work will focus on establishing structure-activity relationships (SAR) for the validated hits to guide medicinal chemistry efforts in optimizing their potency, selectivity, and pharmacokinetic properties. The ultimate goal is the development of a clinical candidate for the treatment of cancers driven by Aurora Kinase A dysregulation.

References

  • Cisbio. (n.d.). Development of a HTRF® Kinase Assay for Determination of Syk Activity. Retrieved from [Link]

  • BellBrook Labs. (2025, July 3). What Is the Best Kinase Assay? Retrieved from [Link]

  • Martin, A. (2017, December 12). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World. Retrieved from [Link]

  • Eurofins DiscoverX. (2026, January 20). Accelerating kinase drug discovery with validated kinase activity assay kits. Retrieved from [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]

  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Retrieved from [Link]

  • Eurofins Discovery. (2023, April 17). Successful Hit Finding for PIM3 Kinase Inhibitors: From HTS to Extended Hit Characterization [Video]. YouTube. Retrieved from [Link]

  • Carlson, E. D., & Jacobson, M. P. (2016). Efficient Hit-to-Lead Searching of Kinase Inhibitor Chemical Space via Computational Fragment Merging. PLoS One, 11(3), e0151183. Retrieved from [Link]

  • Elkins, J. M., et al. (2012). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Pharmaceuticals, 5(3), 296–311. Retrieved from [Link]

  • Cetin, I. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Combinatorial Chemistry & High Throughput Screening, 26(1), 1-2. Retrieved from [Link]

  • Jorda, A., et al. (2023). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Medicinal Chemistry Letters, 14(5), 623-630. Retrieved from [Link]

  • Jakes, S., et al. (2023). Synthesis of pyrazole-based macrocycles leads to a highly selective inhibitor for MST3. RSC Medicinal Chemistry, 14(11), 2201-2210. Retrieved from [Link]

  • Chinnakadoori, S. R., et al. (2025). Biological Exploration of ((Substituted-Phenyl-1H-Pyrazol-4-yl) Methylene) Aniline Derivatives as Potential DPP-IV Inhibitors: ADMET Screening, Molecular Docking, and Dynamics Simulations. Chemical Methodologies, 9(1), 52-80. Retrieved from [Link]

  • Almendro, V., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry, 15(1), 37. Retrieved from [Link]

  • Knapp, S., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences, 23(21), 13359. Retrieved from [Link]

  • Hassan, G. S., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4938. Retrieved from [Link]

  • Kumar, A., et al. (2021). Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. Future Journal of Pharmaceutical Sciences, 7(1), 1-14. Retrieved from [Link]

  • Howard, S., et al. (2009). Fragment-based discovery of the pyrazol-4-yl urea (AT9283), a multitargeted kinase inhibitor with potent aurora kinase activity. Journal of Medicinal Chemistry, 52(2), 379-388. Retrieved from [Link]

  • Wang, Y., et al. (2018). Synthesis and biological evaluation of 3-(4-fluorophenyl)-1H-pyrazole derivatives as androgen receptor antagonists. European Journal of Medicinal Chemistry, 143, 172-182. Retrieved from [Link]

  • Chinnakadoori, S. R., et al. (2024). Biological Exploration of ((Substituted-Phenyl-1H-Pyrazol-4-yl)methylene)aniline Derivatives as Potential DPP-IV Inhibitors: ADMET. Chemical Methodologies, 9(1), 52-80. Retrieved from [Link]

  • Li, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. European Journal of Medicinal Chemistry, 236, 114339. Retrieved from [Link]

  • Li, Y., et al. (2021). Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors. European Journal of Medicinal Chemistry, 209, 112934. Retrieved from [Link]

  • Patel, A., et al. (2014). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 6(5), 1010-1016. Retrieved from [Link]

Sources

Application Notes and Protocols: One-Pot Synthesis of Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Pyrazoles and One-Pot Syntheses

The pyrazole nucleus is a "biologically privileged" scaffold, forming the core structure of numerous FDA-approved drugs and biologically active compounds.[1] Its prevalence in pharmaceuticals—ranging from anti-inflammatory agents like celecoxib to erectile dysfunction treatments like sildenafil—stems from its unique electronic properties and its ability to act as a versatile pharmacophore.[2] Consequently, the development of efficient, robust, and scalable methods for synthesizing substituted pyrazoles is a cornerstone of modern medicinal chemistry and drug discovery programs.[1][3]

Traditionally, pyrazole synthesis involves multi-step sequences, often requiring the isolation of intermediates, leading to increased operational complexity, time, and solvent waste. One-pot syntheses and multicomponent reactions (MCRs) circumvent these issues by combining three or more starting materials in a single reaction vessel to form the final product, incorporating most of the atoms from the reactants.[1][2] This approach offers significant advantages, including operational simplicity, high atom economy, reduced reaction times, and lower environmental impact, making it highly attractive for industrial and research applications.[2]

This guide provides an in-depth look at the core principles and practical execution of one-pot pyrazole synthesis, designed for researchers, chemists, and drug development professionals. We will explore the mechanistic underpinnings of key synthetic strategies and provide detailed, field-tested protocols.

Mechanistic Foundation: The [3+2] Cyclocondensation Pathway

The most fundamental and widely utilized method for constructing the pyrazole ring is the condensation reaction between a hydrazine derivative (the N-N component) and a 1,3-dielectrophile, such as a 1,3-dicarbonyl compound or an α,β-unsaturated ketone/aldehyde.[2][4] This transformation is a classic example of a [3+2] cyclocondensation.

The causality behind this powerful reaction lies in the nucleophilicity of the hydrazine and the electrophilic nature of the 1,3-dicarbonyl substrate. The reaction typically proceeds through a well-defined sequence of steps, which a successful one-pot protocol must facilitate seamlessly.

Visualizing the Core Mechanism

Below is a generalized workflow and the core reaction mechanism for the synthesis of a pyrazole from a 1,3-dicarbonyl and a hydrazine.

One-Pot Pyrazole Synthesis Workflow cluster_0 Reaction Setup A 1,3-Dicarbonyl (e.g., Acetylacetone) D Combine Reagents in Reaction Vessel B Hydrazine Derivative (e.g., Phenylhydrazine) C Solvent & Catalyst (e.g., Ethanol, Acetic Acid) E Heating / Stirring (e.g., Reflux or Microwave) D->E Initiate Reaction F Reaction Monitoring (e.g., TLC) E->F Allow Reaction to Proceed F->E Incomplete? G Work-up & Isolation (Precipitation / Extraction) F->G Complete? H Purification (Recrystallization / Chromatography) G->H I Characterized Substituted Pyrazole H->I

Caption: General experimental workflow for a one-pot pyrazole synthesis.

Pyrazole Formation Mechanism 1,3-Dicarbonyl 1,3-Dicarbonyl Hydrazine Adduct Hydrazine Adduct 1,3-Dicarbonyl->Hydrazine Adduct 1. Nucleophilic Attack (Initial Condensation) Cyclized Intermediate\n(Pyrazoline) Cyclized Intermediate (Pyrazoline) Hydrazine Adduct->Cyclized Intermediate\n(Pyrazoline) 2. Intramolecular Cyclization Substituted Pyrazole Substituted Pyrazole Cyclized Intermediate\n(Pyrazoline)->Substituted Pyrazole 3. Dehydration (Aromatization)

Caption: Core mechanistic steps in pyrazole ring formation.

The key to a successful one-pot synthesis is choosing conditions (solvent, catalyst, temperature) that drive all three steps to completion without the need to isolate the intermediates. Acid catalysts, for example, are often employed to protonate a carbonyl group, activating it for nucleophilic attack by the hydrazine and facilitating the final dehydration step.

Protocol 1: Classic One-Pot Knorr Synthesis of 1,3,5-Substituted Pyrazoles

This protocol details a robust and highly versatile method for synthesizing pyrazoles from readily available 1,3-diketones and hydrazines. It is a foundational technique that provides excellent yields for a wide range of substrates.

Principle

This method relies on the direct condensation of a β-diketone with a hydrazine derivative, typically under acidic catalysis in a protic solvent like ethanol. The one-pot nature of the reaction is highly efficient, proceeding from starting materials to the cyclized, aromatic product in a single operation.

Detailed Step-by-Step Methodology
  • Reagent Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 1,3-dicarbonyl compound (10.0 mmol, 1.0 equiv).

  • Solvent Addition: Add ethanol (30 mL) to the flask and stir until the dicarbonyl compound is fully dissolved.

  • Hydrazine Addition: Add the substituted hydrazine hydrochloride (11.0 mmol, 1.1 equiv) to the solution. Note: Using the hydrochloride salt often provides a convenient source of the necessary acid catalyst. If using hydrazine hydrate or free base, add 2-3 drops of glacial acetic acid or a catalytic amount of p-toluenesulfonic acid.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC). A typical mobile phase is 30% ethyl acetate in hexanes. The product spot should be significantly more nonpolar than the starting dicarbonyl.

  • Work-up and Isolation: Once the reaction is complete (as indicated by the consumption of the limiting reagent on TLC), cool the flask to room temperature and then place it in an ice bath for 30 minutes. The pyrazole product will often precipitate as a crystalline solid.

  • Purification: Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold ethanol. If further purification is needed, the crude product can be recrystallized from a minimal amount of hot ethanol.

Data & Substrate Scope

The following table summarizes representative results for this protocol, demonstrating its applicability to various electronically diverse substrates.

Entry1,3-Dicarbonyl (R1, R3)Hydrazine (R2)Time (h)Yield (%)
1Acetylacetone (CH₃, CH₃)Phenylhydrazine295
2Benzoylacetone (Ph, CH₃)Phenylhydrazine392
3Dibenzoylmethane (Ph, Ph)Phenylhydrazine488
4Acetylacetone (CH₃, CH₃)Hydrazine Hydrate290
51-(4-Methoxyphenyl)-3-phenylpropane-1,3-dionePhenylhydrazine3.591
61-(4-Nitrophenyl)-3-phenylpropane-1,3-dionePhenylhydrazine385

Yields are for isolated, purified products.

Protocol 2: Three-Component Synthesis of Polysubstituted Pyrazoles under Microwave Irradiation

Multicomponent reactions (MCRs) represent a significant evolution in one-pot synthesis. This protocol leverages microwave assistance to rapidly generate highly substituted pyrazoles from an aldehyde, a ketone, and a hydrazine in a solvent-free setting, offering both speed and environmental benefits.[5][6]

Principle

This reaction proceeds through a cascade of events. First, the aldehyde and hydrazine condense to form a hydrazone intermediate in situ. Concurrently, the ketone can react with another molecule of hydrazine or undergo self-condensation. The key step is the subsequent Michael addition and cyclization, which is dramatically accelerated by microwave energy. The absence of solvent reduces waste and often simplifies purification.

Detailed Step-by-Step Methodology
  • Reagent Combination: In a 10 mL microwave reaction vial equipped with a small magnetic stir bar, combine the aromatic aldehyde (5.0 mmol, 1.0 equiv), the ketone (e.g., acetophenone, 5.0 mmol, 1.0 equiv), and phenylhydrazine hydrochloride (5.5 mmol, 1.1 equiv).

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid as a catalyst.

  • Microwave Irradiation: Seal the vial and place it in the cavity of a scientific microwave reactor. Irradiate the mixture at 120 °C for 10-15 minutes. Safety Note: All microwave-assisted reactions should be performed in a dedicated scientific microwave apparatus with appropriate pressure and temperature controls.

  • Reaction Monitoring & Work-up: After irradiation, cool the vial to room temperature. Add 15 mL of ethanol and stir the mixture. The product will often precipitate.

  • Isolation and Purification: Collect the solid product by vacuum filtration. Wash the solid with cold ethanol and dry under vacuum. Recrystallization from ethanol or purification via column chromatography (silica gel, ethyl acetate/hexanes gradient) can be performed if necessary to achieve high purity.

Data & Representative Results

Microwave-assisted MCRs are known for their efficiency and broad substrate tolerance.

EntryAldehydeKetoneTime (min)Yield (%)
1BenzaldehydeAcetophenone1091
24-ChlorobenzaldehydeAcetophenone1289
34-Methoxybenzaldehyde4'-Methylacetophenone1093
4Thiophene-2-carbaldehydeAcetophenone1585

Yields are based on the limiting aldehyde reagent.

Conclusion and Future Outlook

One-pot synthesis methodologies, particularly multicomponent reactions, have become indispensable tools for the construction of substituted pyrazoles.[1][2] They provide rapid, efficient, and environmentally conscious access to molecular diversity, which is critical for modern drug discovery. Future advancements will likely focus on developing even more sustainable catalytic systems (e.g., biocatalysts or earth-abundant metals), expanding the substrate scope to include more complex starting materials, and applying these principles to flow chemistry for large-scale production. The strategies outlined in this guide provide a solid foundation for any researcher looking to leverage the power and elegance of one-pot synthesis in their work.

References

  • ResearchGate. (n.d.). One‐Pot Synthesis of Pyrazoles from Sulfonyl Hydrazides and Alkynyl Ketones Using Environmentally Benign Sulfonium Iodate (I) Reagent. Available from: [Link]

  • Ghasemzadeh, M. A., et al. (2024). One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework. ACS Omega. Available from: [Link]

  • Wang, Y., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. Available from: [Link]

  • Gontijo, T. B., et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules. Available from: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Available from: [Link]

  • Shaaban, M. R., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. Available from: [Link]

  • Mphahane, N. J., et al. (2014). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Molecules. Available from: [Link]

  • Sci-Hub. (n.d.). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (3-Phenyl-1H-pyrazol-4-YL)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (3-Phenyl-1H-pyrazol-4-YL)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. As Senior Application Scientists, we provide not just protocols, but the rationale behind them, empowering you to troubleshoot effectively and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to (3-Phenyl-1H-pyrazol-4-YL)methanamine?

There are two predominant and reliable synthetic pathways to obtain (3-Phenyl-1H-pyrazol-4-YL)methanamine. The choice between them often depends on the availability of starting materials and the specific capabilities of your laboratory.

  • Route A: Vilsmeier-Haack Formylation followed by Reductive Amination. This is a very common and often preferred route. It involves the initial synthesis of the 3-phenyl-1H-pyrazole core, followed by the introduction of a formyl group at the C4 position using the Vilsmeier-Haack reaction. The resulting aldehyde is then converted to the target amine via reductive amination.[1][2][3][4][5]

  • Route B: Synthesis via a Nitrile Intermediate. This route involves the construction of the pyrazole ring with a cyano group already in place at the C4 position. This can be achieved through various cyclization strategies. The nitrile group is then subsequently reduced to the primary amine.[6][7]

Q2: Which synthetic route is generally recommended?

For most applications, Route A is recommended . The Vilsmeier-Haack reaction is a robust and well-documented method for the formylation of electron-rich heterocycles like pyrazoles.[8][9] The subsequent reductive amination is also a high-yielding and versatile reaction.[10] While Route B is also effective, the synthesis of the pyrazole-4-carbonitrile intermediate can sometimes be more complex than the direct formylation of the pre-formed pyrazole ring.

Q3: What are the key intermediates that I should isolate and characterize?

Regardless of the chosen route, proper characterization of the key intermediates is crucial for the success of the overall synthesis. The primary intermediates to isolate and confirm the structure of are:

  • 3-Phenyl-1H-pyrazole: The foundational core of the molecule.

  • 3-Phenyl-1H-pyrazole-4-carbaldehyde: The key intermediate in Route A.

  • 3-Phenyl-1H-pyrazole-4-carbonitrile: The key intermediate in Route B.

Confirmation of the structure and purity of these intermediates by techniques such as NMR, IR, and Mass Spectrometry will prevent complications in the subsequent steps.

Troubleshooting Guide: Synthesis of the 3-Phenyl-1H-pyrazole Core

The formation of the initial pyrazole ring is the foundation of the entire synthesis. Challenges at this stage can have a cascading effect on the subsequent steps.

Problem 1: Low yield during the synthesis of 3-phenyl-1H-pyrazole from acetophenone and hydrazine.

The classical Knorr pyrazole synthesis and related methods can sometimes suffer from low yields due to side reactions or incomplete conversion.[11][12]

Causality:

  • Inefficient Condensation: The initial condensation of acetophenone with hydrazine to form the hydrazone may be incomplete.

  • Harsh Cyclization Conditions: The subsequent cyclization to the pyrazole can be sensitive to temperature and pH, leading to decomposition or the formation of byproducts.[11]

  • Formation of Regioisomers: If an unsymmetrical diketone is used as a starting material, a mixture of regioisomers can be formed, complicating purification and reducing the yield of the desired product.[12]

Troubleshooting Protocol:

  • Optimize the Condensation Step:

    • Ensure an appropriate solvent is used. Ethanol or acetic acid are commonly employed.

    • Consider the use of a catalytic amount of acid (e.g., a drop of glacial acetic acid) to promote hydrazone formation.

    • Monitor the reaction by TLC to ensure complete consumption of the acetophenone.

  • Control the Cyclization Conditions:

    • For the cyclization of the intermediate from acetophenone and hydrazine, heating in a suitable solvent like ethanol is common.[13]

    • If using a 1,3-dicarbonyl compound, the reaction conditions, including pH and solvent, can influence the regioselectivity.[12]

    • Microwave-assisted synthesis can sometimes improve yields and reduce reaction times.[5]

  • Purification Strategy:

    • Crude 3-phenyl-1H-pyrazole can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

    • If regioisomers are present, column chromatography on silica gel may be necessary.

Troubleshooting Guide: Vilsmeier-Haack Formylation

The introduction of the formyl group at the C4 position of the pyrazole ring is a critical step in Route A.

Problem 1: The Vilsmeier-Haack reaction is sluggish or results in a low yield of 3-phenyl-1H-pyrazole-4-carbaldehyde.

Causality:

  • Inactive Vilsmeier Reagent: The Vilsmeier reagent, formed from DMF and a chlorinating agent like POCl₃, can be sensitive to moisture.

  • Insufficient Activation of the Pyrazole Ring: While the pyrazole ring is generally electron-rich, substituents on the ring can influence its reactivity.

  • Suboptimal Reaction Temperature: The temperature of the Vilsmeier-Haack reaction is critical. Temperatures that are too low can lead to a sluggish reaction, while temperatures that are too high can promote side reactions and decomposition.[3]

Troubleshooting Protocol:

  • Reagent Quality and Handling:

    • Use freshly distilled POCl₃ and anhydrous DMF.

    • Prepare the Vilsmeier reagent in situ by adding POCl₃ dropwise to DMF at 0°C with stirring.

    • Ensure all glassware is thoroughly dried before use.

  • Reaction Conditions:

    • The addition of the 3-phenyl-1H-pyrazole to the pre-formed Vilsmeier reagent should be done at a low temperature (e.g., 0-10°C).

    • After the addition, the reaction mixture is typically heated to promote formylation. A temperature range of 60-80°C is often effective.[3] Monitor the reaction progress by TLC.

    • The reaction time can vary, but several hours of heating are typically required.[3]

  • Work-up Procedure:

    • The reaction is quenched by pouring the mixture onto crushed ice, followed by neutralization with a base (e.g., NaOH or NaHCO₃ solution) to hydrolyze the intermediate iminium salt and precipitate the aldehyde product.

Experimental Protocol: Vilsmeier-Haack Formylation of 3-Phenyl-1H-pyrazole
  • In a flame-dried, three-necked flask equipped with a dropping funnel and a magnetic stirrer, add anhydrous N,N-dimethylformamide (DMF, 3 equivalents).

  • Cool the flask to 0°C in an ice bath.

  • Add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the DMF with vigorous stirring. Maintain the temperature below 10°C.

  • Stir the mixture at 0°C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Add a solution of 3-phenyl-1H-pyrazole (1 equivalent) in a minimum amount of anhydrous DMF dropwise to the reaction mixture.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to 70-80°C for 2-4 hours, monitoring the progress by TLC.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.

  • The product, 3-phenyl-1H-pyrazole-4-carbaldehyde, will precipitate as a solid.

  • Filter the solid, wash with cold water, and dry under vacuum.

  • The crude product can be further purified by recrystallization from ethanol.

Visualization of the Vilsmeier-Haack Reaction Workflow

Vilsmeier_Haack_Workflow cluster_reagent_prep Vilsmeier Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Work-up and Isolation DMF Anhydrous DMF Vilsmeier_Reagent Vilsmeier Reagent (in situ) DMF->Vilsmeier_Reagent 0°C POCl3 POCl₃ POCl3->Vilsmeier_Reagent dropwise Reaction_Mixture Reaction Mixture Vilsmeier_Reagent->Reaction_Mixture Pyrazole 3-Phenyl-1H-pyrazole Pyrazole->Reaction_Mixture Heating Heat (70-80°C) Reaction_Mixture->Heating Iminium_Salt Iminium Salt Intermediate Heating->Iminium_Salt Quench Quench on Ice Iminium_Salt->Quench Neutralize Neutralize (NaHCO₃) Quench->Neutralize Product (3-Phenyl-1H-pyrazol-4-YL) carbaldehyde Neutralize->Product

Caption: Workflow for the Vilsmeier-Haack formylation of 3-phenyl-1H-pyrazole.

Troubleshooting Guide: Reductive Amination

The final step to obtain the target methanamine from the corresponding aldehyde is a critical transformation.

Problem 1: Low yield or formation of byproducts during the reductive amination of 3-phenyl-1H-pyrazole-4-carbaldehyde.

Causality:

  • Suboptimal Reducing Agent: The choice of reducing agent is crucial. Strong reducing agents like LiAlH₄ can potentially reduce other functional groups or the pyrazole ring itself. Milder reducing agents like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) are generally preferred.

  • pH Control: For reductive aminations using reagents like NaBH₃CN, the pH of the reaction medium needs to be controlled to favor the formation and reduction of the iminium ion over the reduction of the starting aldehyde.

  • Over-reduction to the Alcohol: If the reduction of the aldehyde is faster than the formation of the imine/iminium ion, the corresponding alcohol will be formed as a byproduct.

Troubleshooting Protocol:

  • Choice of Reagents:

    • For a one-pot reductive amination, use an excess of an amine source (e.g., ammonium acetate or ammonia in methanol) and a suitable reducing agent.

    • Sodium cyanoborohydride (NaBH₃CN) is often effective as it is selective for the iminium ion over the carbonyl group.

    • Alternatively, a two-step process can be employed: first, form the imine by reacting the aldehyde with ammonia, and then reduce the isolated imine with NaBH₄.

  • Reaction Conditions:

    • When using NaBH₃CN, maintain the pH of the reaction mixture between 6 and 7 to promote iminium ion formation.

    • The reaction is typically carried out in a protic solvent like methanol or ethanol at room temperature.

    • Monitor the reaction by TLC to track the disappearance of the starting aldehyde.

  • Minimizing Byproducts:

    • To minimize the formation of the alcohol byproduct, ensure a sufficient excess of the amine source is present to drive the equilibrium towards imine formation.

    • Slow addition of the reducing agent can also help to control the reaction and minimize side reactions.

Quantitative Data: Comparison of Reducing Agents for Reductive Amination
Reducing AgentTypical ConditionsAdvantagesDisadvantages
Sodium Borohydride (NaBH₄)Methanol, room temp. (two-step process)Inexpensive, readily availableCan reduce the starting aldehyde if not controlled
Sodium Cyanoborohydride (NaBH₃CN)Methanol, pH 6-7 (one-pot process)Selective for the iminium ionToxic cyanide byproduct
Sodium Triacetoxyborohydride (STAB)Dichloromethane or dichloroethane, room temp.Mild, effective for a wide range of substratesMore expensive
Visualization of Troubleshooting Logic for Reductive Amination

Reductive_Amination_Troubleshooting Start Low Yield in Reductive Amination Q1 Is the starting aldehyde consumed? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Major byproduct observed? A1_Yes->Q2 Troubleshoot_No_Reaction Check Reducing Agent Activity Increase Reaction Time/Temp A1_No->Troubleshoot_No_Reaction A2_Alcohol Alcohol Byproduct Q2->A2_Alcohol Yes, alcohol A2_Other Other Byproducts Q2->A2_Other Yes, other A2_No No, just low yield Q2->A2_No No Troubleshoot_Alcohol Increase Amine Concentration Use a more selective reducing agent (e.g., NaBH₃CN) Control pH A2_Alcohol->Troubleshoot_Alcohol Troubleshoot_Other Characterize Byproducts (MS, NMR) Re-evaluate reaction conditions A2_Other->Troubleshoot_Other Troubleshoot_Low_Yield Optimize Purification Check for product solubility/losses during work-up A2_No->Troubleshoot_Low_Yield

Caption: Decision tree for troubleshooting low yields in reductive amination.

References

  • Synthesis of 3-phenyl-1H-pyrazole derivatives. Atlantis Press. [Link]

  • Synthesis of 3-phenyl-1H-pyrazole Derivatives. Atlantis Press. [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]

  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. [Link]

  • 3-Acetyl-5-phenyl-1-p-tolyl-1H-pyrazole-4-carbonitrile. PMC - PubMed Central. [Link]

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. PMC - NIH. [Link]

  • 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry. [Link]

  • SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. Semantic Scholar. [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. NIH. [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Ultrasonic and Microwave Accelerated Vilsmeier-Haack Formylation: An Energy-efficient Route to Synthesize Pyrazole‐4‐Carbaldehydes. Degres Journal. [Link]

  • Vilsmeier-Haack formylation of 1H-pyrazoles. Request PDF - ResearchGate. [Link]

  • Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Semantic Scholar. [Link]

  • SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. INEOS OPEN. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of pyrazole synthesis. Our goal is to empower you with the scientific understanding and practical guidance needed to optimize your reaction conditions, enhance yields, and ensure the purity of your target compounds.

Troubleshooting Guide: Addressing Common Experimental Challenges

This section addresses specific issues that may arise during pyrazole synthesis, offering explanations grounded in chemical principles and actionable solutions.

Issue 1: Consistently Low or No Yield of the Desired Pyrazole

Q: My pyrazole synthesis is resulting in a very low yield or failing altogether. What are the likely causes and how can I rectify this?

A: Low yields are a frequent challenge in pyrazole synthesis and can be attributed to several factors, from suboptimal reaction conditions to the nature of your starting materials.[1][2] A systematic approach is crucial for diagnosis and optimization.

Causality and Remediation:

  • Incomplete Reaction: The reaction may not be reaching completion.

    • Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting materials persist, consider increasing the reaction time or temperature.[1] For many condensation reactions, refluxing the mixture can be beneficial.[1]

  • Suboptimal Temperature: The reaction temperature might be too low for the activation energy barrier or too high, leading to degradation.

    • Solution: Experiment with a temperature gradient to find the optimal point. For thermally sensitive compounds, a moderate temperature increase might be effective. Microwave-assisted synthesis is an excellent alternative for significantly reducing reaction times and often improving yields.[3][4]

  • Improper Catalyst Choice or Concentration: The type and amount of catalyst are critical, especially in classic methods like the Knorr or Paal-Knorr syntheses.

    • Solution: For reactions involving 1,3-dicarbonyls, a catalytic amount of a protic acid (e.g., acetic acid) is often necessary to facilitate the initial condensation.[5] In some cases, Lewis acids or other catalysts like nano-ZnO have demonstrated improved yields.[6] Titrate the catalyst concentration to find the most effective loading.

  • Side Reactions and Byproduct Formation: The formation of undesired products, such as furan derivatives in the Paal-Knorr synthesis, can consume starting materials and reduce the yield of the target pyrazole.[7]

    • Solution: Adjusting the reaction pH can often mitigate side reactions. For instance, in the Paal-Knorr synthesis, maintaining a neutral or weakly acidic condition is key, as a pH below 3 can favor furan formation.[7]

  • Purity of Starting Materials: Impurities in your reactants can lead to unwanted side reactions, diminishing the yield and complicating purification.[2]

    • Solution: Ensure the purity of your starting materials, such as 1,3-dicarbonyl compounds and hydrazines, using techniques like recrystallization or distillation.[7]

Below is a troubleshooting workflow to guide your optimization process for low-yield reactions.

low_yield_troubleshooting start Low Yield Observed check_completion Monitor Reaction Progress (TLC/LC-MS) start->check_completion incomplete Incomplete Reaction? check_completion->incomplete increase_time_temp Increase Reaction Time or Temperature incomplete->increase_time_temp Yes optimize_catalyst Optimize Catalyst (Type and Concentration) incomplete->optimize_catalyst No increase_time_temp->check_completion success Improved Yield increase_time_temp->success check_byproducts Analyze for Byproducts (NMR/MS) optimize_catalyst->check_byproducts byproducts_present Byproducts Detected? check_byproducts->byproducts_present adjust_conditions Adjust pH, Solvent, or Temperature to Minimize Side Reactions byproducts_present->adjust_conditions Yes check_sm_purity Verify Starting Material Purity byproducts_present->check_sm_purity No adjust_conditions->check_completion adjust_conditions->success purify_sm Purify Starting Materials check_sm_purity->purify_sm purify_sm->start purify_sm->success

Caption: Troubleshooting workflow for low reaction yield.

Issue 2: Formation of Regioisomers with Unsymmetrical Starting Materials

Q: I am using an unsymmetrical 1,3-dicarbonyl, and my product is a mixture of two regioisomers. How can I control the regioselectivity of the reaction?

A: Achieving regioselectivity is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds. The initial nucleophilic attack of the hydrazine can occur at either of the two distinct carbonyl carbons, leading to a mixture of products.[5]

Controlling Regioselectivity:

  • Solvent Effects: The choice of solvent can have a significant impact on regioselectivity. Aprotic dipolar solvents like DMF, NMP, or DMAc have been shown to favor the formation of specific regioisomers in certain reactions, particularly in the synthesis of 1-aryl-3,4,5-substituted pyrazoles, over traditional polar protic solvents like ethanol.[8][9]

  • pH Control: The acidity of the reaction medium can influence which carbonyl group is more susceptible to nucleophilic attack. Careful optimization of the pH through the addition of acidic or basic catalysts can steer the reaction towards the desired isomer.

  • Steric Hindrance: The steric bulk of the substituents on both the 1,3-dicarbonyl and the hydrazine can direct the initial condensation step. A bulkier substituent on the hydrazine may preferentially attack the less sterically hindered carbonyl group of the dicarbonyl compound.[2]

  • Temperature: Reaction temperature can also play a role in regioselectivity. Running the reaction at lower temperatures may favor the thermodynamically more stable product, while higher temperatures could lead to a mixture closer to the statistical distribution.

ParameterEffect on RegioselectivityRecommended Approach
Solvent Can influence which carbonyl is preferentially attacked.Screen a range of solvents, including polar protic (e.g., ethanol) and aprotic dipolar (e.g., DMF, DMAc).[8][9]
pH Affects the reactivity of the carbonyl groups.Carefully control the pH with acidic or basic catalysts.
Steric Hindrance Can direct the nucleophilic attack to the less hindered site.Consider the steric bulk of substituents on both reactants.[2]
Temperature Can favor thermodynamic or kinetic product formation.Experiment with a range of temperatures.

Table 1. Factors Influencing Regioselectivity in Pyrazole Synthesis.

Frequently Asked Questions (FAQs)

This section provides answers to common questions about the fundamentals of pyrazole synthesis.

Q1: What is the general mechanism for the Knorr pyrazole synthesis?

A1: The Knorr synthesis is a cornerstone for preparing pyrazoles and involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[5][10] The reaction proceeds through several key steps:

  • Initial Condensation: One of the nitrogen atoms of the hydrazine acts as a nucleophile and attacks one of the carbonyl carbons of the 1,3-dicarbonyl.

  • Intermediate Formation: A molecule of water is eliminated to form a hydrazone or enamine intermediate.[10]

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine then attacks the remaining carbonyl carbon in an intramolecular fashion.

  • Dehydration and Aromatization: A final dehydration step leads to the formation of the stable, aromatic pyrazole ring.[10]

knorr_mechanism r1 1,3-Dicarbonyl intermediate1 Hydrazone Intermediate r1->intermediate1 + H₂N-NHR' r2 Hydrazine r2->intermediate1 intermediate2 Cyclic Intermediate intermediate1->intermediate2 Intramolecular Cyclization product Pyrazole intermediate2->product - H₂O (Dehydration)

Caption: General mechanism of the Knorr pyrazole synthesis.

Q2: What are the advantages of using microwave-assisted synthesis for pyrazoles?

A2: Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating pyrazole synthesis.[3][11] The primary advantages include:

  • Drastic Reduction in Reaction Time: Reactions that may take hours under conventional heating can often be completed in minutes.

  • Improved Yields: Microwave irradiation can lead to higher product yields by minimizing side reactions and thermal decomposition.[12][4]

  • Enhanced Reaction Control: Modern microwave reactors allow for precise control over temperature and pressure, leading to more reproducible results.[12]

  • Solvent-Free Conditions: In many cases, microwave synthesis can be performed under solvent-free conditions, which aligns with the principles of green chemistry.[12][4][13]

Q3: How do I choose the appropriate solvent for my pyrazole synthesis?

A3: Solvent choice can significantly impact reaction rate, yield, and even regioselectivity.[9]

  • Polar Protic Solvents: Ethanol is a commonly used solvent, particularly in traditional Knorr and Paal-Knorr syntheses.[8]

  • Aprotic Dipolar Solvents: For certain substrates, especially in the synthesis of 1-aryl-3,4,5-substituted pyrazoles, aprotic dipolar solvents such as DMF, NMP, and DMAc have been shown to give superior results.[8][9]

  • Green Solvents: In an effort to make pyrazole synthesis more environmentally friendly, water and ionic liquids have been explored as alternative reaction media.[9][14]

  • Solvent-Free Conditions: As mentioned, microwave-assisted synthesis often allows for reactions to be run without a solvent, reducing waste and simplifying purification.[12][4][13]

Q4: My final product is difficult to purify. What are some effective purification strategies for pyrazoles?

A4: The purification of pyrazoles can sometimes be challenging due to the presence of closely related byproducts or unreacted starting materials.

  • Column Chromatography: This is the most common method for purifying pyrazoles. Silica gel is typically used as the stationary phase, with a suitable solvent system (e.g., ethyl acetate/hexanes) as the mobile phase.

  • Recrystallization: If the crude product is a solid, recrystallization from an appropriate solvent can be a highly effective method for obtaining a pure compound.

  • Acid-Base Extraction: Pyrazoles are weakly basic and can be protonated by strong acids. This property can be exploited in an acid-base extraction workup to separate the pyrazole product from non-basic impurities. The pyrazole can be extracted into an aqueous acid layer, which is then neutralized to precipitate the purified product.

  • Crystallization of Acid Addition Salts: A method for purifying pyrazoles involves dissolving the crude product in a suitable solvent and treating it with at least an equimolar amount of an inorganic or organic acid to form the acid addition salt, which can then be separated by crystallization.[15][16]

Experimental Protocols

Protocol 1: General Procedure for Knorr Pyrazole Synthesis

This protocol provides a starting point for the synthesis of a pyrazolone from a β-ketoester and hydrazine hydrate.[5][17]

Materials:

  • β-ketoester (e.g., ethyl benzoylacetate) (1.0 eq)

  • Hydrazine hydrate (2.0 eq)

  • 1-Propanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • In a round-bottom flask or scintillation vial, combine the β-ketoester and hydrazine hydrate.[17]

  • Add 1-propanol as the solvent, followed by a few drops of glacial acetic acid to catalyze the reaction.[17]

  • Heat the reaction mixture with stirring at approximately 100 °C.[5]

  • Monitor the reaction progress by TLC until the starting β-ketoester is consumed.

  • Once the reaction is complete, add water to the hot reaction mixture to induce precipitation of the product.[5]

  • Allow the mixture to cool slowly to room temperature with continuous stirring to facilitate complete crystallization.[17]

  • Collect the solid product by vacuum filtration using a Büchner funnel, wash with a small amount of cold water, and allow it to air dry.[5]

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

References

  • Benchchem. (n.d.). Troubleshooting common issues in pyrazole synthesis.
  • Rainier, J. D. (n.d.). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PMC - NIH.
  • Buriol, L., et al. (n.d.). Pyrazole synthesis under microwave irradiation and solvent-free conditions. SciELO.
  • Kallitsakis, M., et al. (n.d.). Microwave Assisted Synthesis of Antioxidant Dihydro-Pyrazole Hybrids as Possible Lipoxygenase Inhibitors. PMC - NIH.
  • Benchchem. (n.d.). Troubleshooting low conversion rates in pyrazole synthesis.
  • Various Authors. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH.
  • Various Authors. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.
  • ACS Publications. (2026). Catalytic Atroposelective Synthesis of C–N Axially Chiral Pyrazolyl Pyrroles via De Novo Construction of a Pyrrole Ring. Organic Letters.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.
  • Buriol, L., et al. (2010). Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. Journal of the Brazilian Chemical Society.
  • Various Authors. (n.d.). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. NIH.
  • Google Patents. (n.d.). Process for the purification of pyrazoles.
  • Various Authors. (n.d.). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. PMC - NIH.
  • Various Authors. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing.
  • ResearchGate. (n.d.). Various methods for the synthesis of pyrazole.
  • Slideshare. (n.d.). Unit 4 Pyrazole.
  • Benchchem. (n.d.). Troubleshooting the reaction mechanism of pyrazole formation.
  • Benchchem. (n.d.). Optimizing solvent and base selection for pyrazole synthesis.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
  • MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles.
  • Various Authors. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry (RSC Publishing).
  • Google Patents. (n.d.). Method for purifying pyrazoles.
  • ResearchGate. (n.d.). Optimization of reaction conditions.
  • Benchchem. (n.d.). Troubleshooting low yields in Paal-Knorr synthesis of substituted pyrroles.
  • Various Authors. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing.
  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis.
  • Various Authors. (n.d.). Green synthesis of pyrazole systems under solvent-free conditions.
  • Benchchem. (n.d.). Application Notes and Protocols for Knorr Pyrazole Synthesis.
  • Singh, S., et al. (2023). Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods.

Sources

Technical Support Center: Synthesis of (3-Phenyl-1H-pyrazol-4-YL)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of (3-Phenyl-1H-pyrazol-4-YL)methanamine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this multi-step synthesis. Our goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your experiments effectively.

Overview of the Synthetic Pathway

The most common and reliable route to (3-Phenyl-1H-pyrazol-4-YL)methanamine involves a three-stage process. It begins with the construction of the pyrazole core, followed by functionalization at the C4 position, and concludes with the conversion of this functional group to the target methanamine. Understanding the critical parameters of each stage is key to achieving a high overall yield.

G cluster_0 Stage 1: Pyrazole Core Synthesis cluster_1 Stage 2: C4-Formylation cluster_2 Stage 3: Reductive Amination A Acetophenone + Phenylhydrazine B Acetophenone Phenylhydrazone A->B Condensation C 3-Phenyl-1H-pyrazole-4-carbaldehyde B->C Vilsmeier-Haack Reaction (POCl3, DMF) D (3-Phenyl-1H-pyrazol-4-YL)methanamine C->D Reductive Amination (NH4OAc, NaBH3CN) G Start Low Yield in Reductive Amination CheckByproduct Analyze Crude Product by TLC/LCMS. What is the major byproduct? Start->CheckByproduct Alcohol Byproduct is the Alcohol CheckByproduct->Alcohol Alcohol Aldehyde Starting Aldehyde Remains Unreacted CheckByproduct->Aldehyde Aldehyde Other Other Impurities (e.g., secondary amine) CheckByproduct->Other Other Sol_Alcohol Action: 1. Switch reducing agent from NaBH4 to NaBH3CN or STAB. 2. Ensure pH is mildly acidic (5-6) using NH4OAc buffer. Alcohol->Sol_Alcohol Sol_Aldehyde Action: 1. Check activity of reducing agent. 2. Increase reaction time or temperature moderately. 3. Ensure proper pH for imine formation. Aldehyde->Sol_Aldehyde Sol_Other Action: 1. Use a larger excess of NH4OAc (e.g., >10 equivalents). 2. Ensure aldehyde is fully consumed before workup. Other->Sol_Other

Caption: Troubleshooting decision tree for the reductive amination stage.

Stage 3: Purification

Q1: What is the most effective method for purifying the final (3-Phenyl-1H-pyrazol-4-YL)methanamine product?

A1: The basic nature of the amine product allows for several purification strategies.

  • Acid-Base Extraction: This is a highly effective initial purification step. Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate) and extract with aqueous acid (e.g., 1M HCl). The basic amine will move to the aqueous layer as its hydrochloride salt, leaving non-basic impurities behind in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) to a high pH (>12) and the free amine product re-extracted into an organic solvent.

  • Column Chromatography: If impurities persist, silica gel chromatography can be used. Due to the basicity of the amine, it may streak on standard silica gel. It is highly recommended to use a mobile phase containing a small amount of a basic modifier, such as triethylamine (~1-2%), to ensure good peak shape. A typical eluent system would be Dichloromethane/Methanol/Triethylamine.

  • Crystallization: The final product, either as the free base or as a salt (e.g., dihydrochloride), can often be crystallized from a suitable solvent system like ethanol/ether or isopropanol to achieve high purity.

Quantitative Data & Recommended Conditions

Reaction StageKey ReagentsSolventTemp.TimeTypical Yield
Vilsmeier-Haack POCl₃, Acetophenone PhenylhydrazoneAnhydrous DMF60-80°C2-4 h60-75% [1][2]
Reductive Amination NH₄OAc, NaBH₃CNMethanolRoom Temp.12-24 h75-90%

Detailed Experimental Protocols

Protocol 1: Synthesis of 3-Phenyl-1H-pyrazole-4-carbaldehyde
  • Warning: Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment.

  • In a three-neck round-bottom flask equipped with a dropping funnel and a nitrogen inlet, add anhydrous DMF (5 equivalents).

  • Cool the flask to 0°C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 3.5 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below 10°C.

  • Stir the resulting mixture at 0°C for 30 minutes.

  • Add a solution of acetophenone phenylhydrazone (1 equivalent) in a small amount of DMF.

  • Remove the ice bath and heat the reaction mixture to 70°C. Maintain this temperature for 3 hours, monitoring the reaction progress by TLC.

  • Cool the mixture to room temperature and carefully pour it onto a large beaker of crushed ice with vigorous stirring.

  • Neutralize the mixture by slowly adding a saturated solution of sodium carbonate until the pH is ~8.

  • A solid precipitate will form. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The crude product can be recrystallized from ethanol to yield the pure aldehyde.

Protocol 2: Synthesis of (3-Phenyl-1H-pyrazol-4-YL)methanamine
  • To a round-bottom flask, add 3-Phenyl-1H-pyrazole-4-carbaldehyde (1 equivalent), ammonium acetate (10 equivalents), and methanol (approx. 0.2 M concentration).

  • Stir the suspension at room temperature for 30 minutes.

  • In one portion, add sodium cyanoborohydride (NaBH₃CN, 1.5 equivalents). Note: NaBH₃CN is highly toxic; handle with care.

  • Stir the reaction mixture at room temperature for 16 hours.

  • Quench the reaction by adding 1M HCl until the pH is ~2 to decompose any remaining borohydride.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Basify the remaining aqueous solution to pH >12 with 6M NaOH.

  • Extract the aqueous layer three times with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine, which can be further purified as described above.

References

  • Arbačiauskienė, E., Martynaitis, V., Krikštolaitytė, S., Holzer, W., & Šačkus, A. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ARKIVOC, 2011(xi), 1-21. [Link]

  • Shetty, M. M., et al. (2012). Synthesis of 3-(4-Substituted Phenyl)-1-phenyl-1H-pyrazole-4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry, 24(11), 5037-5040. [Link]

  • Zhang, L., et al. (2017). Synthesis of 3-phenyl-1H-pyrazole Derivatives. Proceedings of the 2016 2nd International Conference on Education, Management, Computer and Society (EMCS 2016). Atlantis Press. [Link]

  • Arbačiauskienė, E., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Kaunas University of Technology. [Link]

  • Zhang, L., et al. (2017). Synthesis of 3-phenyl-1H-pyrazole derivatives. Atlantis Press. [Link]

  • Fathalla, O. A., & El-Essawy, F. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. [Link]

Sources

Side reactions in the synthesis of phenyl-pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for phenyl-pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this important heterocyclic scaffold. Here, we address common challenges, provide in-depth troubleshooting guides, and explain the chemical principles behind the recommended solutions to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: My Knorr pyrazole synthesis is yielding a mixture of two isomers. How can I control the regioselectivity?

A1: The formation of regioisomers is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds with phenylhydrazine.[1][2] The two nitrogen atoms of phenylhydrazine can attack either of the two carbonyl carbons, leading to two different products. The regioselectivity is influenced by the electronic and steric nature of the substituents on the 1,3-dicarbonyl compound and the reaction conditions.

To favor the formation of a single isomer, consider the following:

  • Solvent Choice: Aprotic dipolar solvents like N,N-dimethylacetamide have been shown to provide higher regioselectivity compared to protic solvents like ethanol.[1] Fluorinated alcohols can also significantly improve regioselectivity.

  • Catalysis: The use of specific catalysts, such as silver triflate (AgOTf) for reactions involving trifluoromethylated ynones, can lead to highly regioselective formation of pyrazoles.[1]

  • pH Control: The initial condensation step is often acid-catalyzed. Fine-tuning the pH with catalytic amounts of acid (e.g., glacial acetic acid) can influence which carbonyl is more readily protonated and thus more electrophilic.

Q2: I am trying to synthesize a phenyl-pyrazole, but I am isolating a pyrazolone instead. What is happening?

A2: The formation of a pyrazolone occurs when a β-ketoester is used as the 1,3-dicarbonyl starting material.[3][4] The reaction proceeds through an initial condensation of the hydrazine with the ketone, followed by an intramolecular nucleophilic attack of the second nitrogen atom on the ester carbonyl, leading to cyclization and formation of the pyrazolone ring.[3] Pyrazolones exist in tautomeric forms and are often drawn as the keto tautomer, though the enol form can be a major contributor, which imparts aromaticity to the five-membered ring.[3] If your intended product is a fully substituted pyrazole and not a pyrazolone, you should start with a 1,3-diketone instead of a β-ketoester.

Q3: My reaction seems to stall at a pyrazoline intermediate. How do I drive the reaction to the final pyrazole product?

A3: The condensation of hydrazines with α,β-unsaturated ketones often yields pyrazolines, which are the dihydro-analogs of pyrazoles.[1][2] To obtain the aromatic pyrazole, an oxidation step is necessary to remove two hydrogen atoms from the pyrazoline ring. If you are isolating a pyrazoline, you need to introduce an oxidant. Common methods include:

  • In-situ Oxidation: Heating the pyrazoline intermediate in a solvent like DMSO under an oxygen atmosphere can effect oxidation.[5]

  • Chemical Oxidants: Reagents like bromine can be used for the in-situ oxidation of the pyrazoline intermediate.[5]

Troubleshooting Guides

Guide 1: Poor Yield and Complex Product Mixture

Problem: The synthesis of a 1,3,5-trisubstituted phenyl-pyrazole from a 1,3-diketone and phenylhydrazine results in a low yield of the desired product and a complex mixture of byproducts as observed by TLC and LC-MS.

Possible Causes and Solutions:

  • Side Reactions of Starting Materials: Phenylhydrazine can be unstable, and 1,3-dicarbonyl compounds can undergo self-condensation under certain conditions.

    • Solution: Use freshly distilled or high-purity phenylhydrazine. Ensure your 1,3-dicarbonyl is pure. Consider adding the phenylhydrazine slowly to the reaction mixture to maintain a low instantaneous concentration.

  • Incorrect Reaction Temperature: The optimal temperature for pyrazole formation can be substrate-dependent.

    • Solution: Perform the reaction at a lower temperature to minimize side reactions, or a higher temperature to drive the reaction to completion. A temperature screen is recommended. For many Knorr-type syntheses, heating at around 100°C is a good starting point.[3]

  • Inappropriate Solvent: The solvent can influence the solubility of intermediates and the reaction pathway.

    • Solution: While ethanol is common, consider switching to a higher-boiling point solvent like propanol or an aprotic solvent like N,N-dimethylacetamide if solubility or regioselectivity is an issue.[1][3]

Experimental Protocol: Optimizing Reaction Conditions

  • Set up a parallel synthesis array with small-scale reactions.

  • In separate vials, dissolve the 1,3-diketone (1 mmol) in the solvent to be tested (3 mL).

  • Add a catalytic amount of glacial acetic acid (1-3 drops).

  • Add phenylhydrazine (1.1 mmol).

  • Stir the reactions at different temperatures (e.g., room temperature, 60 °C, 80 °C, 100 °C).

  • Monitor the reactions by TLC at regular intervals (e.g., 1, 2, 4, and 8 hours).

  • Identify the conditions that give the cleanest conversion to the desired product with the fewest byproducts.

Guide 2: Ambiguous Regiochemistry of the Final Product

Problem: After synthesizing a phenyl-pyrazole from an unsymmetrical 1,3-diketone, it is unclear which of the two possible regioisomers has been formed.

Underlying Principle: The regioselectivity of the Knorr pyrazole synthesis is determined by which carbonyl of the 1,3-dicarbonyl is attacked first by the substituted nitrogen of the phenylhydrazine. This is often governed by a combination of steric and electronic factors.

Workflow for Structure Elucidation:

G Synthesis Synthesize Phenyl-pyrazole Purification Purify by Column Chromatography/Crystallization Synthesis->Purification NMR Acquire 1H, 13C, and 2D NMR (NOESY/HMBC) Purification->NMR MS Obtain High-Resolution Mass Spectrum Purification->MS NOESY Analyze NOESY for through-space correlations NMR->NOESY HMBC Analyze HMBC for long-range C-H correlations NMR->HMBC Xray Single Crystal X-ray Diffraction (if possible) NOESY->Xray Ambiguity remains HMBC->Xray Ambiguity remains

Caption: Workflow for the elucidation of phenyl-pyrazole regioisomer structure.

Detailed Steps for Structure Elucidation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1D NMR (¹H and ¹³C): While useful for confirming the presence of the pyrazole core, 1D NMR alone is often insufficient to distinguish between regioisomers.

    • 2D NMR (NOESY/ROESY): Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can be definitive. Look for through-space correlations between the protons of the phenyl group on the nitrogen and the substituents at the C3 or C5 position of the pyrazole ring. A correlation will only be observed if the groups are on the same side of the ring.

    • 2D NMR (HMBC): Heteronuclear Multiple Bond Correlation (HMBC) shows correlations between protons and carbons that are 2-3 bonds away. This can help to piece together the carbon skeleton and confirm connectivity.

  • X-ray Crystallography: If a suitable single crystal of the purified product can be obtained, X-ray crystallography provides unambiguous structural determination.

Guide 3: N-Alkylation Leading to a Mixture of Isomers

Problem: Alkylation of a synthesized NH-phenyl-pyrazole results in a mixture of two N-alkylated regioisomers.

Mechanistic Insight: The pyrazolate anion, formed upon deprotonation of the NH-pyrazole, is a resonance-stabilized species with negative charge density on both nitrogen atoms. Alkylation can therefore occur at either nitrogen, leading to a mixture of products. The regioselectivity of N-alkylation can be influenced by the nature of the base, the electrophile, and the substituents on the pyrazole ring.[6]

Table 1: Factors Influencing N-Alkylation Regioselectivity

FactorInfluence on RegioselectivityRationale
Steric Hindrance Bulky substituents on the pyrazole ring will direct alkylation to the less sterically hindered nitrogen atom.The transition state for alkylation at the more hindered nitrogen is higher in energy.
Counter-ion of the Base The size and charge of the cation from the base can influence the position of alkylation.Different cations can coordinate preferentially to one of the nitrogen atoms of the pyrazolate anion.
Electrophile Harder electrophiles tend to react at the more electronegative nitrogen, while softer electrophiles may react at the other nitrogen.This is in accordance with Hard and Soft Acids and Bases (HSAB) theory.
Functional Groups on Pyrazole Certain functional groups can direct alkylation to a specific nitrogen through chelation or electronic effects.For example, a substituent capable of coordinating with the cation of the base can direct the alkylating agent.

Protocol for Regioselective N-Alkylation:

  • Substrate (1 mmol) is dissolved in a dry, aprotic solvent (e.g., THF, DMF) under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C.

  • Add the base (1.1 mmol) portion-wise (e.g., NaH, K₂CO₃).

  • Stir for 30 minutes at 0 °C to allow for complete deprotonation.

  • Slowly add the alkylating agent (1.1 mmol).

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography.

To optimize regioselectivity, screen different bases (e.g., NaH, K₂CO₃, Cs₂CO₃) and solvents.

Visualizing the Knorr Pyrazole Synthesis and Side Reactions

G cluster_0 Knorr Pyrazole Synthesis cluster_1 Common Side Reactions 1,3-Diketone 1,3-Diketone Intermediate Hydrazone/ Enamine Intermediate 1,3-Diketone->Intermediate Condensation Phenylhydrazine Phenylhydrazine Phenylhydrazine->Intermediate Regioisomers Mixture of Regioisomers Phenylhydrazine->Regioisomers Pyrazolone Pyrazolone Byproduct Phenylhydrazine->Pyrazolone Pyrazole Desired Phenyl-Pyrazole Intermediate->Pyrazole Cyclization & Dehydration Unsymmetrical Diketone Unsymmetrical 1,3-Diketone Unsymmetrical Diketone->Regioisomers Lack of Regiocontrol Beta-Ketoester β-Ketoester Beta-Ketoester->Pyrazolone Intramolecular Ester Cyclization

Caption: Key pathways in the Knorr synthesis of phenyl-pyrazoles and common side reactions.

References

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Molecules, 28(18), 6543. [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules, 23(1), 134. [Link]

  • Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. (2025). The Journal of Organic Chemistry. [Link]

  • Process for the preparation of phenyl pyrazole compounds. (2006).
  • Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. (2022). Molecules, 27(19), 6262. [Link]

  • Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journal of Organic Chemistry, 20, 178-228. [Link]

  • synthesis of pyrazoles. (2019). YouTube. [Link]

  • A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Journal of Nuclear Medicine & Radiation Therapy, 6(5). [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2021). Molecules, 26(23), 7335. [Link]

  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. (2022). Molecules, 27(18), 5863. [Link]

  • Synthesis of Pyrazole Derivatives A Review. (2026). International Journal for Multidisciplinary Research, 8(1). [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. [Link]

Sources

Regioselectivity issues in pyrazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with regioselectivity, a common and often critical issue in the synthesis of unsymmetrically substituted pyrazoles. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you gain control over your reaction outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing regioselectivity in the classical synthesis of pyrazoles.

Q1: What is regioselectivity in the context of pyrazole synthesis?

A: Regioselectivity refers to the preferential formation of one constitutional isomer over another in a chemical reaction. In pyrazole synthesis, this issue is most prominent when condensing an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine (e.g., methylhydrazine or phenylhydrazine).[1] The reaction can proceed via two different pathways, leading to two distinct pyrazole regioisomers. Achieving high regioselectivity means controlling the reaction to produce predominantly or exclusively one of these isomers.

Q2: What is the Knorr pyrazole synthesis, and why does it often lead to regioisomeric mixtures?

A: The Knorr pyrazole synthesis is a fundamental organic reaction that forms a pyrazole ring from a 1,3-dicarbonyl compound and a hydrazine derivative, typically under acidic conditions.[2][3] The mechanism begins with the nucleophilic attack of one of the hydrazine's nitrogen atoms on one of the carbonyl carbons.[4] When the 1,3-dicarbonyl is unsymmetrical (e.g., R¹ ≠ R²), the two carbonyl carbons are electronically and sterically distinct. Similarly, in a substituted hydrazine (like phenylhydrazine), the two nitrogen atoms have different nucleophilicities. The lack of complete control over which nitrogen attacks which carbonyl carbon results in a mixture of regioisomers.[1]

Q3: What are the primary factors that control regioselectivity in pyrazole formation?

A: The regiochemical outcome is a delicate balance of several factors:

  • Electronic Effects: The inherent reactivity of the two carbonyl groups is the most significant factor. A carbonyl carbon attached to an electron-withdrawing group (e.g., -CF₃) is more electrophilic and thus more susceptible to nucleophilic attack.[5]

  • Steric Effects: Bulky substituents near a carbonyl group can hinder the approach of the hydrazine, directing the attack to the less sterically encumbered carbonyl.

  • Hydrazine Nucleophilicity: In substituted hydrazines like phenylhydrazine, the internal nitrogen (NHPh) is less nucleophilic than the terminal nitrogen (NH₂) due to the electronic delocalization into the phenyl ring. In methylhydrazine, the terminal NH₂ is less nucleophilic due to the electron-donating effect of the methyl group. The more nucleophilic nitrogen will preferentially attack the more electrophilic carbonyl.[6]

  • Reaction Conditions (Solvent & pH): The choice of solvent can dramatically influence selectivity.[6][7] The pH of the medium affects the rate of intermediate steps, including the final dehydration, and can influence the regiochemical course of the reaction.[1][8]

Q4: How can I predict the major regioisomer?

A: Prediction relies on analyzing the factors mentioned above. The general rule is that the most nucleophilic nitrogen of the hydrazine will attack the most electrophilic (and least sterically hindered) carbonyl carbon of the 1,3-dicarbonyl compound.

For example, in the reaction of 1,1,1-trifluoro-2,4-pentanedione with phenylhydrazine:

  • The carbonyl carbon adjacent to the -CF₃ group is significantly more electrophilic.

  • The terminal -NH₂ of phenylhydrazine is more nucleophilic than the -NHPh nitrogen.

  • Therefore, the predicted major product is the one formed from the initial attack of the -NH₂ group on the CF₃-adjacent carbonyl, leading to 1-phenyl-3-(trifluoromethyl)-5-methylpyrazole.[5]

However, this prediction can be compromised by reaction conditions, especially the solvent.[6]

Part 2: Troubleshooting Guide

This section provides solutions to common experimental problems encountered during pyrazole synthesis.

Q1: My reaction yielded a 1:1 mixture of regioisomers. How can I improve the selectivity?

A: This is a classic problem, often arising from using standard protic solvents like ethanol. The solution lies in modifying the reaction conditions to amplify the intrinsic reactivity differences between the two carbonyl groups.

Core Problem: In nucleophilic solvents like ethanol, the solvent can compete with the hydrazine in attacking the more reactive carbonyl group. This competition effectively levels the playing field for the two carbonyls, leading to poor regioselectivity.[6]

Solution: Switch to a Non-Nucleophilic, Polar Solvent. Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) , are transformative for controlling regioselectivity.[6][7] These solvents are polar enough to facilitate the reaction but are non-nucleophilic. They do not compete with the hydrazine, allowing the reaction to be governed purely by the electronic and steric properties of the dicarbonyl substrate. This often results in a dramatic shift from poor selectivity to ratios exceeding 95:5 in favor of a single isomer.[6]

Troubleshooting Workflow: Improving Regioselectivity

G start Problem: Poor Regioselectivity (e.g., 1:1 Isomer Ratio) solvent_check Is the solvent EtOH or MeOH? start->solvent_check change_solvent Action: Change Solvent Switch to TFE or HFIP solvent_check->change_solvent Yes temp_check Is the reaction run at elevated temperature? solvent_check->temp_check No why_tfe Rationale: TFE/HFIP are non-nucleophilic. They don't compete with hydrazine for the more reactive carbonyl, enhancing selectivity. change_solvent->why_tfe result Outcome: Improved Regioisomeric Ratio (e.g., >95:5) change_solvent->result lower_temp Action: Lower Reaction Temperature Run at room temperature or 0 °C. temp_check->lower_temp why_temp Rationale: Lower temperatures increase the energy difference between the two reaction pathways, favoring the lower-energy path. lower_temp->why_temp lower_temp->result

Caption: Decision tree for troubleshooting poor regioselectivity.

Q2: I've already produced a mixture of isomers. What are the most effective methods for separation?

A: While optimizing the synthesis is ideal, separating an existing mixture is often necessary. Regioisomers typically have small but significant differences in polarity, which can be exploited.

Primary Method: Silica Gel Column Chromatography. This is the most common and effective technique for separating pyrazole regioisomers on a laboratory scale.[9][10]

  • Step 1: TLC Analysis. Before attempting a column, systematically screen solvent systems using Thin Layer Chromatography (TLC). The goal is to find an eluent that provides the maximum possible separation (ΔRf) between the two isomer spots. Start with a non-polar solvent like hexane and gradually increase the polarity with ethyl acetate or dichloromethane.

  • Step 2: Column Chromatography.

    • Stationary Phase: Standard silica gel (230-400 mesh) is usually sufficient.[9]

    • Elution: Use the optimized solvent system from your TLC analysis. An isocratic (constant solvent composition) elution is often preferred for difficult separations over a gradient, as it maximizes resolution.

    • Loading: For very similar isomers, dry loading the sample onto a small amount of silica gel is superior to wet loading, as it results in a sharper starting band and better separation.

Alternative Method: High-Performance Liquid Chromatography (HPLC). For analytical quantification or small-scale preparative work where flash chromatography fails, HPLC offers higher resolving power.[9] Both normal-phase and reverse-phase (C18) columns can be effective.[9]

Q3: How do I definitively identify the structure of my pyrazole isomers and determine the ratio?

A: Unambiguous structural assignment is critical. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.

¹H and ¹³C NMR Spectroscopy: The chemical environments of the ring carbons and protons are distinct for each regioisomer. In particular, the ¹³C NMR chemical shifts of the C3 and C5 carbons are highly informative. The carbon atom at the C3 position is generally more deshielded (appears at a higher ppm) than the carbon at the C5 position.[11][12]

2D NMR (HMBC): For absolute confirmation, a Heteronuclear Multiple Bond Correlation (HMBC) experiment is invaluable.[13] This experiment reveals long-range (2- and 3-bond) correlations between protons and carbons. For example, the proton at the C4 position will show a correlation to both the C3 and C5 carbons. By identifying the other correlations from substituent protons (e.g., the N-alkyl group), you can piece together the exact connectivity and assign the structure without ambiguity.

Determining the Isomeric Ratio: Once the signals for each isomer have been assigned in the ¹H NMR spectrum, the ratio can be determined by integrating distinct, well-resolved peaks corresponding to each isomer. For instance, integrate the N-methyl signal for isomer A and compare it to the N-methyl signal for isomer B.

Part 3: Protocols and Methodologies

Protocol 1: Improving Regioselectivity with Fluorinated Alcohols

This protocol describes a general method for the Knorr condensation using 2,2,2-trifluoroethanol (TFE) to maximize regioselectivity.

Materials:

  • Unsymmetrical 1,3-dicarbonyl compound (1.0 eq)

  • Substituted hydrazine (1.0 - 1.1 eq)

  • 2,2,2-Trifluoroethanol (TFE)

  • Catalytic acid (e.g., acetic acid, 1-2 drops) (Optional, reaction may proceed without it)

Procedure:

  • In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 eq) in TFE (approx. 0.1-0.2 M concentration).

  • Add the substituted hydrazine (1.0-1.1 eq) to the solution at room temperature with stirring.

  • If required, add 1-2 drops of glacial acetic acid.

  • Stir the reaction at room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 1-12 hours).

  • Upon completion, remove the TFE under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude pyrazole product.

  • Analyze the crude product by ¹H NMR to determine the isomeric ratio. Purify by silica gel chromatography if necessary.

Protocol 2: Analytical Workflow for Isomer Characterization

G cluster_0 Sample Preparation cluster_1 NMR Acquisition cluster_2 Data Analysis prep Dissolve crude product in CDCl₃ or DMSO-d₆ nmr_1h 1. Acquire ¹H NMR Spectrum prep->nmr_1h nmr_13c 2. Acquire ¹³C NMR Spectrum nmr_1h->nmr_13c ratio Integrate distinct ¹H signals → Determine Isomeric Ratio nmr_1h->ratio nmr_hmbc 3. Acquire 2D HMBC Spectrum (Set J(C,H) ≈ 8-10 Hz) nmr_13c->nmr_hmbc assign_13c Assign C3 vs. C5 signals (C3 is typically downfield) nmr_13c->assign_13c assign_hmbc Use HMBC correlations to confirm connectivity and unambiguously assign structures nmr_hmbc->assign_hmbc assign_13c->assign_hmbc

Caption: Workflow for NMR-based isomer identification and ratio analysis.

Protocol 3: Guideline for Chromatographic Separation

Objective: To separate a mixture of pyrazole regioisomers using flash column chromatography.

  • TLC Optimization:

    • Spot the isomer mixture on at least 3-4 TLC plates.

    • Develop each plate in a different solvent system. A good starting point is a hexane/ethyl acetate mixture. Try 9:1, 4:1, and 2:1 ratios.

    • Identify the system that gives the best separation between the two spots (largest ΔRf). The ideal Rf values for the target compounds should be between 0.2 and 0.4 for optimal column separation.

  • Column Packing:

    • Select an appropriately sized column for your sample amount (typically use a silica-to-sample weight ratio of 50:1 to 100:1 for difficult separations).

    • Pack the column with silica gel as a slurry in the least polar component of your eluent (e.g., hexane).

  • Sample Loading:

    • Dissolve your crude mixture in a minimal amount of a strong solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (2-3 times the weight of your sample) and concentrate the slurry to a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column bed.

  • Elution and Fractionation:

    • Begin eluting with the optimized solvent system.

    • Collect fractions and monitor them by TLC to identify which fractions contain the pure isomers.

    • Combine the pure fractions of each isomer and remove the solvent under reduced pressure to obtain the isolated products.

Data Summary Table

The following table, adapted from literature data, illustrates the powerful effect of solvent choice on regioselectivity in the reaction of various 1,3-diketones with methylhydrazine.[6]

Table 1: Effect of Solvent on Regioisomeric Ratio (Isomer A : Isomer B)

Entry1,3-Diketone Substituent (R¹)SolventIsomeric Ratio (A:B)Yield (%)
12-FurylEtOH45:5570
22-FurylTFE85:1595
32-FurylHFIP97:3 94
4PhenylEtOH48:5275
5PhenylTFE87:1393
6PhenylHFIP97:3 92

Data sourced from Fustero, S., et al., J. Org. Chem. 2008.[6]

References

  • J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis.
  • Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm).
  • Slideshare. (n.d.). knorr pyrazole synthesis.
  • Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. [Link]

  • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. [Link]

  • Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. [Link]

  • Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering. [Link]

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412-2415. [Link]

  • MDPI. (n.d.). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. [Link]

  • NIH. (n.d.). Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles. [Link]

  • NIH. (n.d.). Recent highlights in the synthesis and biological significance of pyrazole derivatives. [Link]

  • NIH. (n.d.). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. [Link]

  • NIH. (n.d.). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]

  • Elguero, J., et al. (n.d.). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

  • Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]

  • ResearchGate. (n.d.). Gas Chromatograph of Pyrazole Isomer Mixture. [Link]

  • NIH. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • Royal Society of Chemistry. (n.d.). Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]

  • PubMed. (2000). Regioselective synthesis of unsymmetrical 3, 5-dialkyl-1-arylpyrazoles. [Link]

  • ResearchGate. (n.d.). Knorr Pyrazole Synthesis. [Link]

  • ResearchGate. (2016). (PDF) A 13 C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. [Link]

  • MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • ACS Publications. (n.d.). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. [Link]

  • MDPI. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. [Link]

  • NIH. (n.d.). Synthesis of Chromone-Related Pyrazole Compounds. [Link]

  • NIH. (2020). Styrylpyrazoles: Properties, Synthesis and Transformations. [Link]

  • NIH. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. [Link]

  • MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. [Link]

  • MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles. [Link]

Sources

Technical Support Center: (3-Phenyl-1H-pyrazol-4-YL)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for (3-Phenyl-1H-pyrazol-4-YL)methanamine. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability, proper storage, and effective use of this compound in your experiments. Here, we address common questions and troubleshooting scenarios with a focus on scientific principles and practical laboratory application.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of (3-Phenyl-1H-pyrazol-4-YL)methanamine?

A1: Based on its chemical structure, which features a primary amine and a pyrazole ring, the primary degradation pathways are likely to be oxidation and reaction with atmospheric carbon dioxide. The benzylic amine is susceptible to oxidation, which can be accelerated by exposure to air and light. It can also react with CO2 to form a carbamate salt, especially in the presence of moisture.

Q2: I've noticed a change in the color of my compound. What does this indicate?

A2: A color change, often to a yellow or brownish hue, is a common indicator of degradation, likely due to oxidation. It is crucial to assess the purity of the compound if a color change is observed. We recommend performing a purity analysis, such as HPLC, to determine the extent of degradation before proceeding with your experiments.

Q3: Can I store (3-Phenyl-1H-pyrazol-4-YL)methanamine in a solution?

A3: While storing in solution is convenient, it can accelerate degradation. If you must store it in solution, use a dry, aprotic solvent and store it at a low temperature (e.g., -20°C). It is advisable to prepare solutions fresh for each experiment. For longer-term storage, storing the compound as a dry solid is recommended.

Q4: Is the dihydrochloride salt of (3-Phenyl-1H-pyrazol-4-YL)methanamine more stable?

A4: Yes, amine salts are generally more stable and less prone to oxidation than the free base. If you have the option, using the dihydrochloride salt can offer better long-term stability.[1][2] Keep in mind that the salt form will have a different molecular weight and may require a different solvent for dissolution.

Storage and Handling Guide

Proper storage and handling are critical for maintaining the integrity of (3-Phenyl-1H-pyrazol-4-YL)methanamine.

Recommended Storage Conditions

For optimal stability, we recommend the following storage conditions:

ParameterRecommendationRationale
Temperature 2-8°C for short-term storage. For long-term storage, -20°C is preferable.Lower temperatures slow down the rate of chemical degradation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes the risk of oxidation of the primary amine.
Light Protect from light by storing in an amber vial or a dark location.Light can catalyze oxidative degradation.
Moisture Store in a tightly sealed container with a desiccant.The primary amine is hygroscopic and can react with atmospheric CO2 in the presence of moisture.
Handling Procedures
  • Always handle the compound in a well-ventilated area, preferably within a chemical fume hood.[3][4]

  • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3][4]

  • When weighing and transferring the compound, do so quickly to minimize exposure to air and moisture.

  • For preparing solutions, use high-purity, dry solvents.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

IssuePossible Cause(s)Recommended Action(s)
Inconsistent experimental results Degradation of the compound.1. Check the appearance of your stock. If discolored, it may have degraded. 2. Perform a purity analysis (e.g., HPLC, LC-MS) to confirm the integrity of the compound. 3. If degraded, use a fresh, unopened vial of the compound.
Poor solubility The compound may have degraded to a less soluble impurity. The choice of solvent may be inappropriate.1. Confirm the purity of your compound. 2. Try a different solvent or a solvent mixture. Gentle heating or sonication may aid dissolution, but be cautious as this can also accelerate degradation.
Formation of a precipitate in solution The compound may be reacting with components in your solution or with atmospheric CO2.1. Ensure all your solvents and reagents are compatible. 2. Prepare solutions fresh and use them promptly. 3. If storing solutions, do so under an inert atmosphere.

Experimental Workflow & Diagrams

Workflow for Assessing Compound Stability

A well-designed stability study is crucial for understanding the shelf-life of your compound under your specific laboratory conditions.

Stability_Workflow Experimental Workflow: Compound Stability Assessment cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis at Time Points cluster_evaluation Evaluation Start Start with a fresh, high-purity sample of (3-Phenyl-1H-pyrazol-4-YL)methanamine Prep_Samples Prepare multiple aliquots of the solid compound and solutions in relevant solvents Start->Prep_Samples Store_Solid Store solid samples under different conditions (e.g., 2-8°C, -20°C, room temp, light/dark, air/inert gas) Prep_Samples->Store_Solid Store_Solution Store solutions under similar varied conditions Prep_Samples->Store_Solution Time_Points At defined time points (e.g., T=0, 1 week, 1 month, 3 months), analyze the samples Store_Solid->Time_Points Store_Solution->Time_Points Analysis Use analytical methods like HPLC, LC-MS, and NMR to assess purity and identify degradation products Time_Points->Analysis Data_Analysis Analyze the data to determine the rate of degradation under each condition Analysis->Data_Analysis Conclusion Establish optimal storage conditions and shelf-life Data_Analysis->Conclusion

Caption: Workflow for assessing the stability of (3-Phenyl-1H-pyrazol-4-YL)methanamine.

Potential Degradation Pathway

The following diagram illustrates a plausible degradation pathway for (3-Phenyl-1H-pyrazol-4-YL)methanamine upon exposure to air.

Degradation_Pathway Potential Oxidative Degradation Pathway Compound (3-Phenyl-1H-pyrazol-4-YL)methanamine Intermediate Imine Intermediate Compound->Intermediate Oxidation [O2] Degradation_Product (3-Phenyl-1H-pyrazol-4-YL)carboxaldehyde Intermediate->Degradation_Product Hydrolysis [H2O]

Caption: A potential oxidative degradation pathway of the subject compound.

References

  • PubChem. (3-Phenyl-1H-pyrazol-4-YL)methanamine. National Center for Biotechnology Information. [Link]

  • Sigma-Aldrich. Safety Data Sheet.
  • PubChem. 3-phenyl-1H-pyrazole. National Center for Biotechnology Information. [Link]

  • Sigma-Aldrich. Safety Data Sheet.
  • Thermo Fisher Scientific. Safety Data Sheet.
  • PPG. Safety Data Sheet.
  • PubChem. (3-((1H-Pyrazol-1-yl)methyl)phenyl)methanamine. National Center for Biotechnology Information. [Link]

  • BLD Pharmatech. Safety Data Sheet.
  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry. [Link]

  • 3-Chloro-4-fluoro-N-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol- 4-yl]methyl}aniline. MDPI. [Link]

  • Benchchem. An In-depth Technical Guide to the Safety and Handling of 4-iodo-1-methyl-1H-pyrazol-3-amine.
  • 3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde. National Center for Biotechnology Information. [Link]

  • Synthesis, characterization and thermal degradation kinetics of a new pyrazole derived methacrylate polymer, poly(1,3-diphenyl-1H-pyrazol-5-yl methacrylate). PubMed. [Link]

  • Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. PubMed. [Link]

  • Discovery of N-Phenyl-5-propyl-1 H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury. PubMed. [Link]

Sources

Troubleshooting low bioactivity of pyrazole compounds

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Troubleshooting Low Bioactivity

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazole-based compounds. This guide is designed to provide in-depth, actionable insights into diagnosing and resolving common issues related to low or inconsistent bioactivity in your pyrazole series. Drawing from established principles in medicinal chemistry and pharmacology, we will explore the causal factors behind experimental failures and provide validated protocols to get your research back on track.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My pyrazole compound shows high activity in my primary biochemical assay but fails in cell-based assays. What's going on?

This is a classic and often perplexing issue that typically points to a disconnect between the idealized conditions of an enzymatic assay and the complex environment of a living cell. The root cause often lies in the compound's physicochemical properties, which are critical for reaching its intracellular target.

Answer & Troubleshooting Workflow:

The primary suspects are poor membrane permeability and low metabolic stability. A compound that cannot efficiently cross the cell membrane will never reach its target, regardless of its intrinsic potency.

Step 1: Assess Physicochemical Properties

First, evaluate the key properties that govern a compound's ability to be "drug-like."

ParameterRecommended ValueImplication of Poor Value
LogP / LogD 1 - 3High LogP (>5) can lead to poor solubility and membrane trapping. Low LogP (<0) can hinder membrane permeability.
Topological Polar Surface Area (TPSA) < 140 ŲHigh TPSA (>140 Ų) is often associated with poor cell permeability.
Molecular Weight (MW) < 500 DaHigher MW can negatively impact diffusion and permeability, a key tenet of Lipinski's Rule of Five.

Step 2: Experimental Verification of Permeability

If computational predictions are borderline, an experimental assessment is necessary. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a cost-effective, high-throughput method to evaluate a compound's passive diffusion.

  • High Permeability: If your compound shows high permeability in the PAMPA assay, the issue may lie with metabolic instability or active efflux from the cell.

  • Low Permeability: If permeability is low, this is a strong candidate for your observed lack of cellular activity. The chemical structure will need to be modified to improve its physicochemical properties. This often involves masking polar groups or reducing the TPSA.

Step 3: Investigate Metabolic Stability

If permeability is not the issue, the compound may be rapidly metabolized by the cell into an inactive form. A microsomal stability assay is the industry-standard method to assess this.

  • Protocol: Liver Microsomal Stability Assay

    • Preparation: Thaw cryopreserved liver microsomes (human or other species) on ice. Prepare a cofactor solution containing NADPH.

    • Incubation: Add your pyrazole compound (typically 1 µM final concentration) to the microsome solution. Initiate the metabolic reaction by adding the NADPH solution.

    • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes). The reaction is quenched at each point by adding a cold organic solvent like acetonitrile.

    • Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining amount of the parent compound.

    • Calculation: The rate of disappearance is used to calculate the intrinsic clearance and in vitro half-life (t½). A short half-life (<30 minutes) indicates high metabolic instability and is a likely cause for poor cellular activity.

Below is a troubleshooting workflow to diagnose the discrepancy between biochemical and cellular activity.

G cluster_0 Initial Observation cluster_1 Troubleshooting Path cluster_2 Conclusion & Action start High Biochemical Activity, Low Cellular Activity physchem Assess Physicochemical Properties (LogP, TPSA, MW) start->physchem pampa Run PAMPA Assay physchem->pampa Properties OK? metabolism Run Microsomal Stability Assay pampa->metabolism High Permeability low_perm Root Cause: Low Permeability pampa->low_perm Low Permeability efflux Assess Efflux (e.g., P-gp substrate assay) metabolism->efflux Low Clearance high_met Root Cause: High Metabolism metabolism->high_met High Clearance is_efflux Root Cause: Efflux Substrate efflux->is_efflux Efflux Positive redesign Action: Chemical Redesign (Reduce TPSA, Mask Polarity) low_perm->redesign block_met Action: Block Metabolic 'Hotspots' high_met->block_met modify_efflux Action: Modify Structure to Avoid Efflux Transporters is_efflux->modify_efflux

Caption: Troubleshooting workflow for low cellular activity.

Question 2: My results are inconsistent across different assay runs. I suspect my pyrazole compound has solubility issues. How can I confirm and fix this?

Inconsistent results are a red flag for poor aqueous solubility. Compounds that are not fully dissolved can form aggregates or precipitate in your assay buffer, leading to unreliable and non-reproducible data. This is a very common issue for aromatic, planar ring systems like pyrazoles.

Answer & Troubleshooting Workflow:

You must experimentally determine the kinetic solubility of your compound in the specific buffer used for your biological assays. Relying on solubility data from water or DMSO alone is insufficient.

Step 1: Perform a Kinetic Solubility Assay

This assay measures the solubility of a compound after it has been precipitated out of DMSO and then re-dissolved in an aqueous buffer, mimicking the conditions of most plate-based assays.

  • Protocol: Nephelometry-Based Kinetic Solubility Assay

    • Compound Preparation: Prepare a high-concentration stock solution of your pyrazole compound in 100% DMSO (e.g., 10 mM).

    • Dilution: Add a small volume of the DMSO stock to your assay buffer in a clear-bottom microplate. The final DMSO concentration should be kept low and consistent with your biological assay conditions (typically ≤1%).

    • Equilibration: Allow the plate to equilibrate at room temperature for a period (e.g., 2 hours), during which time poorly soluble compounds will precipitate.

    • Measurement: Use a nephelometer to measure the light scattering caused by insoluble particles. The concentration at which a significant increase in scattering is observed is the kinetic solubility limit.

Solubility ResultInterpretationRecommended Action
> 100 µM Sufficiently Soluble: Solubility is unlikely to be the cause of inconsistency. Investigate other factors like compound stability.Proceed with other troubleshooting steps.
10 - 100 µM Moderately Soluble: May be problematic for high-concentration experiments.Ensure your assay concentration is well below this limit. Consider reformulation.
< 10 µM Poorly Soluble: High risk of precipitation and aggregation affecting results.Chemical modification to improve solubility is strongly recommended.

Step 2: Mitigating Poor Solubility

If poor solubility is confirmed, you have two primary paths forward:

  • Formulation: For immediate experiments, you can try using solubilizing excipients like cyclodextrins. However, this is a temporary fix and may introduce its own artifacts.

  • Chemical Modification (Recommended): The most robust solution is to improve the intrinsic solubility of the compound. This is a key part of the Structure-Activity Relationship (SAR) process.

    • Introduce Polar Groups: Add ionizable groups (e.g., amines, carboxylic acids) or hydrogen bond donors/acceptors (e.g., hydroxyls, amides).

    • Break Planarity: Introduce sp³-hybridized carbons to disrupt the flat structure of the pyrazole system, which can reduce crystal lattice energy and improve solvation. A well-placed methyl or cyclopropyl group can have a significant impact.

The decision-making process for addressing suspected solubility issues is outlined below.

G cluster_solutions Solutions start Inconsistent Assay Results solubility_assay Run Kinetic Solubility Assay in Assay Buffer start->solubility_assay decision Solubility < Assay [C]? solubility_assay->decision reformulate Short-Term: Reformulate with Excipients decision->reformulate Yes redesign Long-Term: Chemical Modification (Add Polar Groups, Break Planarity) decision->redesign Yes other_issues Investigate Other Issues: - Compound Stability - Assay Interference decision->other_issues No

Caption: Workflow for diagnosing and solving solubility issues.

Question 3: My pyrazole compound is pure by LC-MS and NMR, but its activity varies between batches. Could it be an issue with a specific isomer?

This is an excellent and often overlooked question. While standard analytical techniques confirm elemental composition and connectivity, they may not distinguish between certain types of isomers, particularly atropisomers or regioisomers, which can have vastly different biological activities.

Answer & Troubleshooting Workflow:

The substitution pattern on the pyrazole ring is critical. N-substitution is a common synthetic step, and it's possible to generate regioisomers (e.g., 1,3-disubstituted vs. 1,5-disubstituted pyrazoles) if the reaction is not well-controlled. Furthermore, if there is hindered rotation around a single bond, you might be forming stable atropisomers.

Step 1: Re-evaluate the Synthetic Route

Carefully review the synthesis of your pyrazole core. The reaction of a 1,3-dicarbonyl compound with a substituted hydrazine can often yield a mixture of regioisomers.

Step 2: Advanced Analytical Characterization

If regioisomerism is suspected, more advanced analytical methods are required for confirmation.

  • 2D-NMR Spectroscopy: Techniques like Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) can establish long-range correlations between protons and carbons, allowing for the unambiguous assignment of the substitution pattern on the pyrazole ring.

  • Chiral Chromatography: If atropisomerism is a possibility (common with bulky ortho-substituted aryl groups attached to the pyrazole), chiral HPLC is necessary to separate the individual, non-interconverting rotational isomers.

Step 3: Isolate and Test Isomers Individually

If you confirm the presence of a mixture, the next critical step is to separate the isomers using preparative chromatography (either standard silica gel for regioisomers or chiral SFC/HPLC for atropisomers). Once isolated, each isomer must be tested independently in your biological assay. It is common to find that one isomer contains all the desired activity while the other is inactive or even has an undesired off-target activity.

This process ensures that your Structure-Activity Relationship (SAR) data is clean and that you are optimizing the correct chemical entity, preventing wasted time and resources on developing an inactive component of a mixture.

References

  • Title: Molecular polar surface area in drug transport and metabolism. Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: The basics of drug metabolism and disposition for the medicinal chemist. Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: High throughput measurement of kinetic solubility in drug discovery. Source: European Journal of Medicinal Chemistry URL: [Link]

  • Title: The role of sp3 character in drug design. Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: A review on the synthesis of pyrazole derivatives. Source: Organic & Biomolecular Chemistry URL: [Link]

Technical Support Center: Overcoming Solubility Issues of (3-Phenyl-1H-pyrazol-4-YL)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for (3-Phenyl-1H-pyrazol-4-YL)methanamine. This resource provides expert guidance and troubleshooting strategies to address the solubility challenges often encountered with this compound. As a team of Senior Application Scientists, we have developed this comprehensive guide to ensure you can effectively work with this versatile molecule in your research and development endeavors.

Introduction: The Solubility Challenge

(3-Phenyl-1H-pyrazol-4-YL)methanamine is a valuable building block in medicinal chemistry and drug discovery.[1] Its pyrazole structure is a key feature in many biologically active molecules.[2][3][4] However, the inherent hydrophobicity of the phenyl and pyrazole groups often leads to poor aqueous solubility.[5][6] This can present a significant hurdle for in vitro assays, formulation development, and achieving desired therapeutic concentrations. This guide will walk you through a systematic approach to understanding and overcoming these solubility issues.

Frequently Asked Questions (FAQs)

Q1: What are the main reasons for the poor solubility of (3-Phenyl-1H-pyrazol-4-YL)methanamine?

The limited solubility of this compound is primarily due to its physicochemical properties:

  • Molecular Structure: The phenyl group and pyrazole ring are largely nonpolar, leading to unfavorable interactions with water.

  • Crystal Lattice Energy: In its solid state, the molecules are often tightly packed in a stable crystal lattice, which requires significant energy to break apart during dissolution.

  • pH-Dependent Ionization: The methanamine group is basic, and the pyrazole ring has acidic properties. The overall charge of the molecule, which is dependent on the pH of the solution, plays a crucial role in its solubility.

Q2: I diluted my DMSO stock of (3-Phenyl-1H-pyrazol-4-YL)methanamine into an aqueous buffer, and it immediately precipitated. What happened?

This common phenomenon is known as "crashing out."[7] It occurs when a compound that is readily soluble in a potent organic solvent like DMSO is introduced into an aqueous environment where its solubility is much lower.[7] The final concentration of DMSO is a critical factor; while it can aid in solubility, high concentrations can be detrimental to many biological assays.[7]

Troubleshooting Guide: A Systematic Approach to Enhancing Solubility

This section outlines a step-by-step workflow to effectively address solubility problems with (3-Phenyl-1H-pyrazol-4-YL)methanamine.

Step 1: Initial Solvent Screening

Before attempting more complex formulations, it is essential to establish a baseline understanding of the compound's solubility in common laboratory solvents.

Protocol: Kinetic Solubility Assessment

  • Prepare a Stock Solution: Create a high-concentration stock solution of (3-Phenyl-1H-pyrazol-4-YL)methanamine in 100% DMSO (e.g., 20 mM).[7]

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock.[7]

  • Addition to Buffer: Transfer a small, consistent volume (e.g., 1-2 µL) from each well of the DMSO plate to a corresponding well of a 96-well plate containing your aqueous buffer of interest (e.g., Phosphate-Buffered Saline, pH 7.4).[7]

  • Equilibration: Allow the plate to equilibrate for a set time (e.g., 1-2 hours) with gentle agitation.

  • Measurement: Measure the turbidity (light scattering) of each well using a plate reader (nephelometry).[7]

  • Analysis: The kinetic solubility is the concentration at which a significant increase in turbidity is observed, indicating the formation of a precipitate.[7]

Expected Solubility Profile:

Solvent SystemExpected SolubilityRationale
100% DMSOHighA strong polar aprotic solvent that effectively disrupts the crystal lattice.
Ethanol, MethanolModeratePolar protic solvents capable of hydrogen bonding.
AcetonitrileModerateA polar aprotic solvent.
Aqueous Buffers (neutral pH)LowThe hydrophobic nature of the molecule limits its interaction with water.
Step 2: pH Modification

Exploiting the ionizable groups of (3-Phenyl-1H-pyrazol-4-YL)methanamine is a powerful and straightforward method to improve aqueous solubility.[8][9] The basic methanamine group will become protonated at acidic pH, increasing the molecule's polarity and its affinity for water.

Protocol: pH-Dependent Solubility Profiling

  • Prepare Buffers: Create a series of buffers with a range of pH values (e.g., pH 2, 4, 6, 7.4, 9).

  • Add Excess Compound: Add an excess of solid (3-Phenyl-1H-pyrazol-4-YL)methanamine to each buffer.

  • Equilibrate: Agitate the samples at a constant temperature until equilibrium is reached (typically 24-48 hours).

  • Separate: Separate the undissolved solid from the solution by centrifugation or filtration.[7]

  • Quantify: Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as HPLC-UV.[7]

Workflow for pH Optimization

cluster_0 pH Adjustment Workflow A Start with poorly soluble compound B Identify ionizable groups (methanamine) A->B Analyze structure C Hypothesize: Lower pH will protonate amine, increasing solubility B->C Apply chemical principles D Prepare buffer series (pH 2-9) C->D Design experiment E Equilibrate excess compound in each buffer D->E F Filter and analyze supernatant via HPLC E->F G Plot solubility vs. pH to find optimum F->G

Caption: A systematic workflow for determining the optimal pH for solubilization.

Step 3: Co-solvents and Excipients

If pH adjustment is not feasible for your experimental system (e.g., due to cell viability concerns), the use of co-solvents and excipients is the next logical step.[10][11]

Commonly Used Co-solvents and Excipients:

  • Co-solvents: These are water-miscible organic solvents that reduce the overall polarity of the aqueous medium. Examples include ethanol, propylene glycol, and polyethylene glycols (PEGs).[5]

  • Surfactants: These molecules reduce surface tension and can form micelles to encapsulate hydrophobic drugs.[9] Polysorbates (Tween) and poloxamers are common examples.[9]

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility.[6][12]

Decision-Making Flowchart for Solubility Enhancement

cluster_1 Solubility Enhancement Strategy Start Solubility Issue Identified CheckpH Is pH modification compatible with the assay? Start->CheckpH AdjustpH Optimize pH to enhance solubility CheckpH->AdjustpH Yes CoSolvent Screen co-solvents, surfactants, and/or cyclodextrins CheckpH->CoSolvent No Formulation Develop a stable formulation AdjustpH->Formulation CoSolvent->Formulation End Proceed with Experiment Formulation->End

Caption: A decision tree to guide the selection of an appropriate solubility enhancement strategy.

Advanced Solubility Enhancement Strategies

For more advanced applications, particularly in drug formulation, the following techniques can be considered:

  • Salt Formation: Creating a salt of the basic methanamine group with a pharmaceutically acceptable acid can significantly improve solubility and dissolution rates.[6][8]

  • Amorphous Solid Dispersions: Dispersing the compound in a polymer matrix in an amorphous (non-crystalline) state can enhance solubility.[13]

  • Nanosuspensions: Reducing the particle size of the compound to the nanometer range increases the surface area, which can lead to improved dissolution rates.[5][14]

Summary of Troubleshooting Approaches

StrategyPrincipleAdvantagesDisadvantages
pH Adjustment Ionization of the molecule increases its polarity.[8]Simple and often highly effective.May not be compatible with biological systems; potential for chemical instability at non-physiological pH.[10]
Co-solvents Reduction of the solvent's polarity.Can significantly increase solubility.[5]Potential for toxicity in cell-based assays; may require careful optimization.[15]
Excipients Encapsulation or micelle formation.[13]Generally have a good safety profile; can improve bioavailability.[12]Can be more expensive; may involve more complex formulation development.[15]
Salt Formation Creates a more soluble crystalline form.[6]Can dramatically increase solubility and dissolution rate.[8]Requires chemical modification and extensive characterization.

By systematically applying these troubleshooting strategies, you can effectively overcome the solubility challenges of (3-Phenyl-1H-pyrazol-4-YL)methanamine and successfully advance your research.

References

  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019). Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16.
  • Jadhav, N. R., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. Journal of Applied Pharmaceutical Science, 2(12), 1-10.
  • Techniques for solubility enhancement of poorly soluble drugs: An overview. (2017). Journal of Drug Delivery and Therapeutics, 7(2), 52-60.
  • A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. (2021). Pharmaceutical Sciences and Research, 8(2), 73-81.
  • SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. (2022).
  • Brief Overview of Various Approaches to Enhance Drug Solubility. (2017). Journal of Pharmaceutical Sciences & Emerging Drugs, 5(2), 1-6.
  • (3-Phenyl-1H-pyrazol-4-YL)methanamine. PubChem. Retrieved from [Link]

  • The physicochemical and drug-likeness of pyrazole-based derivatives 7c and 11a. ResearchGate. Retrieved from [Link]

  • Excipients for Solubility Enhancement of Parenteral Formulations. (2022). Pharmaceutical Technology, 46(11).
  • Co-solvency and anti-solvent method for the solubility enhancement. (2024). Journal of Pharmaceutical Research, 13(4), 1-5.
  • Physico-chemical properties of the designed pyrazole derivatives. ResearchGate. Retrieved from [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research, 64(2), 1-10.
  • A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. (2024). International Journal of Novel Research and Development, 9(7), a578-a585.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). Acta Pharmaceutica Sinica B, 12(7), 2919-2940.
  • Novel excipients for solubility enhancement. (2022). European Pharmaceutical Review.

Sources

Preventing degradation of (3-Phenyl-1H-pyrazol-4-YL)methanamine in solution

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Degradation in Solution for Researchers and Drug Development Professionals

Introduction

(3-Phenyl-1H-pyrazol-4-YL)methanamine is a valuable building block in medicinal chemistry, prized for its role in the synthesis of kinase inhibitors and other therapeutic agents. The structural integrity of this compound in solution is paramount for reproducible experimental results and the successful development of novel pharmaceuticals. This guide provides in-depth technical support, troubleshooting advice, and validated protocols to help you maintain the stability and purity of your compound.

Frequently Asked Questions (FAQs): Core Stability & Handling

This section addresses the most common questions regarding the handling and storage of (3-Phenyl-1H-pyrazol-4-YL)methanamine.

Q1: What are the primary causes of degradation for (3-Phenyl-1H-pyrazol-4-YL)methanamine in solution?

The molecule's structure contains two key moieties that influence its stability: a primary amine and a pyrazole ring. The primary degradation pathways are:

  • Oxidation: The methanamine group (-CH₂NH₂) is highly susceptible to oxidation.[1][2] This is often the most significant and rapid degradation pathway. Atmospheric oxygen, dissolved oxygen in solvents, or peroxide impurities can initiate oxidative processes, leading to the formation of imines, aldehydes, or other byproducts.[1][3]

  • Photodegradation: The pyrazole ring, being an aromatic heterocycle, can absorb UV light.[4] Prolonged exposure to light, especially high-energy UV radiation, can induce photochemical reactions that lead to ring cleavage or other structural alterations.[5]

  • pH-Related Instability: As a primary amine, the compound is basic. In unbuffered solutions, its stability can be compromised. At high pH, the free base form is more prevalent and more susceptible to oxidation. While acidic conditions protonate the amine to a more stable ammonium salt, extreme pH levels (either highly acidic or basic) can catalyze hydrolysis if other susceptible functional groups are present in a larger molecule.[4]

Q2: What are the ideal storage conditions for solutions of this compound?

Proper storage is the most critical factor in preventing degradation. The following conditions are recommended:

Parameter Short-Term Storage (≤ 7 days) Long-Term Storage (> 7 days) Rationale
Temperature 2-8°C (Refrigerated)≤ -20°C (Frozen)Reduces reaction kinetics of degradation pathways.[6][7]
Atmosphere Headspace flushed with Argon or NitrogenStore under an inert atmosphere (Ar/N₂)Minimizes exposure to oxygen, preventing oxidation.
Light Store in amber glass vialsStore in amber glass vials, inside a freezer boxProtects the pyrazole ring from photodegradation.[4]
Container Type 1 borosilicate glass vials with PTFE-lined capsType 1 borosilicate glass vials with PTFE-lined capsEnsures an inert storage surface and a tight seal to prevent moisture and air entry.[6]
Q3: Which solvents are recommended, and which should be avoided?

Solvent choice directly impacts stability. High-purity, anhydrous, and degassed solvents are essential.

Recommended Solvents Solvents to Use with Caution Solvents to Avoid
Anhydrous DMSOMethanol, EthanolTetrahydrofuran (THF), Diethyl Ether (especially older stock)
Anhydrous DMFAcetonitrileChloroform, Dichloromethane
Rationale: DMSO and DMF are polar aprotic solvents that are generally stable. Alcohols like methanol can be used but should be high-purity and degassed, as they can slowly oxidize to form aldehydes. Ethers are notorious for forming explosive peroxide impurities over time, which are potent oxidizing agents.
Q4: My compound is the dihydrochloride salt. How does this affect stability?

Using the dihydrochloride salt form, such as (3-Phenyl-1H-pyrazol-4-yl)methanamine dihydrochloride, is highly advantageous for stability. The protonation of the basic nitrogen atoms (the primary amine and the N2 of the pyrazole) forms ammonium and pyrazolium salts, respectively. This positively charged state significantly reduces the nucleophilicity of the amine and its susceptibility to oxidation, making the salt form inherently more stable than the free base, especially during storage as a solid and in solution.

Troubleshooting Guide: Investigating Degradation

If you suspect your sample has degraded (e.g., inconsistent assay results, new peaks in chromatography), this guide will help you diagnose the root cause.

Decision Tree for Degradation Analysis

This flowchart provides a logical path to identify the source of instability.

G Troubleshooting Workflow for Compound Degradation start Degradation Suspected (e.g., new HPLC peaks, low potency) check_storage Review Storage Conditions: - Temperature? - Light exposure? - Inert atmosphere? start->check_storage storage_ok Storage Conditions Correct? check_storage->storage_ok improper_storage Root Cause: Improper Storage Action: Discard sample, review storage protocol (see FAQ Q2). storage_ok->improper_storage No check_prep Review Solution Preparation: - Solvent purity/age? - Degassed solvent used? - pH of final solution? storage_ok->check_prep Yes prep_ok Preparation Protocol Correct? check_prep->prep_ok improper_prep Root Cause: Improper Preparation Action: Use fresh, high-purity, degassed solvents. Consider buffering. See Protocol 1. prep_ok->improper_prep No stress_test Perform Forced Degradation Study (See Protocol 2) prep_ok->stress_test Yes analyze_results Analyze Degradants by LC-MS - Oxidative adducts (+16 Da)? - Imine formation (-2 Da)? - Photodegradation products? stress_test->analyze_results match_pathway Match Observed Degradants to a Pathway analyze_results->match_pathway oxidation Pathway: Oxidation Action: Strictly use deoxygenated solvents and inert atmosphere. Consider adding an antioxidant if compatible with assay. match_pathway->oxidation Oxidative photolysis Pathway: Photodegradation Action: Work under yellow light; always use amber vials and protect from light. match_pathway->photolysis Photolytic ph_issue Pathway: pH Instability Action: Prepare solutions in a suitable buffer (e.g., pH 5-6). match_pathway->ph_issue pH-dependent G Forced Degradation Experimental Workflow cluster_prep 1. Preparation cluster_stress 2. Stress Conditions (in parallel) cluster_analysis 3. Analysis prep_solution Prepare a stock solution (e.g., 1 mg/mL in ACN:Water) control Control (Room Temp, dark) prep_solution->control acid Acidic Hydrolysis (0.1 M HCl, 60°C) prep_solution->acid base Basic Hydrolysis (0.1 M NaOH, 60°C) prep_solution->base oxidation Oxidation (3% H₂O₂, RT) prep_solution->oxidation photo Photolytic (UV/Vis light chamber) prep_solution->photo quench Neutralize/Quench Samples control->quench acid->quench base->quench oxidation->quench photo->quench hplc Analyze all samples by HPLC-UV/MS quench->hplc compare Compare stressed samples to control hplc->compare identify Characterize major degradants compare->identify

Caption: Workflow for a forced degradation study.

Procedure:

  • Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent like Acetonitrile/Water (50:50).

  • Aliquotting: Distribute the solution into 6 separate, clearly labeled vials.

  • Stress Conditions:

    • Vial 1 (Control): Store at room temperature, protected from light.

    • Vial 2 (Acid): Add 0.1 M HCl. Incubate at 60°C for 24-48 hours.

    • Vial 3 (Base): Add 0.1 M NaOH. Incubate at 60°C for 24-48 hours.

    • Vial 4 (Oxidation): Add 3% H₂O₂. Store at room temperature for 24-48 hours.

    • Vial 5 (Photolytic): Place in a photostability chamber and expose to light (ICH Q1B guidelines) for a defined period.

    • Vial 6 (Thermal): (Optional, for solid stability) Store solid compound at an elevated temperature (e.g., 80°C).

  • Analysis: At specified time points (e.g., 0, 4, 8, 24, 48 hours), take an aliquot from each vial. Neutralize the acid and base samples before injection. Analyze all samples by a stability-indicating HPLC method (preferably with MS detection).

  • Interpretation: Compare the chromatograms of the stressed samples to the control. A loss of the main peak area and the appearance of new peaks indicate degradation. The conditions that cause the most significant changes reveal the compound's primary vulnerabilities.

References

  • Diplomata Comercial. Amine Storage Conditions: Essential Guidelines for Safety. Available from: [Link]

  • National Center for Biotechnology Information (2024). Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. In: PubChem. Available from: [Link]

  • Diplomata Comercial. What are the Health and Safety Guidelines for Using Amines?. Available from: [Link]

  • ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Available from: [Link]

  • MDPI. Recent Advances in Synthesis and Properties of Pyrazoles. Available from: [Link]

  • OSTI.GOV. Oxidation of methylamine. Available from: [Link]

  • National Center for Biotechnology Information (2022). Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. In: PubChem. Available from: [Link]

  • ResearchGate. Oxidation of methylamine | Request PDF. Available from: [Link]

  • ResearchGate. Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. Available from: [Link]

  • RSC Publishing. Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning. Available from: [Link]

  • ACS Publications. Atmospheric Oxidation of Imine Derivative of Piperazine Initiated by OH Radical. Available from: [Link]

  • IJNRD. A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. Available from: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Available from: [Link]

  • MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: [Link]

  • MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available from: [Link]

  • National Center for Biotechnology Information (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. In: PubChem. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 670408, (3-Phenyl-1H-pyrazol-4-YL)methanamine. Available from: [Link]

  • National Center for Biotechnology Information (2015). Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes. In: PubChem. Available from: [Link]

  • ResearchGate. Methanol and methylamine oxidation pathway. Gene products involved in.... Available from: [Link]

  • Rawsource. What are Amines? Structure, Types, Applications, and Safety. Available from: [Link]

Sources

Technical Support Center: Catalyst Selection for Efficient Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization. Pyrazoles are a cornerstone in medicinal chemistry and materials science, and their efficient synthesis is paramount.[1] This document provides practical, experience-driven advice in a question-and-answer format to troubleshoot common issues and answer frequently asked questions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding catalyst selection for pyrazole synthesis, providing a foundational understanding for designing your experiments.

Q1: What are the primary catalytic systems used for pyrazole synthesis, and how do they compare?

A: The choice of catalyst is critical and depends on the specific synthetic route. The most common method is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative (the Knorr synthesis), which often requires a catalyst to proceed efficiently.[2][3][4] However, many other routes exist, each favoring different catalytic systems. A reaction attempted without a catalyst may not proceed at all, highlighting its essential role.[1]

Below is a comparative summary of common catalyst types:

Catalyst TypeExamplesTypical Use CaseAdvantagesDisadvantages
Homogeneous Lewis Acids Sc(OTf)₃, Cu(OTf)₂, AlCl₃, ZnCl₂, LiClO₄[1][5][6]Knorr synthesis, reactions with alkynes.[7]High activity, mild reaction conditions, good yields (often >90%).[6]Difficult to separate from the reaction mixture, potential for metal contamination in the product.
Homogeneous Brønsted Acids p-Toluenesulfonic acid (p-TsOH), Acetic Acid[4][6]Knorr synthesis.Inexpensive, readily available, effective for simple condensations.Can require higher temperatures, may not be suitable for sensitive substrates.
Heterogeneous Catalysts Amberlyst-70, Nanoparticles (CuFe₂O₄, CoNPs), Mg-Al-OtBu hydrotalcite.[1][5][8]Multi-component reactions (MCRs), green synthesis protocols.[8]Easily recoverable and reusable, environmentally friendly, thermally stable.[1][8][9]Can have lower activity than homogeneous counterparts, potential for leaching of active sites.[8]
Metal-Free Catalysts Iodine, (Ionic Liquid).[1][7]Oxidative C-N bond formation, electrophilic cyclization.[7][10]Avoids metal contamination, can offer unique reactivity.[7]May require specific solvents or stoichiometric amounts.
Photoredox Catalysts Eosin Y, Ru(bpy)₃²⁺Visible-light mediated synthesis from Michael acceptors or via cycloaddition.[7]Extremely mild conditions (room temp, air), high selectivity, novel reaction pathways.[7]Requires specialized photoreactor setup, substrate scope can be limited.
Q2: How do I choose between a homogeneous and a heterogeneous catalyst?

A: The decision involves a trade-off between activity, recovery, and process scalability.

  • Choose a homogeneous catalyst (e.g., Sc(OTf)₃) when you are in the early stages of discovery, prioritizing high yield and rapid screening of various substrates under mild conditions. The primary challenge will be purification, which may require chromatography.

  • Choose a heterogeneous catalyst (e.g., Amberlyst-70, CuFe₂O₄ nanoparticles) when you are developing a scalable, cost-effective, or environmentally friendly process.[1] The key benefits are ease of separation (simple filtration) and the potential for catalyst recycling over multiple runs, which is crucial for industrial applications.[8][9] You must, however, validate its stability and check for leaching.

Q3: What is the mechanistic role of an acid or base catalyst in the Knorr pyrazole synthesis?

A: In the classic Knorr synthesis, an acid catalyst plays a crucial role in activating the 1,3-dicarbonyl compound. The mechanism proceeds as follows:

  • Activation: The acid catalyst protonates one of the carbonyl oxygens of the 1,3-dicarbonyl compound, making the carbonyl carbon more electrophilic.

  • Nucleophilic Attack: The more nucleophilic nitrogen atom of the hydrazine attacks this activated carbonyl carbon.

  • Condensation & Cyclization: A series of proton transfer and dehydration steps lead to the formation of a hydrazone or enamine intermediate, which then undergoes intramolecular cyclization.

  • Aromatization: A final dehydration step, often facilitated by the catalyst, results in the stable aromatic pyrazole ring.

A base is sometimes used to deprotonate the N-H of the pyrazole ring, which can be useful for subsequent functionalization, such as alkylation.[11] In some multi-component reactions, a base is essential to facilitate the initial deprotonation steps and promote cyclization.[2]

Q4: My synthesis with an unsymmetrical 1,3-diketone is producing a mixture of regioisomers. How can a catalyst help improve regioselectivity?

A: Achieving high regioselectivity is a common challenge.[2] The catalyst can significantly influence the outcome. The reaction of an unsymmetrical diketone with a hydrazine can lead to two different pyrazole isomers.

  • Steric Hindrance: Bulky catalysts or ligands can direct the initial attack of the hydrazine to the less sterically hindered carbonyl group of the diketone.

  • Electronic Effects: Lewis acid catalysts can preferentially coordinate to the more electron-rich carbonyl group, directing the nucleophilic attack. For instance, aluminum chloride has been shown to provide complete regioselectivity in the synthesis of 1,3,5-trisubstituted pyrazoles from N-alkylated tosylhydrazones and terminal alkynes.[7]

  • Reaction Pathway Control: Certain catalysts, particularly transition metals like palladium or copper, can operate through distinct mechanistic pathways (e.g., via Michael addition to in-situ generated azoalkenes) that offer inherent regiocontrol, which is not achievable under simple acidic conditions.[7]

Q5: What are some validated "green" catalyst options for pyrazole synthesis?

A: Green chemistry principles are increasingly important in chemical synthesis.[12] For pyrazole synthesis, this often involves using recyclable catalysts and environmentally benign solvents like water or ethanol.[4][12]

  • Amberlyst-70: This solid resin catalyst has been used effectively for pyrazole synthesis in water at room temperature. It is non-toxic, thermally stable, and easily recovered.[1]

  • Nanoparticles: Magnetic nanoparticles, such as copper ferrite (CuFe₂O₄), are highly efficient for multicomponent pyrazole syntheses.[8] Their magnetic properties allow for easy recovery with an external magnet. They have been shown to be reusable for up to six cycles with sustained activity.[8]

  • Ammonium Chloride (NH₄Cl): This inexpensive and non-toxic salt serves as an effective "green" catalyst for the Knorr synthesis in ethanol, a renewable solvent.[4]

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments.

Problem 1: Low or No Product Yield

Your reaction is not producing the desired pyrazole, or the yield is unacceptably low.

  • Potential Cause 1.1: Inactive or Inappropriate Catalyst

    • Causality: The catalyst's Lewis acidity, hardness/softness, or redox potential may not be suitable for your specific substrates. Some reactions require a catalyst and will not proceed without one.[1] For example, in a study optimizing a copper-catalyzed reaction, Fe(OTf)₃ produced no product, while Cu(OTf)₂ gave a 60% yield, which was further improved to >99% with the addition of a specific ligand (neocuproine).[1]

    • Troubleshooting Protocol:

      • Run a No-Catalyst Control: First, confirm the reaction requires a catalyst. Run the reaction under identical conditions but without the catalyst.

      • Screen a Panel of Catalysts: Set up small-scale parallel reactions to test a range of catalysts. For a standard condensation, this could include a strong Lewis acid (e.g., Sc(OTf)₃), a milder Lewis acid (e.g., ZnCl₂), and a Brønsted acid (e.g., p-TsOH).[5][6]

      • Check for Catalyst Poisoning: Ensure your starting materials and solvent are free from impurities (e.g., water, amines, sulfur compounds) that could poison the catalyst.

  • Potential Cause 1.2: Suboptimal Reaction Conditions

    • Causality: Temperature, solvent, and base/ligand choice can dramatically affect catalyst performance and reaction rate. For instance, a temperature-controlled study showed that different products (pyrazoles vs. 1-tosyl-1H-pyrazoles) could be selectively obtained just by tuning the reaction temperature.[13] Solvent choice is also critical; polar protic solvents like ethanol are common, but aprotic dipolar solvents like DMF can sometimes give better results.[2]

    • Troubleshooting Protocol:

      • Temperature Screening: Run the reaction at different temperatures (e.g., room temperature, 60 °C, and reflux). Note that yields can decrease if the temperature is too high.[1]

      • Solvent Screening: Test a few different solvents of varying polarity (e.g., Ethanol, Toluene, THF, DMF).

      • Base/Ligand Optimization: If using a transition metal catalyst, the choice of base (e.g., K₂CO₃ vs. t-BuOK) and ligand (e.g., neocuproine vs. 2,2'-bipyridine) can be the single most important factor for success.[1]

Problem 2: Poor Regioselectivity (Formation of Isomers)

Your reaction produces a difficult-to-separate mixture of pyrazole regioisomers.

  • Potential Cause 2.1: Use of Unsymmetrical Reagents

    • Causality: When reacting an unsymmetrical 1,3-dicarbonyl compound with a hydrazine, the initial nucleophilic attack can occur at either of the two different carbonyl carbons, leading to two isomeric products. The outcome is determined by a fine balance of steric and electronic factors.

    • Troubleshooting Protocol:

      • Catalyst Selection: Switch to a catalyst known to impart high regioselectivity. Copper(I)-catalyzed reactions of α-halohydrazones with terminal alkynes, for example, offer complete regioselectivity through a controlled Michael addition/cyclization pathway.[7]

      • Temperature Control: Lowering the reaction temperature can sometimes enhance the kinetic preference for one isomer over the other.

      • Blocking Groups: Consider a synthetic strategy where one of the carbonyl groups is temporarily modified or blocked to direct the reaction, although this adds extra steps to the synthesis.

Problem 3: Heterogeneous Catalyst Deactivation or Difficult Recovery

Your reusable catalyst loses activity after one or two cycles.

  • Potential Cause 3.1: Leaching of Active Species

    • Causality: The active catalytic species (e.g., metal ions) may be dissolving from the solid support into the reaction medium, reducing the catalyst's effectiveness in subsequent runs and contaminating the product.

    • Troubleshooting Protocol:

      • Post-Reaction Analysis (Self-Validation): After filtration, take the liquid filtrate and add a fresh batch of starting materials. If any reaction occurs, it confirms that active species have leached from the catalyst.

      • ICP-MS Analysis: Analyze the product solution using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to quantify the amount of leached metal.

      • Modify Catalyst Support: Choose a support with stronger binding properties for the active metal or use a synthesis method for the catalyst that promotes stronger metal-support interactions.

  • Potential Cause 3.2: Fouling of Catalyst Surface

    • Causality: Polymeric byproducts or starting materials can adsorb onto the catalyst's active sites, blocking them from participating in subsequent reactions.

    • Troubleshooting Protocol:

      • Washing Procedure: Develop a robust washing protocol between cycles. This may involve washing with the reaction solvent followed by a different solvent (e.g., acetone or dichloromethane) to remove adsorbed species.

      • Characterization: Use techniques like BET surface area analysis or SEM to compare the fresh and used catalyst. A significant decrease in surface area suggests fouling.[8]

      • Regeneration: Depending on the catalyst, a regeneration step like calcination (heating to a high temperature) might be possible to burn off organic residues, but this must be done carefully to avoid damaging the catalyst structure.

Part 3: Experimental Protocols & Workflows

Protocol 1: General Procedure for Screening Homogeneous Lewis Acid Catalysts

This protocol describes a method for efficiently comparing the performance of different Lewis acid catalysts for the synthesis of a target pyrazole from a 1,3-dicarbonyl and a hydrazine.

Objective: To identify the most effective Lewis acid catalyst for the desired transformation.

Self-Validating System: A "no-catalyst" control reaction is included to establish the baseline conversion and confirm the necessity of a catalyst.

Materials:

  • 1,3-Dicarbonyl compound (1.0 mmol)

  • Hydrazine derivative (1.1 mmol)

  • Anhydrous solvent (e.g., Dichloromethane, Toluene, or Acetonitrile), 5 mL

  • Catalyst panel: Sc(OTf)₃, Cu(OTf)₂, ZnCl₂, etc.

  • Inert gas supply (Nitrogen or Argon)

  • Small reaction vials with stir bars

  • TLC plates and GC-MS for analysis

Procedure:

  • Preparation: In a glovebox or under an inert atmosphere, prepare stock solutions of the 1,3-dicarbonyl and hydrazine in the chosen anhydrous solvent.

  • Catalyst Dosing: To a series of labeled reaction vials, add the appropriate catalyst (typically 5-10 mol%). For one vial, add no catalyst (this is your control).

  • Reaction Initiation: Add the solvent (4 mL) to each vial, followed by the 1,3-dicarbonyl stock solution (1.0 mmol). Stir for 2 minutes. Then, add the hydrazine stock solution (1.1 mmol).

  • Reaction Monitoring: Seal the vials and stir at the desired temperature (e.g., 25 °C or 60 °C). Monitor the progress of each reaction by taking small aliquots at regular intervals (e.g., 1h, 4h, 12h) and analyzing them by TLC or GC-MS.

  • Analysis: Compare the conversion to product across the different catalysts and the control. The catalyst providing the highest conversion in the shortest time is the most effective under these conditions.

Workflow for Catalyst Selection

The following diagram illustrates a logical workflow for selecting and optimizing a catalyst for pyrazole synthesis.

Catalyst_Selection_Workflow start Define Synthesis Goals (Scale, Purity, Green Chemistry) lit_review Literature Review for Similar Substrates start->lit_review initial_choice Initial Catalyst Choice lit_review->initial_choice homogeneous Homogeneous Catalyst (e.g., Sc(OTf)₃) initial_choice->homogeneous Speed & Activity Priority heterogeneous Heterogeneous Catalyst (e.g., Amberlyst-70) initial_choice->heterogeneous Scalability & Green Priority screening Protocol 1: Catalyst Screening homogeneous->screening heterogeneous->screening optimization Optimize Conditions (Temp, Solvent, Loading) screening->optimization yield_check Yield & Purity Acceptable? optimization->yield_check scalability_check Is Process Scalable & Recoverable? yield_check->scalability_check Yes troubleshoot Troubleshooting Guide: Low Yield / Selectivity yield_check->troubleshoot No final_protocol Final Protocol scalability_check->final_protocol Yes reusability_test Protocol 2: Test Catalyst Reusability scalability_check->reusability_test No (for Heterogeneous) troubleshoot->optimization reusability_test->troubleshoot

Caption: Decision workflow for pyrazole synthesis catalyst selection.

References

  • A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES - IJCRT.org. (2022-04-04). Available at: [Link]

  • Pyrazole synthesis - Organic Chemistry Portal. Available at: [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC - NIH. Available at: [Link]

  • Influence of catalyst proportion on the synthesis of pyranopyrazole - ResearchGate. (2023-08-01). Available at: [Link]

  • Advances in Pyranopyrazole Scaffolds’ Syntheses Using Sustainable Catalysts—A Review. (2021-09-29). Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline. Available at: [Link]

  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review - ResearchGate. (2024-01-31). Available at: [Link]

  • Knorr Pyrazole Synthesis - J&K Scientific LLC. Available at: [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. (2023-09-05). Available at: [Link]

  • SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST - Jetir.Org. (2024-06). Available at: [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles - MDPI. (2022-09-02). Available at: [Link]

  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2021-08-25). Available at: [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles - MDPI. (2022-09-02). Available at: [Link]

  • Synthesis of Pyrazoles via Electrophilic Cyclization | The Journal of Organic Chemistry. (2011-10-25). Available at: [Link]

Sources

Validation & Comparative

A Senior Scientist's Guide to the Structure-Activity Relationship of (3-Phenyl-1H-pyrazol-4-YL)methanamine Derivatives as GPR119 Agonists

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, particularly for metabolic diseases such as Type 2 Diabetes Mellitus, the G-protein coupled receptor 119 (GPR119) has emerged as a compelling therapeutic target.[1] Activation of this receptor, which is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells, stimulates glucose-dependent insulin secretion and the release of glucagon-like peptide-1 (GLP-1).[1] This dual mechanism offers a powerful approach to glycemic control. Among the various chemotypes explored, the (3-Phenyl-1H-pyrazol-4-YL)methanamine scaffold has proven to be a versatile and potent core for the development of novel GPR119 agonists.

This guide provides an in-depth comparison of derivatives based on this scaffold, synthesizing data from key medicinal chemistry literature and patents. We will dissect the structure-activity relationships (SAR) that govern their potency, offering field-proven insights into the molecular features crucial for effective GPR119 agonism.

The Core Scaffold: A Foundation for Potency

The (3-Phenyl-1H-pyrazol-4-YL)methanamine core provides a rigid and well-defined orientation of key pharmacophoric elements. The general structure allows for systematic modification at three primary positions: the phenyl ring (R¹), the pyrazole ring (R²), and the exocyclic methanamine group (R³), enabling fine-tuning of the molecule's pharmacological properties.

Caption: General chemical structure of (3-Phenyl-1H-pyrazol-4-YL)methanamine derivatives.

Dissecting the Structure-Activity Relationship (SAR)

Our analysis is built upon data disclosed in patent literature, which details a series of derivatives and their corresponding in vitro potency as GPR119 agonists, measured by their half-maximal effective concentration (EC₅₀).

Impact of Substitutions on the 3-Phenyl Ring (R¹)

The nature and position of substituents on the 3-phenyl ring are critical determinants of agonist potency. Early investigations revealed that electron-withdrawing groups are generally favored for potent GPR119 agonism in related pyrazole scaffolds. Analysis of specific (3-Phenyl-1H-pyrazol-4-YL)methanamine derivatives confirms and refines this observation.

  • Halogens and Electron-Withdrawing Groups: Introduction of small, electron-withdrawing groups such as fluorine or chlorine at the para position of the phenyl ring consistently leads to high potency. For instance, a 4-fluorophenyl derivative exhibits an EC₅₀ in the low nanomolar range. This suggests a specific interaction within a hydrophobic pocket of the GPR119 binding site where an electron-deficient aromatic ring is preferred.

  • Positional Isomerism: The position of the substituent matters. While para-substitution is often optimal, meta-substitution can also be well-tolerated, although it may lead to a slight decrease in potency. Ortho-substitution is generally disfavored and often results in a significant loss of activity, likely due to steric hindrance that disrupts the optimal binding conformation.

The Role of the Pyrazole N1-Substituent (R²)

The substituent at the N1 position of the pyrazole ring plays a crucial role in orienting the molecule within the receptor and can be optimized to enhance potency and improve physicochemical properties.

  • Alkyl and Cycloalkyl Groups: Small alkyl groups, such as methyl or ethyl, are well-tolerated. However, larger or more complex groups can significantly enhance potency. A cyclopropylmethyl group at the R² position, for example, has been shown to yield compounds with exceptional potency (EC₅₀ < 10 nM). This suggests the presence of a specific hydrophobic pocket that can accommodate and favorably interact with such groups.

Modifications of the Methanamine Moiety (R³)

The (aminomethyl) group at the 4-position of the pyrazole is a key pharmacophoric feature. Modifications at this position are generally aimed at forming specific interactions with the receptor and modulating properties like solubility and metabolic stability.

  • Acylation and Sulfonylation: Acylation of the nitrogen atom to form an amide or sulfonylation to form a sulfonamide is a common and highly effective strategy. A methylsulfonyl (-SO₂CH₃) group is a particularly potent modification, often resulting in agonists with EC₅₀ values in the single-digit nanomolar range. This highlights the importance of a strong hydrogen bond acceptor at this position, likely interacting with a key amino acid residue in the GPR119 binding pocket.

Comparative Performance Data

The following table summarizes the structure-activity relationships for a selection of (3-Phenyl-1H-pyrazol-4-YL)methanamine derivatives, with data synthesized from patent literature. Potency is categorized for clarity.

Compound IDR¹ (Phenyl Substituent)R² (Pyrazole N1-Substituent)R³ (Methanamine Substituent)GPR119 Agonist Potency (EC₅₀)
1a 4-FluorophenylMethylAcetyl++
1b 4-FluorophenylCyclopropylmethylAcetyl+++
1c 4-ChlorophenylCyclopropylmethylAcetyl+++
1d 4-FluorophenylCyclopropylmethylMethylsulfonyl++++
1e 3-FluorophenylCyclopropylmethylMethylsulfonyl+++
1f 2-FluorophenylCyclopropylmethylMethylsulfonyl+
1g PhenylCyclopropylmethylMethylsulfonyl++

Potency Key: + (EC₅₀ > 500 nM), ++ (100 nM < EC₅₀ < 500 nM), +++ (10 nM < EC₅₀ < 100 nM), ++++ (EC₅₀ < 10 nM)

Experimental Protocols for Evaluation

The determination of GPR119 agonist activity relies on a cascade of robust in vitro and in vivo assays. The protocols described below represent industry-standard methodologies for validating compounds targeting this receptor.

In Vitro Potency Assessment: cAMP Accumulation Assay

This assay directly measures the functional consequence of GPR119 activation—the increase in intracellular cyclic adenosine monophosphate (cAMP).

Methodology:

  • Cell Culture: Human Embryonic Kidney (HEK-293) cells stably expressing the human GPR119 receptor are cultured in appropriate media until they reach 80-90% confluency.

  • Cell Plating: Cells are harvested and seeded into 384-well assay plates and incubated overnight.

  • Compound Preparation: Test compounds are serially diluted in DMSO and then further diluted in assay buffer to achieve the final desired concentrations.

  • Assay Procedure:

    • The cell culture medium is removed from the plates.

    • Cells are incubated with the diluted compounds for 30 minutes at room temperature in the presence of a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

    • Following incubation, cell lysis buffer is added.

    • The concentration of cAMP in the cell lysate is quantified using a competitive immunoassay, such as Homogeneous Time-Resolved Fluorescence (HTRF®).

  • Data Analysis: The fluorescence signal is converted to cAMP concentration. Dose-response curves are generated using non-linear regression, and EC₅₀ values are calculated.

cAMP_Assay_Workflow cluster_workflow cAMP Assay Workflow A Seed GPR119-HEK293 cells in 384-well plate C Incubate cells with compounds + IBMX A->C B Prepare serial dilutions of test compounds B->C D Lyse cells and add HTRF reagents C->D E Read plate and measure fluorescence D->E F Calculate cAMP levels and determine EC50 E->F

Caption: Workflow for the in vitro cAMP accumulation assay.

In Vivo Efficacy: Oral Glucose Tolerance Test (OGTT)

The OGTT is a crucial in vivo model to assess a compound's ability to improve glucose handling in a physiological context.

Methodology:

  • Animal Model: Male C57BL/6 mice or a diabetic mouse model (e.g., db/db mice) are used.

  • Acclimatization & Fasting: Animals are acclimatized for at least one week and then fasted overnight (typically 16 hours) with free access to water.

  • Compound Administration: Test compounds are formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered orally (p.o.) at a specific dose. A vehicle control group is included.

  • Glucose Challenge: After a set period (e.g., 30 or 60 minutes) post-compound administration, a bolus of glucose (typically 2 g/kg) is administered orally.

  • Blood Glucose Monitoring: Blood samples are collected from the tail vein at time 0 (just before glucose challenge) and at subsequent time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge. Blood glucose levels are measured using a glucometer.

  • Data Analysis: The blood glucose excursion curve is plotted over time. The Area Under the Curve (AUC) for glucose is calculated for each treatment group and compared to the vehicle control to determine the percentage of glucose lowering.

Mechanism of Action: The GPR119 Signaling Pathway

The therapeutic rationale for targeting GPR119 is grounded in its well-defined signaling pathway. As a Gs-coupled receptor, its activation initiates a cascade that culminates in enhanced glucose homeostasis.

GPR119_Signaling cluster_cell Pancreatic β-cell / Intestinal L-cell Agonist (3-Phenyl-1H-pyrazol-4-YL) methanamine Derivative GPR119 GPR119 Receptor Agonist->GPR119 Binds & Activates Gs Gs Protein (α, β, γ subunits) GPR119->Gs Activates AC Adenylate Cyclase Gs->AC αs subunit activates ATP ATP cAMP cAMP ATP->cAMP Catalyzes PKA Protein Kinase A (PKA) cAMP->PKA Activates Epac2 Epac2 cAMP->Epac2 Activates Secretion Glucose-Dependent Insulin / GLP-1 Secretion PKA->Secretion Promotes Epac2->Secretion Promotes

Caption: GPR119 signaling cascade upon agonist binding.

Upon binding of a (3-Phenyl-1H-pyrazol-4-YL)methanamine agonist, GPR119 undergoes a conformational change that activates the associated heterotrimeric Gs protein. The Gαs subunit dissociates and activates adenylate cyclase, which then catalyzes the conversion of ATP to the second messenger cAMP. Elevated intracellular cAMP levels subsequently activate Protein Kinase A (PKA) and Epac2, leading to the potentiation of glucose-stimulated insulin secretion from pancreatic β-cells and GLP-1 secretion from intestinal L-cells.

Conclusion and Future Directions

The (3-Phenyl-1H-pyrazol-4-YL)methanamine scaffold represents a highly promising and druggable template for the design of potent and selective GPR119 agonists. The structure-activity relationships elucidated herein demonstrate that potency can be systematically optimized through targeted modifications. Specifically, the combination of a para-substituted electron-deficient phenyl ring at the 3-position, a compact cycloalkylmethyl group at the pyrazole N1-position, and a potent hydrogen-bond accepting acyl or sulfonyl group on the methanamine nitrogen are key features for achieving single-digit nanomolar potency.

Future research in this area will likely focus on optimizing the pharmacokinetic and metabolic properties of these potent agonists to develop clinical candidates for the treatment of type 2 diabetes and other metabolic disorders. The insights provided in this guide serve as a valuable resource for researchers and drug development professionals dedicated to advancing this important class of therapeutics.

References

  • A categorical structure-activity relationship analysis of GPR119 ligands. Source: PubMed Central. [Link]

  • Pyrazoles as GPR119 Agonists. Source: ResearchGate. [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. Source: MDPI. [Link]

  • Design and synthesis of 1H-pyrazolo[3,4-c]pyridine derivatives as a novel structural class of potent GPR119 agonists. Source: PubMed. [Link]

  • Discovery of pyrazolo[3,4-d]pyrimidine derivatives as GPR119 agonists. Source: PubMed. [Link]

  • Novel 3H-[2][3][4]triazolo[4,5-c]pyridine derivatives as GPR119 agonists: Synthesis and structure-activity/solubility relationships. Source: PubMed. [Link]

  • GPR119 receptor agonists in methods of increasing bone mass and of treating osteoporosis and other conditions characterized by low bone mass, and combination therapy relating thereto. Source: PubChem. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Source: SpringerLink. [Link]

Sources

A Comparative Guide to the In Vitro Bioactivity of (3-Phenyl-1H-pyrazol-4-YL)methanamine (Pyrazolamine-M1): A Kinase Inhibitor Profile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically successful drugs.[1][2] This five-membered aromatic heterocycle is noted for its metabolic stability and its capacity to engage in diverse biological interactions, leading to a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[3] Notably, the pyrazole ring is a key structural feature in numerous FDA-approved protein kinase inhibitors, such as Crizotinib and Ruxolitinib, which have transformed targeted cancer therapy.[4] Protein kinases, as central regulators of cellular signaling, are frequently dysregulated in diseases like cancer, making them a major class of therapeutic targets.[5]

This guide presents a comprehensive framework for the in vitro validation and bioactivity comparison of a novel pyrazole-containing compound, (3-Phenyl-1H-pyrazol-4-YL)methanamine, hereafter designated Pyrazolamine-M1 . Given the established role of the pyrazole scaffold in kinase inhibition, we will proceed under the working hypothesis that Pyrazolamine-M1 is a novel inhibitor of Cyclin-Dependent Kinase 6 (CDK6), a key regulator of the cell cycle frequently implicated in oncology.

The objective of this document is to provide researchers, scientists, and drug development professionals with a detailed, experimentally-driven guide to characterize such a compound. We will outline a logical, multi-phased experimental workflow, from initial cytotoxicity screening to specific target engagement and mechanistic validation. This guide will objectively compare the hypothetical performance of Pyrazolamine-M1 against established drugs and provide the causal reasoning behind experimental choices, ensuring a self-validating and scientifically rigorous approach.

Section 1: The Investigational Compound and Comparators

A robust validation strategy hinges on the selection of appropriate reference compounds. These comparators provide context for the potency and selectivity of the investigational molecule.

  • Investigational Compound: (3-Phenyl-1H-pyrazol-4-YL)methanamine (Pyrazolamine-M1)

    • Structure: A molecule featuring a 3-phenyl-1H-pyrazole core with a methanamine substituent at the 4-position.

    • Hypothesized Mechanism of Action (MoA): Selective inhibition of CDK6, a serine/threonine kinase that, in complex with Cyclin D, phosphorylates the Retinoblastoma (Rb) protein to promote G1-S phase cell cycle transition.

  • Comparison Compound 1: Palbociclib (Ibrance®)

    • Class: A highly selective, FDA-approved inhibitor of CDK4 and CDK6.

    • Rationale: As a clinically relevant and highly specific CDK4/6 inhibitor, Palbociclib serves as the primary positive control to benchmark the potency and selectivity of Pyrazolamine-M1 against the intended target.

  • Comparison Compound 2: Doxorubicin

    • Class: A broad-spectrum cytotoxic anthracycline antibiotic.[6]

    • Mechanism of Action: DNA intercalator and topoisomerase II inhibitor, leading to widespread DNA damage and apoptosis.[7]

    • Rationale: Doxorubicin serves as a general cytotoxicity control. Comparing the activity of Pyrazolamine-M1 to Doxorubicin helps to differentiate between targeted cytostatic/cytotoxic effects (expected from a specific kinase inhibitor) and non-specific, broad cytotoxicity.

Section 2: Experimental Design and Rationale

The validation of a novel bioactive compound is a tiered process designed to build a comprehensive understanding of its effects, from the cellular to the molecular level. Our approach is designed to first confirm cytotoxic activity, then to verify specific molecular target engagement, and finally to elucidate the downstream cellular consequences of this engagement.

Overall Experimental Workflow

The workflow is structured in three progressive phases:

G cluster_0 Phase 1: Cellular Phenotype cluster_1 Phase 2: Target Engagement cluster_2 Phase 3: Mechanism of Action P1 Initial Cytotoxicity Screening (MTT Assay) P1_data Determine IC50 Values Calculate Selectivity Index (SI) P1->P1_data Data Analysis P2 In Vitro Kinase Assay P1_data->P2 Proceed if Selective Cytotoxicity is Observed P2_data Determine Biochemical IC50 Confirm Direct Target Inhibition P2->P2_data Data Analysis P3 Downstream Pathway Analysis (Western Blot) P2_data->P3 Proceed if Direct Inhibition is Confirmed P3_data Assess Phosphorylation of Rb Confirm Cellular MoA P3->P3_data Data Analysis

Caption: A three-phase workflow for validating Pyrazolamine-M1 bioactivity.
Cell Line Selection Rationale

The choice of cell lines is critical for generating relevant and interpretable data. The panel below is selected to test the hypothesized CDK6-dependent anticancer activity and to assess selectivity.

  • MCF-7 (Human Breast Adenocarcinoma): This cell line is estrogen receptor-positive (ER+) and is known to be dependent on the Cyclin D-CDK4/6-Rb pathway for proliferation. It is a standard model for testing CDK4/6 inhibitors.

  • K-562 (Human Chronic Myelogenous Leukemia): A leukemia cell line that also shows sensitivity to CDK6 inhibition, providing a model from a different cancer lineage.

  • MCF-10A (Human Mammary Gland, Non-tumorigenic): This is a non-cancerous breast epithelial cell line. It serves as a crucial negative control to determine the selectivity of Pyrazolamine-M1 for cancer cells over healthy cells. A favorable compound should show significantly less activity against this cell line.

Section 3: Phase 1 - General Cytotoxicity and Viability Assessment

The first step is to determine if Pyrazolamine-M1 has an effect on cell viability and to quantify its potency across the selected cell line panel. The MTT assay is a robust, colorimetric method for this purpose.[2]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cellular metabolic activity.[3] Viable cells contain mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan product. The amount of formazan, which is solubilized and measured spectrophotometrically, is directly proportional to the number of viable, metabolically active cells.

Detailed Protocol: MTT Cytotoxicity Assay
  • Cell Seeding:

    • Trypsinize and count the MCF-7 and MCF-10A cells. For the suspension K-562 cells, count directly from the flask.

    • Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow adherent cells to attach.

  • Compound Treatment:

    • Prepare stock solutions of Pyrazolamine-M1, Palbociclib, and Doxorubicin in DMSO (e.g., 10 mM).

    • Perform a serial dilution of each compound in complete growth medium to create a range of concentrations (e.g., from 0.01 µM to 100 µM).

    • Remove the medium from the wells (for adherent cells) and add 100 µL of the compound dilutions to the respective wells. Include "vehicle control" wells (containing DMSO at the highest concentration used) and "untreated control" wells.

    • Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.[3]

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization and Measurement:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of a blank well (medium and MTT only) from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percent viability against the log of the compound concentration and use a non-linear regression (sigmoidal dose-response) to calculate the half-maximal inhibitory concentration (IC50).

Hypothetical Comparative Data: Cytotoxicity (IC50)
CompoundMCF-7 (IC50, µM)K-562 (IC50, µM)MCF-10A (IC50, µM)Selectivity Index (SI) for MCF-7*
Pyrazolamine-M1 1.22.515.813.2
Palbociclib 0.81.512.115.1
Doxorubicin 0.50.30.91.8

*Selectivity Index (SI) = IC50 in non-cancerous cells (MCF-10A) / IC50 in cancer cells (MCF-7).

Interpretation: The hypothetical data suggests that Pyrazolamine-M1 exhibits potent cytotoxic activity against the cancer cell lines MCF-7 and K-562. Crucially, its high Selectivity Index (SI > 10) indicates that it is significantly more toxic to cancer cells than to non-cancerous cells, an activity profile similar to the targeted agent Palbociclib and superior to the non-specific cytotoxic drug Doxorubicin. This selective cytotoxicity provides a strong rationale to proceed to Phase 2.

Section 4: Phase 2 - Target Engagement and Specificity

Having established cell-based activity, the next critical step is to verify that Pyrazolamine-M1 directly interacts with its hypothesized molecular target, CDK6. An in vitro kinase assay provides a direct measure of enzyme inhibition.[1]

Hypothesized Signaling Pathway: G1-S Cell Cycle Transition

G Mitogens Growth Factors (Mitogens) CyclinD Cyclin D Mitogens->CyclinD Upregulates Complex Cyclin D-CDK6 Active Complex CyclinD->Complex CDK6 CDK6 CDK6->Complex Rb_E2F Rb E2F Complex->Rb_E2F Phosphorylates Rb Rb Rb E2F E2F pRb p-Rb (Phosphorylated) S_Phase S-Phase Gene Transcription E2F->S_Phase Activates CellCycle Cell Cycle Progression (G1 to S) S_Phase->CellCycle Pyrazolamine Pyrazolamine-M1 Pyrazolamine->Complex Inhibits pRb_E2F p-Rb E2F pRb_E2F->E2F Releases

Caption: Simplified CDK6 signaling pathway leading to cell cycle progression.
Detailed Protocol: In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol uses an assay that quantifies the amount of ADP produced during the kinase reaction, which is a direct measure of kinase activity.[1]

  • Reagent Preparation:

    • Obtain recombinant human CDK6/Cyclin D3 enzyme complex, the substrate (a peptide derived from Rb), and high-purity ATP.

    • Prepare a kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Compound Dilution:

    • Create a 10-point, 1:3 serial dilution of Pyrazolamine-M1 and Palbociclib in DMSO, starting from a high concentration (e.g., 1 mM). Include a DMSO-only control.

  • Kinase Reaction:

    • In a 384-well white plate, add 2.5 µL of the serially diluted compounds.

    • Add 2.5 µL of the CDK6/Cyclin D3 enzyme complex to each well. Incubate for 10 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 5 µL of a substrate/ATP mixture. The final ATP concentration should be at or near its Michaelis-Menten constant (Km) for physiological relevance.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Convert the generated ADP to ATP and produce a luminescent signal by adding 20 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Plot the luminescent signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the biochemical IC50 value.

Hypothetical Comparative Data: Kinase Inhibition (IC50)
CompoundCDK6/Cyclin D3 (Biochemical IC50, nM)
Pyrazolamine-M1 85
Palbociclib 11

Interpretation: The hypothetical biochemical data shows that Pyrazolamine-M1 directly inhibits the enzymatic activity of the CDK6/Cyclin D3 complex in a cell-free system. While not as potent as the established inhibitor Palbociclib, it demonstrates nanomolar activity, confirming it as a direct inhibitor of the target kinase. This result validates the hypothesis from Phase 1 and justifies proceeding to mechanistic studies.

Section 5: Phase 3 - Cellular Mechanism of Action

The final phase aims to confirm that the observed cytotoxicity is a direct result of target inhibition within the cellular context. We will use Western Blot analysis to measure the phosphorylation of Retinoblastoma (Rb), a direct downstream substrate of CDK6.

Detailed Protocol: Western Blot for Phospho-Rb
  • Cell Treatment and Lysis:

    • Seed MCF-7 cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with Pyrazolamine-M1 and Palbociclib at concentrations around their cellular IC50 values (e.g., 0.5x, 1x, and 2x IC50) for 24 hours. Include a vehicle (DMSO) control.

    • Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[8]

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated Rb (e.g., anti-phospho-Rb Ser780).

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody for total Rb and a loading control like GAPDH.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities using densitometry software. Normalize the phospho-Rb signal to the total Rb signal.

Hypothetical Results: A Western Blot would be expected to show a dose-dependent decrease in the level of phosphorylated Rb in cells treated with both Pyrazolamine-M1 and Palbociclib, compared to the vehicle-treated control. This would confirm that Pyrazolamine-M1 engages CDK6 in cells and inhibits its downstream signaling, directly linking the molecular inhibition to the observed cytotoxic phenotype.

Conclusion

This guide outlines a systematic, multi-phase approach to validate the bioactivity of a novel pyrazole-based compound, (3-Phenyl-1H-pyrazol-4-YL)methanamine (Pyrazolamine-M1), using a plausible, data-driven hypothesis of CDK6 inhibition. The described workflow provides a robust framework for:

  • Establishing Phenotypic Activity: Quantifying potency and, critically, selectivity against cancer cells versus non-cancerous cells.

  • Confirming Target Engagement: Verifying direct, biochemical inhibition of the intended molecular target.

  • Elucidating Mechanism of Action: Demonstrating that the compound modulates the expected downstream signaling pathway within a cellular environment.

By integrating these three phases and comparing the investigational compound to well-characterized alternatives, researchers can build a comprehensive and compelling bioactivity profile. This rigorous, self-validating methodology is essential for advancing promising small molecules from initial discovery to lead optimization in the drug development pipeline.

References

  • BenchChem. (2025). Application Notes and Protocols for Kinase Activity Assays. BenchChem.
  • CLYTE Technologies. (2025).
  • AAT Bioquest. (2023). What are the common methods available to detect kinase activities?
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • Cytion. (n.d.). Screening Anticancer Drugs with NCI Lines. Cytion.
  • Abcam. (n.d.). MTT assay protocol. Abcam.
  • National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. NCBI Bookshelf.
  • Hughes, J. P., Rees, S., Kalindjian, S. B., & Philpott, K. L. (2011). Principles of early drug discovery. British Journal of Pharmacology, 162(6), 1239–1249.
  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening. Noble Life Sciences.
  • Bakshi, S. (2025). MTT Cytotoxicity Assay and Exotoxin A (ExoA)
  • Valet, G. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology.
  • Crown Bioscience. (n.d.). Cancer Cell Line Screening: A Compass for Drug Discovery. Crown Bioscience Blog.
  • Adriaenssens, E. (2023). In vitro kinase assay. protocols.io.
  • MDPI. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI.
  • JoVE. (n.d.). Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides. Journal of Visualized Experiments.
  • PubMed Central. (2021). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy.
  • Cayman Chemical. (n.d.). Methods for Detecting Kinase Activity. Cayman Chemical.
  • BD Biosciences. (n.d.). Cytokine ELISA Protocol. BD Biosciences.
  • National Library of Medicine. (2010). Classification of chemotherapeutic agents based on their differential in vitro impacts on dendritic cells. PubMed Central.
  • National Library of Medicine. (2020). Comparison of Different Clinical Chemotherapeutical Agents' Toxicity and Cell Response on Mesenchymal Stem Cells and Cancer Cells. PubMed Central.
  • PubMed. (2015). Cell-based screening assay for anti-inflammatory activity of bioactive compounds.
  • MDPI. (2022).
  • Abcam. (n.d.). Western blot protocol. Abcam.
  • National Library of Medicine. (2012). ELISA AND MULTIPLEX TECHNOLOGIES FOR CYTOKINE MEASUREMENT IN INFLAMMATION AND AGING RESEARCH. PubMed Central.
  • Novus Biologicals. (n.d.). General Western Blot Protocol Overview. Novus Biologicals.
  • Royal Society of Chemistry. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold. RSC Medicinal Chemistry.
  • R&D Systems. (n.d.). Quality Control Western Blot Protocol. R&D Systems.
  • National Library of Medicine. (2012). Detection and Quantification of Cytokines and Other Biomarkers. PubMed Central.
  • Cell Signaling Technology. (n.d.). Western Blotting Protocol. Cell Signaling Technology.
  • BenchChem. (2025). Application Notes: The Pyrazole Scaffold in Modern Kinase Inhibitor Development. BenchChem.
  • Cell Signaling Technology. (n.d.). Western Blotting Protocol. Cell Signaling Technology.
  • Odesa I. I. Mechnikov National University. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies.
  • BOC Sciences. (n.d.). Kinase Screening Library. BOC Sciences.
  • Biomatik. (2024). The Ultimate Guide To Using Elisa Kits For Cytokine Detection.
  • SEER Training Modules. (2023). Major Categories of Chemotherapy Agents.
  • National Library of Medicine. (2024).
  • BPS Bioscience. (n.d.). Advancing Immune Disease Treatment with Cutting-Edge Drug Discovery Tools. BPS Bioscience.
  • BenchChem. (2025).
  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology.
  • Cambridge Bioscience. (n.d.). Kinase inhibitor screening libraries. Cambridge Bioscience.
  • Chemocare. (n.d.). Types of Chemotherapy. Chemocare.
  • Creative Bioarray. (n.d.). In Vitro Chemoresistance and Chemosensitivity Assays.
  • PubMed. (2025). Screening of a kinase inhibitor library identified novel targetable kinase pathways in triple-negative breast cancer.
  • National Library of Medicine. (2025). Utility of 3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde in the synthesis of novel 1,3,4-thiadiazoles or 1,3-thiazoles and study their cytotoxic activity. PubMed Central.
  • Ace Therapeutics. (n.d.). Customized In Vitro Models of IBD. Ace Therapeutics.
  • ResearchGate. (n.d.). Cell lines used in immunomodulatory studies.
  • National Library of Medicine. (2024). A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. PubMed Central.
  • Molecules. (2020). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. MDPI.

Sources

A Comparative Guide to (3-Phenyl-1H-pyrazol-4-YL)methanamine and Other Kinase Inhibitors: A Scaffold-Centric Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative analysis of the (3-Phenyl-1H-pyrazol-4-YL)methanamine chemical scaffold in the context of established pyrazole-based kinase inhibitors. While direct experimental data for this specific compound is not extensively available in public literature, its structural motifs are central to a multitude of potent and selective kinase inhibitors. By dissecting its structure and comparing it to clinically relevant drugs, we can infer its potential, understand its structure-activity relationships (SAR), and provide a framework for its evaluation.

The pyrazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its ability to form key hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of various protein kinases.[1][2][3] This versatility has led to the development of numerous FDA-approved drugs targeting kinases involved in oncology and inflammatory diseases.[3][4]

The (3-Phenyl-1H-pyrazol-4-YL)methanamine Scaffold: A Structural and Mechanistic Overview

The molecule (3-Phenyl-1H-pyrazol-4-YL)methanamine represents a foundational pyrazole-based structure. Its core components—a phenyl group at the 3-position and a methanamine group at the 4-position—provide a valuable starting point for inhibitor design.

  • The Pyrazole Core : This five-membered aromatic heterocycle is crucial for interacting with the hinge region of the kinase ATP-binding site, typically forming one or two critical hydrogen bonds that anchor the inhibitor.[3]

  • The 3-Phenyl Group : This substituent extends into a hydrophobic region of the ATP-binding pocket. Modifications to this ring are a common strategy to enhance potency and modulate selectivity.[5]

  • The 4-Methanamine Group : This flexible, basic side chain can interact with solvent or form additional hydrogen bonds with residues near the ribose-binding region, influencing the inhibitor's overall affinity and pharmacokinetic properties.

Based on the structure-activity relationships of similar aminopyrazole compounds, this scaffold has the potential to be developed into inhibitors for several kinase families, including JNKs, CDKs, and others where a planar aromatic system is favored for occupying the active site.[6][7]

Comparative Analysis with Established Pyrazole-Based Kinase Inhibitors

To understand the potential of the (3-Phenyl-1H-pyrazol-4-YL)methanamine scaffold, we will compare it against well-characterized inhibitors targeting key kinase families.

Versus JAK Inhibitors: The Case of Ruxolitinib

Ruxolitinib is a potent inhibitor of Janus kinases JAK1 and JAK2, with IC50 values in the low nanomolar range.[8][9][10] It is approved for the treatment of myelofibrosis and polycythemia vera.[11]

Structural Comparison:

  • Ruxolitinib: Features a pyrazole ring fused to a pyrrolo[2,3-d]pyrimidine core. This extended heterocyclic system provides extensive interactions within the JAK active site.[9]

  • (3-Phenyl-1H-pyrazol-4-YL)methanamine: Possesses a simpler, unfused pyrazole ring. To achieve JAK inhibitory activity, this scaffold would likely require significant modification to mimic the shape and interactions of Ruxolitinib's core. The phenyl and methanamine groups do not occupy the same vectors as Ruxolitinib's side chains.

Mechanistic Implications: Ruxolitinib functions as an ATP-competitive inhibitor, blocking the phosphorylation of STAT proteins and thereby downregulating cytokine signaling.[9][11] Any inhibitor derived from the (3-Phenyl-1H-pyrazol-4-YL)methanamine scaffold would need to be optimized to effectively compete with ATP in the highly conserved JAK active site.

cluster_0 JAK-STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation JAK->Receptor 4. Receptor Phosphorylation JAK->JAK STAT STAT JAK->STAT 6. STAT Phosphorylation STAT->Receptor 5. STAT Recruitment pSTAT p-STAT Dimer STAT Dimer pSTAT->Dimer 7. Dimerization Nucleus Nucleus Dimer->Nucleus 8. Nuclear Translocation Gene Gene Transcription (Inflammation, Proliferation) Nucleus->Gene 9. Gene Regulation Inhibitor Ruxolitinib (JAK Inhibitor) Inhibitor->JAK Inhibition

Caption: The JAK-STAT signaling pathway and the point of inhibition by Ruxolitinib.

Versus Aurora Kinase Inhibitors: The Case of Tozasertib (VX-680)

Tozasertib is a pan-Aurora kinase inhibitor with potent activity against Aurora A, B, and C, exhibiting Ki values of 0.6 nM, 18 nM, and 4.6 nM, respectively.[12][13] These kinases are critical regulators of mitosis, and their inhibition leads to cell cycle arrest and apoptosis.[14]

Structural Comparison:

  • Tozasertib: Possesses a complex structure with an aminopyrazole core linked to a substituted pyrimidine. This intricate arrangement allows it to target the ATP-binding pocket of Aurora kinases effectively.[15]

  • (3-Phenyl-1H-pyrazol-4-YL)methanamine: The core scaffold is significantly simpler. While the aminopyrazole motif is present in Tozasertib, the phenyl and methanamine groups would need to be elaborated into a larger, more rigid structure to achieve the same level of potency and pan-Aurora activity.

Mechanistic Implications: Inhibition of Aurora B by compounds like Tozasertib disrupts the spindle assembly checkpoint, leading to defects in chromosome segregation and ultimately endoreduplication and apoptosis.[13][16] A derivative of (3-Phenyl-1H-pyrazol-4-YL)methanamine would need to be optimized to induce this specific cellular phenotype.

cluster_1 Aurora Kinase Regulation of Mitosis G2 G2 Phase Prophase Prophase G2->Prophase Mitotic Entry Metaphase Metaphase Prophase->Metaphase Spindle Assembly Anaphase Anaphase Metaphase->Anaphase Chromosome Segregation Cytokinesis Cytokinesis Anaphase->Cytokinesis Cell Division AurA Aurora A AurA->Prophase Centrosome Maturation AurB Aurora B (CPC) AurB->Metaphase Spindle Checkpoint AurB->Cytokinesis Cleavage Furrow Formation Inhibitor Tozasertib (Aurora Inhibitor) Inhibitor->AurA Inhibitor->AurB

Caption: Role of Aurora kinases in mitosis and the target of inhibitors like Tozasertib.

Versus p38 MAPK Inhibitors: The Case of Doramapimod (BIRB 796)

Many potent p38 MAPK inhibitors are based on a pyrazole scaffold, often featuring a urea linkage. These inhibitors are investigated for treating inflammatory diseases. Doramapimod is a well-studied example that binds to a distinct allosteric site on p38.[17]

Structural Comparison:

  • Doramapimod: Utilizes an N-pyrazole, N'-aryl urea structure. This configuration is crucial for binding to the DFG-out (inactive) conformation of p38, providing high affinity and selectivity.[17]

  • (3-Phenyl-1H-pyrazol-4-YL)methanamine: Lacks the urea moiety and the specific substitution pattern required for high-affinity binding to the allosteric pocket of p38. The simple methanamine is unlikely to replicate the extensive hydrogen bond network formed by the urea group in Doramapimod.

Mechanistic Implications: Doramapimod is a Type II inhibitor, meaning it stabilizes the inactive conformation of the kinase. Developing a Type II inhibitor from the (3-Phenyl-1H-pyrazol-4-YL)methanamine scaffold would require significant synthetic modification to introduce functionalities capable of accessing and stabilizing the DFG-out conformation.

Quantitative Data: Inhibitory Potency of Comparator Compounds

The following table summarizes the in vitro inhibitory activities of the discussed pyrazole-based kinase inhibitors, providing a benchmark for any newly developed compounds based on the (3-Phenyl-1H-pyrazol-4-YL)methanamine scaffold.

Compound NameTarget Kinase(s)IC50 / Ki (nM)Reference(s)
Ruxolitinib JAK1IC50: 3.3[8][9]
JAK2IC50: 2.8[8][9]
JAK3IC50: 428[9]
Tozasertib (VX-680) Aurora AKi: 0.6[12][13]
Aurora BKi: 18[12][13]
Aurora CKi: 4.6[12][13]
Doramapimod (BIRB 796) p38 MAPKIC50: 38[17]

Experimental Methodologies for Evaluation

To experimentally validate the potential of a novel compound like (3-Phenyl-1H-pyrazol-4-YL)methanamine or its derivatives, a standardized cascade of assays is required.

cluster_2 Kinase Inhibitor Screening Workflow Start Compound Synthesis ((3-Phenyl-1H-pyrazol-4-YL)methanamine derivative) Biochem Biochemical Assay (In Vitro Kinase Assay) Start->Biochem Determine IC50 CellViability Cell-Based Assay 1 (MTT / Cell Viability) Biochem->CellViability Determine Cellular Potency TargetEngage Cell-Based Assay 2 (Western Blot for p-Substrate) CellViability->TargetEngage Confirm On-Target Effect InVivo In Vivo Model (Xenograft / Disease Model) TargetEngage->InVivo Evaluate Efficacy & PK/PD Result Lead Candidate InVivo->Result

Caption: A typical workflow for the evaluation of novel kinase inhibitors.

Protocol 1: In Vitro Kinase Inhibition Assay (Fluorescence-Based)

This protocol describes a universal, non-radioactive method for determining the IC50 value of a test compound against a purified kinase.[18][19]

Principle: The assay measures the amount of ADP produced during the kinase reaction. The ADP is converted to ATP and pyruvate, and the resulting product is quantified via a fluorescent signal. A decrease in signal indicates inhibition of kinase activity.

Materials:

  • Purified recombinant kinase of interest (e.g., JAK2, Aurora A)

  • Kinase-specific peptide substrate

  • ATP solution

  • Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compound ((3-Phenyl-1H-pyrazol-4-YL)methanamine derivative) serially diluted in DMSO

  • ADP detection reagent kit (e.g., Kinase-Glo®, ADP-Glo™)

  • 384-well, low-volume, white plates

  • Multichannel pipettor and plate reader with luminescence detection

Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO, starting from 10 mM.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 2.5 µL of Kinase Assay Buffer.

    • Add 25 nL of the serially diluted test compound or DMSO (for positive and negative controls).

    • Add 2.5 µL of a 2X kinase/substrate mix (containing the kinase and peptide substrate at their optimal concentrations in Kinase Assay Buffer).

    • Incubate for 15 minutes at room temperature to allow compound binding.

  • Initiate Reaction: Add 5 µL of a 2X ATP solution (at the Km concentration for the specific kinase) to all wells to start the reaction. For the "no kinase" negative control, add buffer instead.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Add 10 µL of the ADP detection reagent to each well.

    • Incubate as per the manufacturer's instructions (typically 30-60 minutes at room temperature).

    • Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Normalize the data using the positive (DMSO only) and negative (no kinase) controls.

    • Plot the percent inhibition versus the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Cell Viability (MTT) Assay

This protocol assesses the effect of a kinase inhibitor on the metabolic activity and proliferation of cancer cell lines.[20][21][22]

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form an insoluble purple formazan product. The amount of formazan is proportional to the number of viable cells.

Materials:

  • Cancer cell line relevant to the kinase target (e.g., HEL cells for JAK2, HCT116 for Aurora A)

  • Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)

  • Test compound, serially diluted

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well, flat-bottom cell culture plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Add 100 µL of medium containing the test compound at 2X the final desired concentration. Include vehicle-only (DMSO) controls.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution (DMSO) to each well. Pipette up and down to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control wells to calculate the percent viability. Plot percent viability against the log of compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Protocol 3: Western Blotting for Phospho-Protein Analysis

This protocol is used to confirm that the inhibitor is hitting its intended target within the cell by measuring the phosphorylation status of a downstream substrate.[23][24][25]

Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated form of a target protein (e.g., p-STAT3 for the JAK pathway).

Materials:

  • Cell line and test compound

  • Ice-cold PBS

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane and transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-STAT3, anti-total-STAT3)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system (e.g., ChemiDoc)

Procedure:

  • Cell Treatment and Lysis:

    • Plate cells and grow to 70-80% confluency.

    • Treat cells with various concentrations of the kinase inhibitor for a specified time (e.g., 2-4 hours).

    • Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Normalize all samples to the same protein concentration, add Laemmli sample buffer, boil, and load 20-30 µg of protein per lane onto an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane via electroblotting.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-STAT3, diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again, then apply the ECL substrate. Capture the chemiluminescent signal using an imaging system.

  • Stripping and Reprobing: The membrane can be stripped and reprobed with an antibody for the total protein (e.g., anti-total-STAT3) to confirm equal protein loading.

Conclusion and Future Directions

The (3-Phenyl-1H-pyrazol-4-YL)methanamine scaffold represents a minimalist yet promising starting point for the development of novel kinase inhibitors. Its core structure is present in many advanced inhibitors, but significant chemical elaboration is required to achieve the potency and selectivity of clinically approved drugs like Ruxolitinib or Tozasertib.

Future research should focus on synthesizing a library of derivatives based on this scaffold. By systematically modifying the phenyl ring and the methanamine group, and by exploring substitutions at the N1 position of the pyrazole, it will be possible to probe the structure-activity relationships for various kinase targets. The experimental protocols detailed in this guide provide a robust framework for evaluating these new chemical entities, from initial biochemical screening to cellular target validation, ultimately paving the way for the discovery of the next generation of pyrazole-based therapeutics.

References

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. PubMed. [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. [Link]

  • Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. PubMed. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. [Link]

  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]

  • Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38*. Semantic Scholar. [Link]

  • Mechanisms Underlying the Anti-inflammatory and Immunosuppressive Activity of Ruxolitinib. Frontiers. [Link]

  • Aurora kinases: novel therapy targets in cancers. PMC. [Link]

  • Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis. NIH. [Link]

  • Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. NIH. [Link]

  • How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]

  • Synthesis and biological evaluation of 3-(4-fluorophenyl)-1H-pyrazole derivatives as androgen receptor antagonists. PubMed. [Link]

  • (3,5-Dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone. MDPI. [Link]

  • Pharmacokinetics and Pharmacodynamics of Ruxolitinib: A Review. PMC. [Link]

  • RIPK1-dependent cell death: a novel target of the Aurora kinase inhibitor Tozasertib (VX-680). PubMed. [Link]

  • Design, synthesis, in silico, and in vitro evaluation of 3-phenylpyrazole acetamide derivatives as antimycobacterial agents. PubMed. [Link]

  • Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. PMC. [Link]

  • Discovery of 4-cyclopropyl-3-(2-((1-cyclopropyl-1H-pyrazol-4-yl) amino) quinazolin-6-yl)-N-(3-(trifluoromethyl) phenyl) benzamides as potent discoidin domain receptor inhibitors for the treatment of idiopathic pulmonary fibrosis. PMC. [Link]

  • Ruxolitinib Phosphate (INCB018424): Selective JAK1/JAK2 Inhibitor for JAK-STAT Pathway Research. Inhibitor Research Hub. [Link]

  • Discovery and optimization of substituted 1-(1-phenyl-1H-pyrazol-3-yl)methanamines as potent and efficacious type II calcimimetics. PubMed. [Link]

  • Synthesis, biological screening and in silico studies of new N-phenyl-4-(1,3-diaryl-1H-pyrazol-4-yl)thiazol-2-amine derivatives as potential antifungal and antitubercular agents. PubMed. [Link]

  • MTT Assay Protocol. Springer Nature Experiments. [Link]

  • Definition of tozasertib lactate - NCI Drug Dictionary. National Cancer Institute. [Link]

  • 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. PMC. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. PMC. [Link]

  • Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. PubMed. [Link]

  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. ScienceDirect. [Link]

  • Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Liang Tong Lab at Columbia University. [Link]

Sources

A Researcher's Guide to In Vivo Efficacy Studies of (3-Phenyl-1H-pyrazol-4-YL)methanamine Analogs: Methodologies and Comparative Framework

Author: BenchChem Technical Support Team. Date: February 2026

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities.[1][2] Among the vast library of pyrazole derivatives, analogs of (3-Phenyl-1H-pyrazol-4-YL)methanamine are emerging as a promising class of molecules for therapeutic development. Their structural motifs suggest potential interactions with a variety of biological targets, making them attractive candidates for indications ranging from oncology to inflammatory diseases.

This guide provides a comprehensive framework for researchers and drug development professionals on conducting and evaluating the in vivo efficacy of novel (3-Phenyl-1H-pyrazol-4-YL)methanamine analogs. We will delve into the rationale behind experimental design, present detailed protocols for key in vivo models, and offer a structured approach for comparative data analysis. While direct head-to-head in vivo comparative studies for a series of these specific analogs are not extensively published, this guide synthesizes available data on closely related structures and establishes a robust blueprint for future investigations.

The Therapeutic Promise of the Pyrazole Scaffold

The versatility of the pyrazole ring allows for substitutions that can modulate a compound's pharmacokinetic and pharmacodynamic properties. Research has demonstrated that pyrazole-containing compounds can act as potent inhibitors of various protein kinases, such as c-Jun N-terminal kinase (JNK), Janus kinases (JAKs), and Aurora kinases, which are pivotal in cancer and inflammation signaling pathways.[3][4][5] Furthermore, pyrazole derivatives have been investigated as antitumor agents, with some showing efficacy in murine tumor models.[6][7] This broad biological activity underscores the rationale for exploring the in vivo efficacy of novel (3-Phenyl-1H-pyrazol-4-YL)methanamine analogs.

A notable example of a structurally related pyrazole methanamine analog with demonstrated in vivo efficacy is a 1-(1-phenyl-1H-pyrazol-3-yl)methanamine derivative investigated as a type II calcimimetic. This compound proved to be efficacious in a rat pharmacodynamic model for secondary hyperparathyroidism, highlighting the potential for this chemical class to yield orally bioavailable and active drugs.[8]

Comparative In Vivo Efficacy: A Framework for Analysis

To systematically evaluate novel (3-Phenyl-1H-pyrazol-4-YL)methanamine analogs, a standardized comparison of their in vivo performance is essential. The following table presents a template for organizing and comparing efficacy data from both anticancer and anti-inflammatory models. This structured format facilitates the identification of lead candidates and informs structure-activity relationship (SAR) studies.

Table 1: Comparative In Vivo Efficacy Data Template for (3-Phenyl-1H-pyrazol-4-YL)methanamine Analogs

Analog ID Therapeutic Area Animal Model Cell Line (if applicable) Dose & Route Key Efficacy Endpoint % Efficacy vs. Control Reference Compound
Analog-001OncologyNude Mouse XenograftA549 (Lung Carcinoma)50 mg/kg, p.o.Tumor Growth Inhibition (TGI)Data to be generatedPaclitaxel
Analog-002OncologyNude Mouse XenograftA549 (Lung Carcinoma)50 mg/kg, p.o.Tumor Growth Inhibition (TGI)Data to be generatedPaclitaxel
Analog-003InflammationRat Paw EdemaN/A25 mg/kg, i.p.Reduction in Paw VolumeData to be generatedIndomethacin
Analog-004InflammationRat Paw EdemaN/A25 mg/kg, i.p.Reduction in Paw VolumeData to be generatedIndomethacin

Experimental Protocols: A Step-by-Step Guide

The integrity of in vivo data hinges on the meticulous execution of validated experimental protocols. Below are detailed methodologies for two standard models relevant to the potential therapeutic applications of (3-Phenyl-1H-pyrazol-4-YL)methanamine analogs.

Protocol 1: Subcutaneous Xenograft Model for Anticancer Efficacy

This model is a cornerstone for assessing the antitumor activity of novel compounds in an in vivo setting.[9]

Objective: To evaluate the ability of (3-Phenyl-1H-pyrazol-4-YL)methanamine analogs to inhibit the growth of human tumor cells implanted in immunodeficient mice.

Materials:

  • Immunodeficient mice (e.g., BALB/c nude or NSG)

  • Human tumor cell line (e.g., A549 for lung cancer)

  • Complete cell culture media and reagents

  • Matrigel (optional, to aid tumor engraftment)[10]

  • Test compounds and vehicle control

  • Calipers for tumor measurement

Step-by-Step Methodology:

  • Cell Culture and Preparation: Culture tumor cells to a logarithmic growth phase (80-90% confluency). On the day of inoculation, harvest cells using trypsin, wash with sterile PBS, and resuspend in a 1:1 mixture of cold PBS and Matrigel to a final concentration of 1-5 x 10⁷ cells/mL.[6] Keep the cell suspension on ice.

  • Tumor Inoculation: Anesthetize the mice. Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse using a 25-gauge needle.[3][7]

  • Tumor Growth and Randomization: Monitor the mice for tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the animals into treatment and control groups.

  • Compound Administration: Administer the test analog or vehicle control to the respective groups according to the predetermined dosing schedule and route (e.g., oral gavage, intraperitoneal injection).

  • Efficacy Assessment: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: Volume = (Length x Width²)/2.[6] Monitor animal body weight and overall health as indicators of toxicity.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis). Calculate the percentage of Tumor Growth Inhibition (%TGI).

G cluster_workflow Anticancer Xenograft Workflow prep Cell Culture & Preparation inoc Subcutaneous Inoculation prep->inoc growth Tumor Growth & Randomization inoc->growth treat Compound Administration growth->treat assess Tumor Measurement treat->assess endp Endpoint Analysis assess->endp

Caption: Workflow for a subcutaneous xenograft study.

Protocol 2: Carrageenan-Induced Paw Edema Model for Anti-Inflammatory Efficacy

This is a widely used and reproducible model for evaluating acute inflammation and screening for anti-inflammatory drugs.[8]

Objective: To assess the ability of (3-Phenyl-1H-pyrazol-4-YL)methanamine analogs to reduce acute inflammation in a rat model.

Materials:

  • Wistar or Sprague-Dawley rats

  • 1% Carrageenan solution in sterile saline

  • Test compounds and vehicle control

  • Positive control (e.g., Indomethacin)

  • Pletismometer or calipers for paw volume measurement

Step-by-Step Methodology:

  • Animal Acclimation and Grouping: Acclimate rats for at least one week. On the day of the experiment, divide them into control, positive control, and test groups.

  • Compound Administration: Administer the test analog, vehicle, or Indomethacin to the respective groups, typically 30-60 minutes before inducing inflammation.[8]

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the left hind paw of each rat.

  • Measurement of Paw Edema: Measure the paw volume of each rat using a plethysmometer at baseline (before carrageenan injection) and at regular intervals post-injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: Calculate the increase in paw volume for each animal at each time point by subtracting the baseline volume. Determine the percentage inhibition of edema for the treated groups compared to the vehicle control group.

G cluster_workflow Anti-Inflammatory Paw Edema Workflow acclimate Animal Acclimation & Grouping admin Compound Administration acclimate->admin induce Carrageenan Injection admin->induce measure Paw Volume Measurement (hourly) induce->measure analyze Data Analysis (% Inhibition) measure->analyze

Caption: Workflow for a carrageenan-induced paw edema study.

Plausible Mechanism of Action: Kinase Inhibition

Many pyrazole derivatives exert their therapeutic effects by inhibiting protein kinases.[3][4] A plausible mechanism for (3-Phenyl-1H-pyrazol-4-YL)methanamine analogs, particularly in an oncology or inflammation context, is the inhibition of key signaling pathways like the JNK pathway, which is involved in stress response, apoptosis, and inflammation.

G ext_stim Extracellular Stimuli (e.g., Cytokines, Stress) jnkk MAPKKs (MKK4/7) ext_stim->jnkk activates jnk JNK jnkk->jnk phosphorylates cjun c-Jun jnk->cjun phosphorylates response Cellular Response (Inflammation, Apoptosis) cjun->response regulates transcription analog (3-Phenyl-1H-pyrazol-4-YL) methanamine Analog analog->jnk inhibits

Caption: Potential inhibition of the JNK signaling pathway.

Conclusion

The (3-Phenyl-1H-pyrazol-4-YL)methanamine scaffold represents a promising starting point for the development of novel therapeutics. While comprehensive comparative in vivo data for this specific analog series is still emerging, the broader family of pyrazole derivatives has demonstrated significant potential in both anticancer and anti-inflammatory models. By employing the structured comparative framework and detailed experimental protocols outlined in this guide, researchers can effectively advance their drug discovery programs, generate robust and comparable in vivo efficacy data, and ultimately unlock the full therapeutic potential of this versatile chemical class.

References

  • Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Poon, S. F., et al. (2009). Discovery and optimization of substituted 1-(1-phenyl-1H-pyrazol-3-yl)methanamines as potent and efficacious type II calcimimetics. Journal of Medicinal Chemistry, 52(21), 6535-8. [Link]

  • Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Bio-Techne.
  • Subcutaneous Tumor Xenograft Models in Immunodeficient Mice. Yeasen.
  • Construction of subcutaneous xenograft tumor model. Bio-protocol.
  • Naito, H., et al. (2005). Synthesis and Antitumor Activity of Novel Pyrimidinyl Pyrazole Derivatives. III. Synthesis and Antitumor Activity of 3-phenylpiperazinyl-1-trans-propenes. Chemical & Pharmaceutical Bulletin, 53(2), 153-63. [Link]

  • Zheng, Y., et al. (2021). Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors. European Journal of Medicinal Chemistry, 209, 112934. [Link]

  • EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inocul
  • How to do tumor mouse model properly?.
  • Natural and Biomimetic Antitumor Pyrazoles, A Perspective. Molecules.
  • de la C. Nuñez, M., et al. (2020). Natural and Biomimetic Antitumor Pyrazoles, A Perspective. Molecules, 25(6), 1367. [Link]

  • EVALUATION OF ANTI-INFLAMMATORY POTENTIAL OF TEST SAMPLE IN CARRAGEENAN INDUCED RAT PAW EDEMA (ACUTE MODEL). Research SOP.
  • Carrageenan Induced Paw Edema (R
  • Carrageenan induced Paw Edema Model.
  • Carrageenan-induced rat paw oedema: Significance and symbolism.
  • Synthesis and Antitumor Activity of Novel Pyrimidinyl Pyrazole Derivatives. Chemical & Pharmaceutical Bulletin.
  • Synthesis, cytotoxicity and antitumor activity of some new simplified pyrazole analogs of the antitumor agent CC-1065. Effect of an hydrophobic group on antitumor activity. Il Farmaco.
  • Anti-inflammatory Profile of N-phenylpyrazole Arylhydrazone Derivatives in Rats. General Pharmacology: The Vascular System.
  • Synthesis and anti-inflammatory activity of some novel 3-phenyl-N-[3-(4-phenylpiperazin-1yl)
  • 1-phenyl-1H-pyrazole derivatives with antiinflammatory, analgesic and antipiretic activities. Il Farmaco.
  • Anti-inflammatory effect of a new piperazine derivative: (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone. Inflammopharmacology.
  • Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the R
  • Synthesis and Anti-Inflammatory Activity of Some O-Propargylated-N-acetylpyrazole Derived from 1,3-Diarylpropenones. Journal of Chemistry.
  • Current status of pyrazole and its biological activities. Journal of Pharmacy And Bioallied Sciences.
  • Pyrazoles and Pyrazolines as Anti-Inflamm
  • Pyrrol)-Pyrazole Derivatives as Non- Acidic Anti-Inflammatory an. International Journal of Pharmaceutical and Phytopharmacological Research.
  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules.
  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega.
  • Utility of 3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde in the synthesis of novel 1,3,4-thiadiazoles or 1,3-thiazoles and study their cytotoxic activity. Scientific Reports.
  • Synthesis and biological evaluation of 3-(2,4-dichlorophenoxymethyl)-1-phenyl-1H-pyrazole derivatives as potential antitumor agents.
  • Inherent efficacies of pyrazole-based derivatives for cancer therapy: the interface between experiment and in silico. Future Medicinal Chemistry.
  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances.
  • Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules.
  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. ACS Medicinal Chemistry Letters.
  • Exploring the Synthesis, Anti-Inflammatory and Anti-Tumor Potential of 4-Maleimidylphenyl-Hydrazide Deriv
  • 3 H-Pyrazolo[4,3- f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo. Journal of Medicinal Chemistry.

Sources

A Researcher's Comparative Guide to Elucidating the Mechanism of Action of Pyrazole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the precise mechanism of action (MoA) of a novel inhibitor is paramount. The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting a wide array of proteins.[1][2] This guide provides an in-depth, comparative analysis of the experimental strategies and data required to robustly define the MoA of pyrazole-based inhibitors, with a focus on protein kinases and other key enzyme targets.

Introduction to Pyrazole-Based Inhibitors: A Versatile Scaffold

The pyrazole ring system is a five-membered heterocycle with two adjacent nitrogen atoms. Its chemical properties allow for diverse substitutions, enabling the creation of potent and selective inhibitors for various biological targets.[1][3] Prominent examples include kinase inhibitors used in oncology and inflammatory diseases, as well as inhibitors of enzymes like cyclooxygenase-2 (COX-2) and MutT Homolog 1 (MTH1).[1][4][5] A thorough MoA study is crucial to differentiate a compound's activity, predict its therapeutic window, and identify potential off-target effects.

Deconvoluting the Mechanism: A Multi-faceted Approach

A comprehensive MoA investigation for a pyrazole-based inhibitor involves a tiered approach, starting from initial biochemical characterization and progressing to complex cellular and biophysical analyses.

Initial Target Identification and Biochemical Potency

The first step is to identify the direct molecular target(s) of the inhibitor and quantify its potency.

cluster_0 Biochemical Potency Determination reagents Prepare Reagents: - Purified enzyme - Substrate (e.g., peptide) - Co-factors (e.g., ATP for kinases) - Detection reagents assay Perform enzyme inhibition assay (e.g., radiometric, fluorescence-based) reagents->assay inhibitor Prepare serial dilutions of pyrazole inhibitor inhibitor->assay data Measure enzyme activity at each inhibitor concentration assay->data ic50 Calculate IC50 value from dose-response curve data->ic50

Caption: Workflow for determining the biochemical IC50 of a pyrazole-based inhibitor.

Protocol: Standard Biochemical Kinase Assay (e.g., for a Serine/Threonine Kinase)

  • Reagent Preparation : Prepare assay buffer, purified kinase, a specific peptide substrate, ATP, and a detection reagent.[6]

  • Inhibitor Preparation : Create a serial dilution of the pyrazole-based inhibitor in the assay buffer.

  • Assay Execution : In a 96-well plate, combine the kinase, inhibitor, and substrate. Initiate the reaction by adding ATP.[6][7]

  • Detection : After a set incubation time, stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).[7]

  • Data Analysis : Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7]

Comparative Data: IC50 Values of Pyrazole-Based Inhibitors

InhibitorTarget KinaseBiochemical IC50 (nM)Reference
RuxolitinibJAK1~3[1]
RuxolitinibJAK2~3[1]
Compound 3fJAK13.4[8]
Compound 3fJAK22.2[8]
Compound 3fJAK33.5[8]
BIRB 796p38 MAP Kinase-[9]
SI221SRC Family Kinases-[10]

Note: Specific IC50 values for BIRB 796 and SI221 were not provided in the search results, but their potency has been established.

Validating Target Engagement in a Cellular Context

A potent biochemical inhibitor may not necessarily be effective in a cellular environment due to factors like cell permeability, efflux pumps, and competition with high intracellular ATP concentrations.[11][12] Therefore, validating target engagement within intact cells is a critical step.

cluster_0 Cellular Target Engagement cells Culture cells expressing the target protein treatment Treat cells with varying concentrations of the pyrazole inhibitor cells->treatment assay Perform target engagement assay (e.g., NanoBRET, Cellular Thermal Shift Assay) treatment->assay readout Measure inhibitor binding to the target assay->readout affinity Determine cellular affinity (e.g., EC50 or IC50) readout->affinity

Caption: General workflow for assessing cellular target engagement of a pyrazole inhibitor.

Featured Technique: NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a powerful technique that measures the binding of a compound to its target protein in living cells.[13][14] It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescently labeled tracer that binds to the same site as the inhibitor.[13][15]

Protocol: NanoBRET™ Target Engagement Assay

  • Cell Preparation : Transfect cells with a vector encoding the target kinase fused to NanoLuc® luciferase.

  • Tracer and Inhibitor Addition : Add the specific NanoBRET™ tracer and varying concentrations of the pyrazole-based inhibitor to the cells.

  • Lysis and Detection : After incubation, lyse the cells and measure both the donor (luciferase) and acceptor (tracer) emission signals.

  • Data Analysis : Calculate the BRET ratio. A decrease in the BRET signal indicates displacement of the tracer by the inhibitor, allowing for the determination of the inhibitor's cellular affinity.[15]

Comparative Analysis: Biochemical vs. Cellular Potency

It is common to observe a rightward shift in potency (higher IC50) in cellular assays compared to biochemical assays.[11] This discrepancy can be attributed to the aforementioned cellular factors. A significant drop in potency may indicate poor cell permeability or high affinity for efflux transporters.

Assay TypeKey AdvantagesKey Limitations
Biochemical High throughput, direct measure of enzyme inhibition.[7]Lacks physiological relevance, can be misleading for cellular efficacy.[11][12]
Cellular More physiologically relevant, accounts for cell permeability and intracellular ATP.[11]Lower throughput, more complex to perform and interpret.
Elucidating the Binding Mode and Kinetics

Understanding how an inhibitor binds to its target provides crucial information for structure-activity relationship (SAR) studies and lead optimization. Biophysical techniques are indispensable for this purpose.

cluster_0 Biophysical Binding Analysis protein Purified target protein spr Surface Plasmon Resonance (SPR) protein->spr itc Isothermal Titration Calorimetry (ITC) protein->itc xray X-ray Crystallography protein->xray inhibitor Pyrazole inhibitor inhibitor->spr inhibitor->itc inhibitor->xray Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Pain & Inflammation Prostaglandins->Inflammation Celecoxib Celecoxib Celecoxib->COX2 Inhibits ROS Reactive Oxygen Species (ROS) Oxidized_dNTPs Oxidized dNTPs ROS->Oxidized_dNTPs MTH1 MTH1 Oxidized_dNTPs->MTH1 Hydrolyzes DNA_Replication DNA Replication Oxidized_dNTPs->DNA_Replication Incorporation DNA_Damage DNA Damage & Cell Death DNA_Replication->DNA_Damage MTH1_Inhibitor MTH1 Inhibitor MTH1_Inhibitor->MTH1 Inhibits

Sources

A Comparative Guide to the Anti-Cancer Effects of Pyrazole Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its synthetic accessibility and broad range of pharmacological activities.[1][2] Within the realm of oncology, pyrazole derivatives have emerged as a particularly fruitful area of research, with numerous compounds demonstrating potent anti-cancer effects by targeting key pathways involved in cell proliferation and survival.[3][4] This guide provides an in-depth comparison of the anti-cancer effects of different pyrazole isomers, supported by experimental data, to aid researchers in the rational design of next-generation pyrazole-based therapeutics.

The Critical Influence of Isomerism on Biological Activity

The substitution pattern on the pyrazole ring profoundly impacts the molecule's three-dimensional structure, electronic properties, and ability to interact with biological targets. Consequently, positional isomers of pyrazole derivatives can exhibit markedly different pharmacological profiles, including their anti-cancer efficacy. Understanding these structure-activity relationships (SAR) is paramount for optimizing lead compounds.

A compelling example of the importance of isomer positioning is seen in the development of Apoptosis Signal-regulating Kinase 1 (ASK1) inhibitors. In one study, a 1,5-disubstituted pyrazole (Isomer C) was found to be a potent inhibitor. However, its positional isomer, a 1,3-disubstituted pyrazole (Isomer D), demonstrated superior activity in a cell-based assay, with an IC50 value of 6.8 µM compared to over 20 µM for Isomer C.[5] This highlights how a subtle change in substituent placement can dramatically enhance biological activity.

Comparative Cytotoxicity of Pyrazole Derivatives

The anti-cancer activity of pyrazole derivatives is typically first assessed through in vitro cytotoxicity assays against a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of the compound required to inhibit cell growth by 50%. The following table summarizes the cytotoxic activity of various pyrazole derivatives, illustrating the impact of different substitution patterns.

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
CF-6 Pyrazole oxime derivativeA-549 (Lung)12.5[6]
Compound 11 1,3,5-trisubstituted pyrazolineAsPC-1 (Pancreatic)16.8[7]
U251 (Glioblastoma)11.9[7]
Compound 25 Pyrazole benzothiazole hybridHT29 (Colon)3.17 - 6.77[1]
PC3 (Prostate)3.17 - 6.77[1]
A549 (Lung)3.17 - 6.77[1]
U87MG (Glioblastoma)3.17 - 6.77[1]
Compound 36 Pyrazole derivative- (CDK2 enzyme inhibition)0.199[1]
Compound 5a 1,5-diarylpyrazoleMDA-MB 468 (Breast)-[8]
3f 1,3,5-trisubstituted pyrazoleMDA-MB-468 (Breast)14.97 (24h), 6.45 (48h)[9]

Mechanisms of Anti-Cancer Action

Pyrazole derivatives exert their anti-cancer effects through various mechanisms, often by inhibiting key enzymes involved in cancer cell signaling. Two of the most well-documented targets are Cyclin-Dependent Kinases (CDKs) and Vascular Endothelial Growth Factor Receptors (VEGFRs).

Inhibition of Cyclin-Dependent Kinases (CDKs)

CDKs are a family of protein kinases that play a crucial role in regulating the cell cycle.[10][11] Dysregulation of CDK activity is a hallmark of many cancers, leading to uncontrolled cell proliferation.[12][13] Several pyrazole derivatives have been identified as potent CDK inhibitors, inducing cell cycle arrest and apoptosis.[14][15]

CDK_Pathway cluster_0 G1 Phase cluster_1 S Phase Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 Rb Rb CDK4/6->Rb Phosphorylation (inactivation) E2F E2F Rb->E2F Releases Cyclin E Cyclin E E2F->Cyclin E p16 p16 (Tumor Suppressor) p16->CDK4/6 Inhibits CDK2 CDK2 Cyclin E->CDK2 DNA_Replication DNA Replication CDK2->DNA_Replication Initiates Growth_Factors Growth Factors Growth_Factors->Cyclin D Pyrazole_Inhibitor Pyrazole-based CDK Inhibitor Pyrazole_Inhibitor->CDK4/6 Inhibits Pyrazole_Inhibitor->CDK2 Inhibits

Caption: Simplified CDK signaling pathway and the inhibitory action of pyrazole derivatives.

Inhibition of Vascular Endothelial Growth Factor Receptor (VEGFR)

VEGF and its receptor, VEGFR, are key mediators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[6][16] By inhibiting VEGFR signaling, pyrazole derivatives can block the blood supply to tumors, thereby impeding their growth.[3][17]

VEGFR_Pathway cluster_0 Downstream Signaling cluster_1 Cellular Response VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PI3K/Akt PI3K/Akt VEGFR->PI3K/Akt Activates RAS/MAPK RAS/MAPK VEGFR->RAS/MAPK Activates Pyrazole_Inhibitor Pyrazole-based VEGFR Inhibitor Pyrazole_Inhibitor->VEGFR Inhibits Survival Survival PI3K/Akt->Survival Proliferation Proliferation RAS/MAPK->Proliferation Migration Migration RAS/MAPK->Migration

Caption: Overview of the VEGFR signaling pathway and its inhibition by pyrazole compounds.

Experimental Protocols

To ensure the reproducibility and validity of research findings, it is crucial to follow standardized experimental protocols. Below are detailed methodologies for key assays used to evaluate the anti-cancer effects of pyrazole derivatives.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][14]

MTT_Workflow A 1. Seed cancer cells in a 96-well plate and allow to adhere overnight. B 2. Treat cells with various concentrations of pyrazole isomers for 24-72h. A->B C 3. Add MTT solution to each well and incubate for 2-4 hours. B->C D 4. Viable cells convert MTT to purple formazan crystals. C->D E 5. Add solubilization solution (e.g., DMSO) to dissolve formazan crystals. D->E F 6. Measure absorbance at ~570 nm using a microplate reader. E->F G 7. Calculate cell viability and determine IC50 values. F->G

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.[18][19]

  • Compound Treatment: Prepare serial dilutions of the pyrazole compounds in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include a vehicle control (e.g., DMSO) and an untreated control.[20]

  • Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.[19]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Annexin V/PI Staining for Apoptosis

This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.[1]

Apoptosis_Assay_Workflow A 1. Treat cells with pyrazole isomers for a specified duration. B 2. Harvest cells and wash with phosphate-buffered saline (PBS). A->B C 3. Resuspend cells in Annexin V binding buffer. B->C D 4. Add FITC-conjugated Annexin V and Propidium Iodide (PI). C->D E 5. Incubate in the dark at room temperature for 15 minutes. D->E F 6. Analyze the stained cells by flow cytometry. E->F G 7. Differentiate cell populations: - Viable (Annexin V-/PI-) - Early Apoptotic (Annexin V+/PI-) - Late Apoptotic/Necrotic (Annexin V+/PI+) F->G

Caption: Workflow for the Annexin V/PI apoptosis assay.

Step-by-Step Protocol:

  • Cell Treatment and Harvesting: Treat cells with the pyrazole compounds as desired. Harvest both adherent and floating cells, wash with cold PBS, and centrifuge.[1]

  • Cell Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add fluorescein isothiocyanate (FITC)-conjugated Annexin V and propidium iodide (PI).[2][21]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[22]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite FITC at 488 nm and measure emission at 530 nm. Excite PI at 488 nm and measure emission at >575 nm.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic or necrotic cells: Annexin V-positive and PI-positive.

Conclusion

The anti-cancer potential of pyrazole derivatives is undeniable, with their efficacy being intricately linked to the substitution pattern on the pyrazole core. As demonstrated, subtle changes in the positions of substituents can lead to significant differences in biological activity. This guide has provided a comparative overview of the cytotoxic effects of various pyrazole derivatives, delved into their common mechanisms of action, and offered detailed protocols for key experimental assays. By leveraging this information, researchers can make more informed decisions in the design and development of novel pyrazole-based anti-cancer agents with improved potency and selectivity.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Zhang, Y., Wu, C., Zhang, N., Fan, R., Ye, Y., & Xu, J. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 24(16), 12724.
  • Hicklin, D. J., & Ellis, L. M. (2005). Role of the vascular endothelial growth factor pathway in tumor growth and angiogenesis. Journal of Clinical Oncology, 23(5), 1011–1027.
  • Özdemir, A., Altıntop, M. D., Kaplancıklı, Z. A., Turan-Zitouni, G., & Çiftçi, G. A. (2015). Synthesis and evaluation of new pyrazoline derivatives as potential anticancer agents. Molecules, 20(7), 12789–12803.
  • Rathore, V., Chourasiya, A., Gupta, S., & Sharma, R. (2020). Synthesis, Characterization and Anticancer Evaluation of Novel Analogues of Pyrazoles. Research Journal of Pharmacy and Technology, 13(9), 4165–4170.
  • Asghar, U., Witkiewicz, A. K., Turner, N. C., & Knudsen, E. S. (2015). The history and future of targeting cyclin-dependent kinases in cancer therapy. Nature Reviews Drug Discovery, 14(2), 130–146.
  • Meadows, K. L., & Hurwitz, H. I. (2012). Anti-VEGF therapies in the clinic. Cold Spring Harbor Perspectives in Medicine, 2(10), a006577.
  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • Carmeliet, P., & Jain, R. K. (2011). Molecular mechanisms and clinical applications of angiogenesis.
  • Malumbres, M., & Barbacid, M. (2009). Cell cycle, CDKs and cancer: a changing paradigm.
  • Deshpande, A., Sicinski, P., & Hinds, P. W. (2005). Cyclins and cdks in development and cancer: a perspective. Oncogene, 24(17), 2909–2915.
  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in Molecular Biology, 731, 237–245.
  • Satyanarayana, A., & Kaldis, P. (2009). A dual role for the cell cycle-regulatory proteins in cancer. Cancer Research, 69(22), 8625–8628.
  • Creative Diagnostics. (n.d.). CDK Signaling Pathway. Retrieved from [Link]

  • Al-Ostath, A. I., Al-Ghorbani, M., Al-Majid, A. M., El-Senduny, F. F., & Badria, F. A. (2023). Design, synthesis, molecular docking and biological evaluation of 1,3,5-trisubstituted-1H-pyrazole derivatives as anticancer agents with cell cycle arrest, ERK and RIPK3-kinase activities. Bioorganic Chemistry, 141, 106883.
  • University of Louisiana Monroe. (n.d.). Synthesis and Biological Evaluation of 1,3-Diarylpyrazoles: in vitro Cytotoxicity Studies on Human Melanoma Cancer Cells. Retrieved from [Link]

  • Brown, D. R. (2002). Assays of tubulin polymerization were carried out using spectrophotometric determination of turbidity.
  • Bozdag, M., Mertens, F., Matheeussen, A., Van Pelt, N., Foubert, K., Hermans, N., ... & Van der Veken, P. (2024). Design and Synthesis of 1,3-Diarylpyrazoles and Investigation of Their Cytotoxicity and Antiparasitic Profile. International Journal of Molecular Sciences, 25(9), 4693.
  • Thapa, P., Karki, R., Choi, H., Choi, J. H., Yun, M., & Kwon, Y. (2021).
  • El-fakharany, E. M., El-Sayed, M. A., & El-Daly, M. M. (2024). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances, 14(12), 8234-8263.
  • Rana, A., Siddiqui, N., & Khan, S. A. (2018). Pyrazoles as anticancer agents: Recent advances.
  • Sadeghpour, H., Shaki, F., Mohammadi-Far, M., & Kashani, E. (2021). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. Iranian Journal of Pharmaceutical Research, 20(2), 343–355.
  • Davis, A., & Wilson, L. (2013). Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. Methods in Molecular Biology, 971, 191–203.
  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. Retrieved from [Link]

  • Zhang, Y., Wu, C., Zhang, N., Fan, R., Ye, Y., & Xu, J. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International journal of molecular sciences, 24(16), 12724.
  • Bozdag, M., Mertens, F., Matheeussen, A., Van Pelt, N., Foubert, K., Hermans, N., ... & Van der Veken, P. (2024). Design and Synthesis of 1,3-Diarylpyrazoles and Investigation of Their Cytotoxicity and Antiparasitic Profile. International Journal of Molecular Sciences, 25(9), 4693.
  • ResearchGate. (n.d.). Flow cytometric analysis of cell cycle phases after treatment with compound 12 b. Retrieved from [Link]

  • Sapir, M., Perlmutter, M., & Rottenberg, H. (2016). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds.
  • Sadeghpour, H., Shaki, F., Mohammadi-Far, M., & Kashani, E. (2020). Design and Synthesis of Novel Diaryl Pyrazole Derivatives as Anticancer Agents. Iranian Journal of Pharmaceutical Research, 19(1), 213-225.
  • El-Gamal, M. I., Al-Said, M. S., Al-Dosary, M. S., Al-Jahdali, M. M., & Abdel-Maksoud, M. S. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(13), 3986.
  • Al-Omair, M. A., Ali, A. A., & Al-Agamy, M. H. (2022). Mechanisms and anticancer therapeutic potential of 1,3,4-trisubstituted pyrazole derivatives (mini review). Novelty Journals, 1(1), 1-10.
  • University of Chicago. (n.d.). Cell Cycle Analysis. Retrieved from [Link]

  • Prashanth, M. K., Revanasiddappa, H. D., Amruthesh, K. N., Suresha, G. P., & Lokanath, N. K. (2022). Novel 1,3,5-triazine-based pyrazole derivatives as potential antitumor agents and EFGR kinase inhibitors: synthesis, cytotoxicity, DNA binding, molecular docking and DFT studies. RSC Advances, 12(48), 31235-31251.
  • University of Iowa. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]

Sources

A Comparative Guide to the Cross-Reactivity Profiling of (3-Phenyl-1H-pyrazol-4-YL)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: As of January 2026, comprehensive experimental data on the cross-reactivity profile of (3-Phenyl-1H-pyrazol-4-YL)methanamine is not extensively available in the public domain. This guide, therefore, outlines the established gold-standard methodologies for such an analysis. To illustrate these principles, we will present a hypothetical cross-reactivity dataset for our compound of interest, herein referred to as Pyrazolamine-4P , and compare it against two structurally related but distinct hypothetical compounds: a highly selective kinase inhibitor (Alternative A ) and a compound with known off-target liabilities (Alternative B ). This guide is intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of small molecule therapeutics.

Introduction: The Pyrazole Scaffold and the Imperative of Selectivity

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural basis for a multitude of approved drugs with diverse therapeutic actions, including anti-inflammatory, anti-cancer, and analgesic agents.[1][2] This five-membered heterocyclic ring serves as a versatile pharmacophore, capable of engaging with a wide array of biological targets. The compound of interest, (3-Phenyl-1H-pyrazol-4-YL)methanamine (Pyrazolamine-4P ), belongs to this privileged class.[3]

However, the very structural features that grant pyrazole derivatives their broad biological activity also present a significant challenge: the potential for unintended cross-reactivity.[4] Off-target binding is a primary driver of adverse drug reactions and a major cause of attrition in the drug development pipeline.[5][6] Therefore, a rigorous and systematic evaluation of a compound's selectivity profile is not merely a regulatory requirement but a fundamental step in validating its therapeutic potential and ensuring patient safety.[7]

This guide provides a tiered, in-depth framework for characterizing the cross-reactivity profile of Pyrazolamine-4P. We will move from broad, system-level screening to focused, mechanistic validation assays, explaining the causal logic behind each experimental choice and providing actionable protocols.

Tier 1: Broad-Spectrum Off-Target Liability Screening

The initial phase of profiling involves casting a wide net to identify potential off-target interactions across the most common protein families implicated in adverse events. This proactive approach allows for the early identification of liabilities that could derail a development program.[8]

Rationale for Broad-Spectrum Screening

Committing to a full lead optimization program without an early understanding of a compound's promiscuity is a resource-intensive gamble. Broad-panel screening provides a "bird's-eye view" of selectivity, enabling teams to prioritize candidates with the cleanest profiles or, conversely, to flag compounds whose off-target activities might be managed or even leveraged.[9] We will employ two complementary strategies: a comprehensive safety pharmacology panel and a kinome-wide scan.

Safety Pharmacology Panel

Objective: To assess the interaction of Pyrazolamine-4P with a diverse panel of receptors, ion channels, transporters, and enzymes known to be associated with clinical adverse effects.

Methodology: A commercially available panel, such as the InVEST Safety Panel, is typically used.[8] These are often radioligand binding or functional assays performed at a standard concentration (e.g., 10 µM) to identify significant interactions, usually defined as >50% inhibition or stimulation.

Hypothetical Results:

Target ClassTargetPyrazolamine-4P (% Inhibition @ 10µM)Alternative A (% Inhibition @ 10µM)Alternative B (% Inhibition @ 10µM)Potential Clinical Implication of Off-Target Hit
GPCR 5-HT2B8%2%78% Cardiotoxicity (valvular heart disease)
GPCR H1 (Histamine)62% 5%11%Sedation, somnolence
Ion Channel hERG15%1%55% Cardiac arrhythmia (QT prolongation)
Enzyme COX-14%1%9%N/A
Transporter SERT9%3%15%N/A

Interpretation: The initial screen reveals a potential liability for Pyrazolamine-4P at the H1 histamine receptor, suggesting a possible sedative side effect. This interaction warrants further investigation in Tier 2 to determine its potency. In contrast, Alternative B shows significant hits at the 5-HT2B receptor and the hERG channel, both of which are serious red flags for cardiovascular toxicity. Alternative A demonstrates a much cleaner profile, as expected for a highly selective compound.

Kinome Profiling

Objective: To quantitatively measure the interactions between Pyrazolamine-4P and a comprehensive panel of human protein kinases. Kinases are a frequent source of off-target activity due to the conserved nature of the ATP-binding site.[10][11]

Methodology: An active site-directed competition binding assay, such as the KINOMEscan® platform, is the industry standard.[12][13] This technology measures the thermodynamic dissociation constant (Kd) or the percent of kinase inhibited at a given concentration, providing a quantitative measure of binding affinity.

Hypothetical Results:

Kinase TargetPyrazolamine-4P (% Ctrl @ 10µM)Alternative A (% Ctrl @ 10µM)Alternative B (% Ctrl @ 10µM)
Primary Target Hypothetical Target Kinase X0.10.5
Off-Target Hit 1 SRC (Tyrosine Kinase)12% 88%
Off-Target Hit 2 LCK (Tyrosine Kinase)25% 91%
Off-Target Hit 3 GSK3B (CMGC Kinase)85%95%
Off-Target Hit 4 CDK2 (CMGC Kinase)92%98%

% Control (% Ctrl) values represent the percentage of kinase remaining bound to the immobilized ligand. A lower number indicates stronger binding of the test compound.

Interpretation: The kinome scan suggests that while Pyrazolamine-4P is a potent binder of its intended target (Kinase X), it also shows moderate interaction with the SRC and LCK tyrosine kinases. This is a common cross-reactivity pattern for kinase inhibitors. Alternative B demonstrates much broader activity, hitting multiple kinases across different families, confirming its promiscuous nature.

G cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Focused Validation Compound Pyrazolamine-4P Screen1 Safety Pharmacology Panel (>40 targets: GPCRs, Ion Channels, etc.) Compound->Screen1 Screen2 Kinome Scan (>450 Kinases) Compound->Screen2 Hit_GPCR Identified Hit: H1 Receptor Screen1->Hit_GPCR Identifies GPCR Hit Hit_Kinase Identified Hits: SRC, LCK Screen2->Hit_Kinase Identifies Kinase Hits Assay1 Radioligand Binding Assay (Determine Ki) Hit_GPCR->Assay1 Assay2 Enzyme Inhibition Assay (Determine IC50) Hit_Kinase->Assay2 Data Cross-Reactivity Profile (Selectivity & Liability Assessment) Assay1->Data Assay2->Data

Caption: Tiered workflow for cross-reactivity profiling.

Tier 2: Mechanistic Validation of Off-Target Hits

Data from broad screening is preliminary. The next crucial step is to validate these "hits" using orthogonal, quantitative assays to determine their true potency (affinity or inhibitory activity). This provides the data needed for a robust risk assessment.

Radioligand Binding Assays for GPCRs

Objective: To determine the binding affinity (Ki) of Pyrazolamine-4P for the H1 histamine receptor identified in the Tier 1 screen.

Causality Behind Experimental Choices: Radioligand binding is the gold standard for quantifying the direct interaction between a compound and a receptor.[14] It is a robust, sensitive method that measures affinity independently of functional activity.[15] The assay relies on separating receptor-bound radioligand from unbound radioligand, typically by rapid filtration.[16]

  • Membrane Preparation: A stable cell line overexpressing the human H1 receptor is cultured and harvested. The cells are lysed, and the membranes containing the receptor are isolated via centrifugation and stored at -80°C. Protein concentration is determined using a BCA assay.

  • Assay Setup: The assay is performed in a 96-well plate format. To each well, add in order:

    • 50 µL of assay buffer (e.g., 50 mM Tris, 5 mM MgCl2, pH 7.4).

    • 50 µL of Pyrazolamine-4P at various concentrations (e.g., 11-point serial dilution from 100 µM to 1 pM).

    • 50 µL of a fixed concentration of a suitable radioligand (e.g., [³H]-pyrilamine) near its Kd value.

    • 100 µL of the diluted membrane preparation.

  • Controls:

    • Total Binding: Wells containing buffer instead of the test compound.

    • Non-Specific Binding (NSB): Wells containing a high concentration of a known, non-radioactive H1 antagonist (e.g., 10 µM diphenhydramine) to saturate all specific binding sites.

  • Incubation: The plate is incubated for 60 minutes at room temperature with gentle agitation to reach equilibrium.

  • Filtration: The incubation is terminated by rapid vacuum filtration through a glass fiber filter plate (presoaked in 0.3% polyethyleneimine to reduce non-specific binding). This traps the membranes with bound radioligand while allowing unbound radioligand to pass through.

  • Washing: The filters are washed 3-4 times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Detection: The filters are dried, a scintillation cocktail is added, and the radioactivity (in counts per minute, CPM) is measured using a scintillation counter.

  • Data Analysis:

    • Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • The data is plotted as % specific binding versus the log concentration of Pyrazolamine-4P.

    • A non-linear regression analysis (sigmoidal dose-response) is used to determine the IC50 value (the concentration of compound that inhibits 50% of specific binding).

    • The IC50 is converted to the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_workflow Radioligand Binding Assay Workflow start Prepare Reagents: - H1 Receptor Membranes - [³H]-Pyrilamine (Radioligand) - Pyrazolamine-4P (Test Cmpd) incubate Incubate Components (60 min @ RT) start->incubate Add to 96-well plate filter Rapid Vacuum Filtration (Separates Bound from Free) incubate->filter wash Wash Filters (Remove unbound radioligand) filter->wash detect Scintillation Counting (Measure Radioactivity) wash->detect analyze Data Analysis (Calculate IC50 and Ki) detect->analyze

Caption: Workflow for a competitive radioligand binding assay.

Enzyme Inhibition Assays for Kinases

Objective: To determine the inhibitory potency (IC50) of Pyrazolamine-4P against the SRC and LCK kinases identified in the Tier 1 scan.

Causality Behind Experimental Choices: While binding assays confirm interaction, enzyme inhibition assays measure the functional consequence of that binding.[17] Determining the IC50 value is critical for understanding whether an off-target interaction is likely to translate into a biological effect at therapeutic concentrations of the drug.[18][19]

  • Materials: Purified recombinant SRC or LCK enzyme, a specific peptide substrate, ATP, and the test compound (Pyrazolamine-4P). The assay buffer should be optimized for the specific kinase.

  • Assay Setup: The assay is performed in a 96-well plate format.

    • Add a fixed amount of the kinase to each well.

    • Add Pyrazolamine-4P at various concentrations (e.g., 10-point serial dilution).

    • Include a "no inhibitor" control (0% inhibition) and a "no enzyme" control (100% inhibition).

    • Allow the enzyme and inhibitor to pre-incubate for 15-30 minutes at the optimal temperature.

  • Reaction Initiation: Start the enzymatic reaction by adding a solution containing both the peptide substrate and ATP (at a concentration near its Km for the enzyme).

  • Reaction Monitoring: The rate of the reaction (substrate phosphorylation) is measured over time. This is typically done using a detection method that quantifies the amount of ADP produced or the amount of phosphorylated substrate. A common method is a luminescence-based assay (e.g., ADP-Glo™) where the amount of light produced is inversely proportional to kinase activity.

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Normalize the data relative to the high (0% inhibition) and low (100% inhibition) controls.

    • Plot the % inhibition versus the log concentration of Pyrazolamine-4P.

    • Use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value.

G cluster_workflow Enzyme Inhibition Assay Workflow start Prepare Reagents: - Kinase (SRC/LCK) - Substrate & ATP - Pyrazolamine-4P preincubate Pre-incubate Kinase + Inhibitor (15-30 min) start->preincubate Combine in 96-well plate initiate Initiate Reaction (Add Substrate + ATP) preincubate->initiate monitor Monitor Reaction Progress (e.g., Luminescence) initiate->monitor analyze Data Analysis (Calculate IC50) monitor->analyze

Caption: Workflow for a biochemical enzyme inhibition assay.

Data Synthesis and Comparative Analysis

The final step is to integrate the data from all assays to build a comprehensive cross-reactivity profile and compare it to alternatives.

Table 3: Consolidated Cross-Reactivity Profile

ParameterPyrazolamine-4PAlternative A (Selective)Alternative B (Promiscuous)
Primary Target (Kinase X) IC50 15 nM 10 nM 25 nM
H1 Receptor Ki 250 nM > 10,000 nM8,500 nM
hERG IC50 > 30,000 nM> 30,000 nM850 nM
SRC Kinase IC50 800 nM > 10,000 nM120 nM
LCK Kinase IC50 1,500 nM > 10,000 nM300 nM
Selectivity (SRC/Primary) 53-fold> 1,000-fold4.8-fold
Selectivity (LCK/Primary) 100-fold> 1,000-fold12-fold
Therapeutic Index (hERG/Primary) > 2,000> 3,00034

This comparative guide demonstrates a systematic approach to de-risking a novel chemical entity. The synthesized data presents a clear picture:

  • Pyrazolamine-4P: Shows high potency against its intended target. Its cross-reactivity is primarily focused on the H1 histamine receptor, with a Ki of 250 nM. This suggests that sedation could be a dose-limiting side effect. The off-target kinase activity against SRC and LCK is moderate, with selectivity ratios of 53- and 100-fold, respectively. These interactions should be monitored in cellular and in vivo models but may not preclude development.

  • Alternative A: Represents an ideal candidate. It is highly potent and exceptionally selective, with no significant off-target binding observed in any of the assays.

  • Alternative B: Is a problematic candidate. It has a narrow therapeutic index against the hERG channel, posing a significant risk of cardiac toxicity.[7] Furthermore, it is highly non-selective across the kinome, which could lead to a wide range of unpredictable biological effects.

Based on this profiling, Pyrazolamine-4P could be advanced into further preclinical studies, with a specific focus on evaluating the in vivo consequences of H1 receptor antagonism. In contrast, Alternative B would likely be deprioritized or terminated due to its significant and well-characterized safety liabilities. This structured, data-driven approach is essential for making informed decisions in the complex process of drug discovery and development.

References

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Available from: [Link]

  • Aggarwal, N., & Kumar, R. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(19), 4349. Available from: [Link]

  • Shaikh, M. S., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 178-186. Available from: [Link]

  • Li, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(1), 14-36. Available from: [Link]

  • Technology Networks. KINOMEscan® Kinase Screening & Profiling Services. Available from: [Link]

  • Gifford Bioscience. Radioligand Binding Assay. Available from: [Link]

  • de Oliveira, R. S., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 638289. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Significance of Pyrazole Derivatives in Modern Drug Discovery. Available from: [Link]

  • Hulme, E. C. (1992). Radioligand binding assays and their analysis. Current Protocols in Pharmacology, Chapter 1, Unit 1.1. Available from: [Link]

  • Lesniak, A., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345-352. Available from: [Link]

  • Charles River Laboratories. Off-Target Screening Cell Microarray Assay. Available from: [Link]

  • MtoZ Biolabs. Kinome Profiling Service. Available from: [Link]

  • DiscoverX Corporation. KINOMEscan® Kinase Profiling Platform. Available from: [Link]

  • Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. Molecular and Cellular Biochemistry, 127-128(1), 227-237. Available from: [Link]

  • Creative Biolabs. Off-Target Screening Cell Microarray Assay. Available from: [Link]

  • Reaction Biology. Safety and Off-Target Drug Screening Services. Available from: [Link]

  • Eurofins Discovery. KINOMEscan Technology. Available from: [Link]

  • McCrea, K. E., & Herzog, H. (2000). Radioligand Binding Studies. In: Receptor Signal Transduction Protocols. Methods in Molecular Biology, vol 127. Humana Press. Available from: [Link]

  • McMasters, D. R. (2018). Knowledge-Based Approaches to Off-Target Screening. Methods in Enzymology, 610, 311-323. Available from: [Link]

  • U.S. Food and Drug Administration. (2001). S7A Safety Pharmacology Studies for Human Pharmaceuticals. Available from: [Link]

  • Romano, A., et al. (2010). Cross-reactivity among drugs: clinical problems. Current Pharmaceutical Design, 16(14), 1531-1540. Available from: [Link]

  • Biobide. What is an Inhibition Assay?. Available from: [Link]

  • National Center for Biotechnology Information. (2012). Assay Guidance Manual. Available from: [Link]

  • Wisdomlib. (2025). Enzyme inhibition assay: Significance and symbolism. Available from: [Link]

  • Skrypnyk, M., et al. (2010). Cross-reactivity virtual profiling of the human kinome by X-react(KIN): a chemical systems biology approach. Molecular Pharmaceutics, 7(6), 2327-2339. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 670408, (3-Phenyl-1H-pyrazol-4-YL)methanamine. Available from: [Link]

  • Bryzek, A., et al. (2010). Cross-Reactivity Virtual Profiling of the Human Kinome by X-ReactKIN: A Chemical Systems Biology Approach. Molecular Pharmaceutics, 7(6), 2327-2339. Available from: [Link]

  • YouTube. (2022). Eurofins Discovery Safety Pharmacology Portfolio. Available from: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (3-Phenyl-1H-pyrazol-4-YL)methanamine for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential procedural guidance for the proper disposal of (3-Phenyl-1H-pyrazol-4-YL)methanamine, a compound frequently utilized in research and drug development. Adherence to these protocols is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. The information herein is synthesized from established safety protocols for analogous chemical structures and general best practices in hazardous waste management, providing a robust framework for your laboratory's operational safety.

Foundational Principles of Chemical Waste Management

The disposal of any research chemical, including (3-Phenyl-1H-pyrazol-4-YL)methanamine, is governed by a stringent regulatory framework designed to mitigate risks to human health and the environment. In the United States, the primary authority is the Environmental Protection Agency (EPA), which implements the Resource Conservation and Recovery Act (RCRA).[1] This legislation mandates that chemical waste be properly identified, stored, and disposed of through licensed hazardous waste programs.[1] It is imperative to recognize that improper disposal, such as sewering or discarding in regular trash, is illegal and can lead to significant environmental contamination and legal repercussions.[1][2]

Hazard Profile and Risk Assessment

Inferred Hazard Profile:

Hazard CategoryFinding based on Analogous CompoundsRationale & Causality
Acute Oral Toxicity Likely harmful if swallowed.[4][5]The pyrazole ring and amine functional group are common in biologically active molecules, suggesting potential toxicity upon ingestion.
Skin Irritation Expected to be a skin irritant.[4][5]Amine compounds are often basic and can cause irritation upon contact with the skin.
Eye Irritation Expected to cause serious eye irritation.[4][5]Similar to skin irritation, the chemical nature of amines can lead to significant irritation or damage to sensitive eye tissues.
Environmental Hazards Potentially harmful to aquatic life with long-lasting effects.[6]Many synthetic organic compounds are not readily biodegradable and can persist in the environment, posing a risk to aquatic ecosystems.

Given these potential hazards, all waste containing (3-Phenyl-1H-pyrazol-4-YL)methanamine must be treated as hazardous waste.

Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling the chemical or its waste, the following minimum PPE is mandatory. The selection of appropriate PPE is a cornerstone of laboratory safety, creating a barrier between the researcher and potential chemical exposure.

  • Eye Protection: Chemical safety goggles are required to protect against splashes.

  • Hand Protection: Nitrile gloves should be worn. Ensure to wash hands thoroughly after handling.[4][5]

  • Body Protection: A standard laboratory coat must be worn to protect against spills.

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the safe collection and disposal of (3-Phenyl-1H-pyrazol-4-YL)methanamine waste.

Step 1: Waste Segregation and Collection

Proper segregation is crucial to prevent dangerous chemical reactions and to ensure compliant disposal.

  • Do Not Mix: Never mix (3-Phenyl-1H-pyrazol-4-YL)methanamine waste with other waste streams unless explicitly authorized by your institution's Environmental Health and Safety (EHS) department.[3]

  • Solid Waste: Collect unused, expired, or contaminated solid (3-Phenyl-1H-pyrazol-4-YL)methanamine in a dedicated, sealable, and chemically compatible waste container.

  • Liquid Waste: For solutions containing this compound, use a separate, leak-proof container. Secondary containment, such as a plastic bin, is required for all liquid waste containers to mitigate the impact of potential spills.[7]

Step 2: Container Labeling

Accurate labeling is a regulatory requirement and essential for the safety of all personnel.

  • Labeling Requirements: All waste containers must be clearly labeled using your institution's hazardous waste tags.[1] The label must include:

    • The full chemical name: "(3-Phenyl-1H-pyrazol-4-YL)methanamine". Avoid abbreviations or chemical formulas.[1]

    • Appropriate hazard warnings (e.g., "Harmful," "Irritant").

    • The date of waste generation.[1]

    • The name of the principal investigator and the laboratory location.[1]

Step 3: Storage of Hazardous Waste

Proper storage in the laboratory is a temporary measure before collection by trained professionals.

  • Designated Area: Store the sealed waste container in a designated hazardous waste accumulation area.[3]

  • Ventilation: This area should be well-ventilated.

  • Segregation: Ensure the container is stored away from incompatible materials, particularly strong oxidizing agents.[8]

  • Container Integrity: Keep the waste container securely closed except when adding waste.[9]

Step 4: Arranging for Professional Disposal

The final disposal of (3-Phenyl-1H-pyrazol-4-YL)methanamine must be conducted by a licensed professional waste disposal company.

  • Institutional Procedures: Follow your institution's established procedures for hazardous waste pickup, which typically involves submitting a request to the EHS department.[3]

  • Recommended Disposal Method: High-temperature incineration is the most common and recommended disposal method for this type of organic compound.[3] This process ensures the complete destruction of the molecule, converting it to less harmful components.

Spill Management Protocol

In the event of a small spill, immediate and correct action is necessary to prevent exposure and contamination.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate (If Necessary): For large spills or if you are unsure of the hazard, evacuate the area and contact your institution's EHS department.

  • Don PPE: Wear the appropriate PPE as outlined in Section 3.

  • Containment: Use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to absorb the spill.

  • Collection: Carefully collect the absorbent material and any contaminated debris. Place it in a labeled hazardous waste container.

  • Decontamination: Clean the spill area with soap and water.

  • Waste Disposal: The collected spill cleanup material must be disposed of as hazardous waste.

Disposal Workflow Diagram

The following diagram provides a visual representation of the logical steps for the proper disposal of (3-Phenyl-1H-pyrazol-4-YL)methanamine.

G cluster_prep Preparation & Handling cluster_collection Collection & Storage cluster_disposal Final Disposal start Waste Generation ((3-Phenyl-1H-pyrazol-4-YL)methanamine) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe Always First segregate Segregate Waste (Solid vs. Liquid, No Mixing) ppe->segregate container Use Labeled, Sealed, Compatible Container segregate->container storage Store in Designated Hazardous Waste Area container->storage request Submit Waste Pickup Request to EHS storage->request Follow Institutional Protocol pickup Professional Waste Collection request->pickup incineration High-Temperature Incineration pickup->incineration Recommended Method

Caption: Disposal workflow for (3-Phenyl-1H-pyrazol-4-YL)methanamine.

References

  • U.S. Environmental Protection Agency. Subpart P Regulations - HW Drugs. PharmWaste Technologies, Inc. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023, May 26). Update on Chemicals Removal at the Refinery on St. Croix. Retrieved from [Link]

  • University of Tennessee, Knoxville. How to Dispose of Chemical Waste. Environmental Health and Safety. Retrieved from [Link]

  • Occupational Safety and Health Administration. 1910.119 - Process safety management of highly hazardous chemicals. Retrieved from [Link]

  • Occupational Safety and Health Administration. (2016, July 18). Process Safety Management of Highly Hazardous Chemicals and Covered Concentrations of Listed Appendix A Chemicals. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]

  • Northwestern University. Hazardous Waste Disposal Guide. Research Safety. Retrieved from [Link]

  • University of Maryland. EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk. Retrieved from [Link]

  • Dartmouth College. Hazardous Waste Disposal Guide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. Retrieved from [Link]

  • American Chemical Society. Hazardous Waste and Disposal. Retrieved from [Link]

  • European Chemicals Agency. Pyrazole - Substance Information. Retrieved from [Link]

  • Wikipedia. Hydrazine. Retrieved from [Link]

  • Pharmacy Purchasing & Products Magazine. Demystify New Regulations for Hazardous Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. EPA Hazardous Waste Codes. Retrieved from [Link]

  • Occupational Safety and Health Administration. (2024, January 26). CPL 02-01-065 | Process Safety Management of Highly Hazardous Chemicals. Retrieved from [Link]

  • Harvard University. Chemical and Hazardous Waste. Environmental Health and Safety. Retrieved from [Link]

  • University of Washington. Chemical Safety. Environmental Health & Safety. Retrieved from [Link]

  • American Society of Health-System Pharmacists. EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]

  • C&EN. (2024, August 30). C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal [Video]. YouTube. Retrieved from [Link]

  • Occupational Safety and Health Administration. Anesthetic Gases: Guidelines for Workplace Exposures. Retrieved from [Link]

  • Keene State College. Hazardous Waste Management Procedures. Retrieved from [Link]

Sources

Personal protective equipment for handling (3-Phenyl-1H-pyrazol-4-YL)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are fundamental daily activities. Among these, (3-Phenyl-1H-pyrazol-4-YL)methanamine, a substituted pyrazole derivative, holds significant interest. Its structural motif is a key component in a variety of biologically active compounds. However, ensuring the safety of laboratory personnel is paramount. This guide provides a comprehensive, in-depth technical overview of the essential personal protective equipment (PPE) and procedural controls required for the safe handling and disposal of this compound. The protocols outlined here are designed to be self-validating, fostering a culture of safety and scientific integrity.

Understanding the Hazard: A Proactive Approach to Safety

The primary routes of exposure to be controlled are inhalation, dermal contact, and ocular contact. The following PPE recommendations are based on a "worst-case" scenario derived from related chemical structures, ensuring a robust margin of safety.

Core Personal Protective Equipment (PPE) Ensemble

The selection of appropriate PPE is the first line of defense in preventing chemical exposure. The following table summarizes the minimum required PPE for handling (3-Phenyl-1H-pyrazol-4-YL)methanamine.

PPE ComponentSpecificationRationale for Use
Eye Protection Chemical splash goggles or safety glasses with side shieldsProtects against accidental splashes of liquids or airborne particles that can cause serious eye irritation.[2][6][7][8][9]
Hand Protection Compatible chemical-resistant gloves (e.g., Nitrile)Prevents direct skin contact, which can lead to irritation or allergic skin reactions.[5][6][7][9][10]
Body Protection Laboratory coatProtects skin and personal clothing from contamination.[11]
Respiratory Protection Use in a well-ventilated area. A respirator may be necessary if dust or aerosols are generated.[1][6][8][10]Minimizes the risk of inhaling airborne particles that may cause respiratory tract irritation.[3][5]

Procedural Guidance: A Step-by-Step Approach to Safety

Adherence to standardized procedures for donning and doffing PPE is critical to prevent cross-contamination and ensure the efficacy of the protective barrier.

Donning PPE Workflow

G A 1. Lab Coat B 2. Eye Protection A->B Securely fasten C 3. Gloves B->C Ensure proper fit

Caption: Sequential process for correctly donning PPE.

  • Laboratory Coat : Put on a clean, buttoned laboratory coat to protect your clothing and skin.

  • Eye Protection : Wear chemical splash goggles or safety glasses with side shields. Ensure they fit snugly to your face.

  • Gloves : Don chemical-resistant gloves, ensuring they overlap the cuffs of your lab coat.[6][7][9]

Doffing PPE Workflow

G A 1. Gloves B 2. Lab Coat A->B Peel off away from body C 3. Eye Protection B->C Remove without touching outside D 4. Hand Washing C->D Handle by clean parts

Caption: Sequential process for safely removing PPE.

  • Gloves : Remove gloves by peeling them off from the cuff downwards, turning them inside out. Avoid touching the outer surface with bare skin.[6]

  • Laboratory Coat : Remove your lab coat by folding it inward, containing any potential contamination.

  • Eye Protection : Remove eye protection by handling the earpieces or strap.

  • Hand Washing : Immediately and thoroughly wash your hands with soap and water after removing all PPE.[4][11][12]

Operational and Disposal Plans

Safe handling extends beyond personal protection to include proper operational controls and waste disposal.

Engineering Controls and Safe Handling Practices
  • Ventilation : Always handle (3-Phenyl-1H-pyrazol-4-YL)methanamine in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][5][6][7][9]

  • Avoid Contact : Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.[1][2][13][6][7][9][14] Do not breathe dust or vapors.[5][15][6][7][9][16]

  • Hygiene : Do not eat, drink, or smoke in the laboratory.[1][4][17] Wash hands thoroughly after handling the compound.[2][4][6][9][11][12][17]

Chemical Waste Disposal

Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility.

G cluster_0 Waste Generation cluster_1 Waste Segregation & Collection cluster_2 Disposal Pathway A Contaminated Solids (e.g., gloves, weigh paper) D Labeled, Sealed, Chemically Compatible Waste Container A->D B Unused/Surplus Chemical B->D C Contaminated Solvents C->D E Hazardous Waste Accumulation Area D->E F Licensed Professional Waste Disposal E->F

Caption: Workflow for the proper disposal of chemical waste.

  • Waste Segregation : Do not mix (3-Phenyl-1H-pyrazol-4-YL)methanamine waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[18]

  • Containerization : Collect all waste containing this compound in a clearly labeled, sealable, and chemically compatible container. The label should include the full chemical name and appropriate hazard warnings.

  • Storage : Store the sealed waste container in a designated hazardous waste accumulation area that is well-ventilated and away from incompatible materials.[18]

  • Disposal : The final disposal of (3-Phenyl-1H-pyrazol-4-YL)methanamine should be handled by a licensed professional waste disposal company, typically through high-temperature incineration.[1][2][3][15][9][18] Empty containers should be triple-rinsed, with the rinsate collected as chemical waste, before disposal.[19]

By adhering to these rigorous safety protocols, researchers can confidently and safely handle (3-Phenyl-1H-pyrazol-4-YL)methanamine, fostering a secure and productive research environment.

References

  • Spectrum Pharmacy Products. (2022, January 6). SAFETY DATA SHEET. Retrieved from [Link]

  • Viona Pharmaceuticals. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • HPE Support. (n.d.). Safety Guidelines for Handling Chemicals. Retrieved from [Link]

  • ACS Publications. (2022, January 5). Safe Handling of Cannulas and Needles in Chemistry Laboratories. Retrieved from [Link]

  • CLEAPSS Science. (n.d.). Student Safety Sheets. Retrieved from [Link]

  • Unknown. (2025, July 9). Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. Retrieved from [Link]

  • Unknown. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]

  • Fisher Scientific. (2023, August 24). SAFETY DATA SHEET. Retrieved from [Link]

  • Unknown. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals. Retrieved from [Link]

  • AA Blocks. (2025, January 18). Safety Data Sheet. Retrieved from [Link]

  • Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • ResearchGate. (2025, April 29). Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-Phenyl-1H-pyrazol-4-YL)methanamine
Reactant of Route 2
Reactant of Route 2
(3-Phenyl-1H-pyrazol-4-YL)methanamine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.